molecular formula C60H65Cl3N4O4 B1164928 Tween 65 CAS No. 9005-71-4

Tween 65

Katalognummer: B1164928
CAS-Nummer: 9005-71-4
Molekulargewicht: 1012.5 g/mol
InChI-Schlüssel: MTUNHHDLLVEYBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

POE (20) sorbitan tristearate, also known as Polysorbate 65, is a nonionic surfactant and emulsifying agent synthesized from sorbitol, commercial stearic acid, and ethylene oxide, with approximately 20 moles of ethylene oxide condensed per mole of sorbitol and its anhydrides . This chemical is characterized by its amphiphilic nature, featuring lipophilic stearate groups and hydrophilic polyoxyethylene chains, giving it a Hydrophilic-Lipophilic Balance (HLB) value of approximately 10.5 . This mid-range HLB value classifies it as an effective oil-in-water (o/w) emulsifier and stabilizer, capable of reducing surface tension to form and maintain stable emulsions by preventing the separation of immiscible phases . In research and development, POE (20) sorbitan tristearate holds significant value across multiple fields. In pharmaceutical sciences, it is investigated as a solubilizer for poorly water-soluble drugs and as a stabilizer in emulsion-based formulations and ointments to ensure uniform distribution and enhance the bioavailability of active ingredients . Its utility in dermatological applications is also an area of interest, particularly in the design of topical delivery systems . In biochemistry and cell biology, its surfactant properties make it a useful reagent for the dispersion of hydrophobic molecules, the stabilization of proteins, and in membrane protein studies . Furthermore, its established role as a safe emulsifier (e.g., FDA-approved, JECFA-evaluated) in the food industry, under the code E436, makes it a compound of interest for research into food-grade formulations and edible delivery systems . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate safety precautions, as it may cause mild skin or eye irritation in sensitive individuals . The acceptable daily intake (ADI) for the group of polyoxyethylene (20) sorbitan esters is 0-25 mg/kg of body weight, as established by JECFA .

Eigenschaften

CAS-Nummer

9005-71-4

Molekularformel

C60H65Cl3N4O4

Molekulargewicht

1012.5 g/mol

IUPAC-Name

6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide

InChI

InChI=1S/3C15H16ClNO.C15H17NO/c2*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;1-9-5-6-10-8-14-11(13(10)7-9)3-2-4-12(14)15(16)17/h2*5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);5-7,12H,2-4,8H2,1H3,(H2,16,17)

InChI-Schlüssel

MTUNHHDLLVEYBS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CC3=C2CCCC3C(=O)N)C=C1.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl

Synonyme

Tween 65

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Tween 65 (Polysorbate 65)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tween 65, also known by its chemical name polyoxyethylene (20) sorbitan (B8754009) tristearate, is a nonionic surfactant and emulsifier widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3] Its versatile properties make it a crucial excipient in a variety of formulations, from oral and topical medications to complex drug delivery systems.[1][3][4] This guide provides a comprehensive overview of the core properties of this compound, its chemical structure, and the experimental protocols for its characterization, tailored for a scientific audience.

Chemical Structure and Synthesis

This compound is a synthetic polymer produced by the ethoxylation of sorbitan tristearate.[1][5] The synthesis process involves the esterification of sorbitol with stearic acid, followed by the addition of approximately 20 ethylene (B1197577) oxide units per molecule of sorbitol.[6] The resulting structure consists of a central sorbitan ring, three lipophilic stearic acid chains, and multiple hydrophilic polyoxyethylene chains.[1] This amphipathic nature is the basis for its surface-active properties.

Below is a schematic representation of the general chemical structure of this compound.

Tween65_Structure cluster_poe Polyoxyethylene Chains cluster_stearic Stearic Acid Chains Sorbitan Sorbitan POE1 -(OCH2CH2)x-OH Sorbitan->POE1 Stearic1 O-CO-(CH2)16-CH3 Sorbitan->Stearic1 POE2 -(OCH2CH2)y-OH POE3 -(OCH2CH2)z-OH POE4 -(OCH2CH2)w-OH label_sum x+y+z+w ≈ 20 Stearic2 O-CO-(CH2)16-CH3 Stearic3 O-CO-(CH2)16-CH3 QC_Workflow cluster_sample Sample Handling cluster_tests Analytical Testing cluster_analysis Data Analysis & Reporting cluster_decision Final Disposition Sample Receive this compound Sample Prep Sample Preparation (Weighing, Dissolution) Sample->Prep AV Acid Value Determination Prep->AV SV Saponification Value Determination Prep->SV HV Hydroxyl Value Determination Prep->HV WC Water Content (Karl Fischer) Prep->WC Calc Calculate Results AV->Calc SV->Calc HV->Calc WC->Calc Spec Compare to Specifications Calc->Spec Report Generate Certificate of Analysis Spec->Report Decision Pass/Fail Report->Decision

References

The Role of Tween 65 as a Non-Ionic Surfactant: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tween 65, chemically known as Polyoxyethylene (20) sorbitan (B8754009) tristearate, is a non-ionic surfactant widely employed in research, particularly in the fields of drug delivery, formulation science, and biotechnology.[1] Its amphiphilic nature, characterized by a hydrophilic polyoxyethylene head and a lipophilic fatty acid tail, allows it to reduce interfacial tension between immiscible liquids, thereby enabling the formation and stabilization of emulsions.[2] This technical guide provides an in-depth overview of the core properties of this compound, its applications in research, and detailed experimental protocols for its use.

Physicochemical Properties of this compound

This compound is a yellow, waxy solid at room temperature.[1] Its utility as a surfactant is defined by several key physicochemical parameters, most notably its Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. This compound has an HLB value of 10.5.[1][3] This value places it in the category of surfactants suitable for forming oil-in-water (O/W) emulsions, where it effectively disperses oil droplets within a continuous aqueous phase.[2]

Critical Micelle Concentration (CMC)

Table 1: General Properties of this compound

PropertyValueReference(s)
Chemical Name Polyoxyethylene (20) sorbitan tristearate[1]
Synonyms Polysorbate 65, Emulsifier T-65[1]
CAS Number 9005-71-4[2]
Molecular Formula C100H194O28[1]
Appearance Yellow-waxy solid[1]
HLB Value 10.5[1][3]
Solubility Soluble in ethanol, isopropanol, and mineral oil.[1]

Table 2: Physicochemical Properties of Common Polysorbates (Tweens)

SurfactantFatty Acid ChainCMC (mM at 298 K)HLB ValueReference(s)
Tween 20 Monolaurate (C12)0.049916.7[4][5]
Tween 40 Monopalmitate (C16)0.033315.6[4][5]
Tween 60 Monostearate (C18)0.016714.9[4][5]
This compound Tristearate (3 x C18)Not available in cited sources10.5[3]
Tween 80 Monooleate (C18:1)0.01515.0[4][5]

Role in Formulation Science

This compound's primary role in research is as a versatile excipient in a variety of formulations.

Emulsification

As an effective emulsifying agent, this compound is used to create stable oil-in-water emulsions. It is often used in combination with a low-HLB surfactant, such as its non-ethoxylated counterpart Span 65, to achieve greater stability.[2] The combination of surfactants allows for a more robust interfacial film around the dispersed oil droplets, preventing coalescence.

Caption: Structure of this compound and its orientation at the oil-water interface.

Solubilization of Poorly Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This compound can enhance the solubility of hydrophobic drugs by forming micelles in aqueous solutions.[2] Above its CMC, the lipophilic cores of the micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.

Stabilization of Nanoparticles and Proteins

In the formulation of nanoparticles, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, this compound acts as a stabilizer.[6][7] It adsorbs to the surface of the nanoparticles, providing a steric barrier that prevents aggregation and maintains a stable dispersion. Similarly, in protein formulations, this compound can prevent protein aggregation and adsorption to surfaces by preferentially interacting with interfaces.[8]

Experimental Protocols

The following sections provide detailed, representative methodologies for common applications of this compound in a research setting.

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the "Beaker Method" for preparing an O/W emulsion, a common technique when using synthetic surfactants like this compound.[3]

Materials:

  • Oil Phase (e.g., mineral oil, vegetable oil)

  • Aqueous Phase (e.g., deionized water)

  • This compound

  • Low-HLB surfactant (e.g., Span 65, optional for enhanced stability)

  • Beakers

  • Water bath or heating plate

  • Homogenizer or high-shear mixer

Methodology:

  • Phase Preparation:

    • In one beaker, prepare the oil phase by dissolving any oil-soluble components in the chosen oil. If using a waxy low-HLB emulsifier like Span 65, add it to the oil phase.

    • In a separate beaker, prepare the aqueous phase by dissolving this compound and any other water-soluble components in deionized water.

  • Heating:

    • Heat both the oil phase and the aqueous phase separately to approximately 70-75°C. This ensures that all components, especially waxy emulsifiers, are fully melted and dissolved.

  • Emulsification:

    • Add the oil phase to the aqueous phase while continuously stirring with a homogenizer or high-shear mixer. The rate of addition and the intensity of mixing are critical parameters that will influence the droplet size and stability of the emulsion.

  • Cooling:

    • Continue homogenization while allowing the emulsion to cool to room temperature. This gradual cooling helps to form a stable emulsion with a uniform droplet size.

  • Final Volume Adjustment:

    • Once cooled, transfer the emulsion to a graduated cylinder and add deionized water to reach the final desired volume.

Table 3: Example Components of a Representative Oil-in-Water Emulsion

ComponentFunctionExample Concentration (% w/w)
Mineral OilOil Phase20
This compoundO/W Emulsifier3
Span 65W/O Emulsifier (Stabilizer)2
Deionized WaterAqueous Phase75
Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines the hot homogenization method for preparing SLNs, where this compound serves as a stabilizer.[6][7]

Materials:

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Drug (lipophilic)

  • This compound

  • Deionized Water

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Lipid Melt Preparation:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the lipophilic drug in the molten lipid.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of this compound in deionized water and heat it to the same temperature as the lipid melt.

  • Pre-emulsion Formation:

    • Disperse the hot lipid melt in the hot aqueous surfactant solution using a high-speed stirrer to form a coarse pre-emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization or ultrasonication. The duration and intensity of homogenization are critical for achieving the desired nanoparticle size.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature, which allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using techniques like dynamic light scattering (DLS).

Experimental_Workflow Workflow for Nanoemulsion Formulation and Evaluation. cluster_prep Nanoemulsion Preparation cluster_char Characterization cluster_release In Vitro Studies prep_oil 1. Prepare Oil Phase (Oil + Lipophilic Drug) heat 3. Heat both phases (e.g., 70°C) prep_oil->heat prep_aq 2. Prepare Aqueous Phase (Water + this compound) prep_aq->heat mix 4. Mix and Homogenize (High-shear mixer) heat->mix dls Particle Size & PDI (Dynamic Light Scattering) mix->dls zeta Zeta Potential dls->zeta tem Morphology (TEM/SEM) zeta->tem ee Encapsulation Efficiency tem->ee release Drug Release Study (Dialysis Method) ee->release cell Cellular Uptake Study release->cell

Caption: A generalized workflow for the preparation and characterization of a nanoemulsion.

In Vitro Drug Release Study

This protocol describes a common dialysis bag method to evaluate the release of a drug from a this compound-stabilized formulation.[9][10]

Materials:

  • Drug-loaded formulation (e.g., emulsion, nanoparticles)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking water bath or magnetic stirrer

  • Sample collection vials

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

  • Preparation of Dialysis Bag:

    • Cut a piece of dialysis membrane and soak it in the release medium to hydrate (B1144303) and remove any preservatives.

    • Securely tie one end of the membrane to form a bag.

  • Sample Loading:

    • Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag.

    • Securely close the other end of the bag.

  • Release Study Setup:

    • Place the sealed dialysis bag in a beaker containing a known volume of pre-warmed release medium (e.g., 37°C).

    • Place the beaker in a shaking water bath or on a magnetic stirrer to ensure gentle agitation and maintain sink conditions.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Drug Quantification:

    • Analyze the collected samples to determine the concentration of the released drug using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released over time and plot the release profile.

Conceptual Signaling Pathway for Enhanced Drug Uptake

This compound-based nanoformulations, such as nanoemulsions, can enhance the cellular uptake of encapsulated drugs. While specific signaling pathways are drug- and cell-type dependent, a general mechanism involves the interaction of the nanoformulation with the cell membrane, leading to increased permeability or endocytosis.

Drug_Uptake Enhanced drug uptake via a nanoemulsion. cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nanoemulsion Drug-loaded Nanoemulsion (stabilized by this compound) endocytosis Endocytosis nanoemulsion->endocytosis fusion Membrane Fusion/ Perturbation nanoemulsion->fusion membrane endosome Endosome endocytosis->endosome drug_release Drug Release fusion->drug_release endosome->drug_release Endosomal Escape target Intracellular Target (e.g., Receptor, Enzyme) drug_release->target effect Therapeutic Effect target->effect

Caption: Conceptual pathway for enhanced cellular uptake of a drug from a nanoemulsion.

Conclusion

This compound is a valuable and versatile non-ionic surfactant in research and development. Its well-defined HLB value makes it a reliable choice for the formulation of oil-in-water emulsions and for the stabilization of various drug delivery systems. While more specific quantitative data such as its CMC would be beneficial for precise formulation design, the existing body of knowledge and the representative protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work. As with any excipient, formulation-specific optimization and characterization are essential to achieve the desired product performance and stability.

References

An In-depth Technical Guide to the Chemical Structure of Polyoxyethylene Sorbitan Tristearate (Polysorbate 65)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of polyoxyethylene sorbitan (B8754009) tristearate, commercially known as Polysorbate 65. This non-ionic surfactant is a crucial excipient in the pharmaceutical, cosmetic, and food industries, valued for its emulsifying, stabilizing, and solubilizing properties.[1][2][3]

Chemical Structure and Nomenclature

Polyoxyethylene sorbitan tristearate is a complex mixture of molecules rather than a single defined compound.[2] Its structure is derived from sorbitol, a sugar alcohol, which is first dehydrated to form sorbitan and its anhydrides. This sorbitan is then esterified with three molecules of stearic acid and subsequently reacted with ethylene (B1197577) oxide to form polyoxyethylene chains.[1][4][5]

The number "65" in its name refers to the fatty acid component, which is tristearate. The designation "(20)" in its full chemical name, polyoxyethylene (20) sorbitan tristearate, indicates that there are approximately 20 ethylene oxide units per molecule of sorbitol.[1][6]

  • Common Names : Polysorbate 65, Tween 65, POE (20) sorbitan tristearate[1][7]

  • CAS Number : 9005-71-4[8]

  • Molecular Formula : C₁₀₀H₁₉₄O₂₈[5][8]

  • Synonyms : Sorbimacrogol tristearate 300, PEG-20 sorbitan tristearate[1][7]

Below is a diagram illustrating the general chemical structure of polyoxyethylene sorbitan tristearate.

chemical_structure cluster_sorbitan Sorbitan Core cluster_stearate Stearate Chains (R) cluster_poe Polyoxyethylene Chains S Sorbitan R1 Stearate S->R1 Ester Linkage R2 Stearate S->R2 Ester Linkage R3 Stearate S->R3 Ester Linkage POE -(OCH₂CH₂)n-OH (w+x+y+z ≈ 20) S->POE Ether Linkage

General structure of Polyoxyethylene Sorbitan Tristearate.

Physicochemical Properties

The physicochemical properties of Polysorbate 65 are summarized in the table below. These properties are critical for its function as an emulsifier and stabilizer in various formulations.

PropertyValueReference(s)
Molecular Weight Approximately 1844.55 g/mol [5]
Physical State Tan-colored, waxy solid at 25°C[9]
HLB Value 10.5[4][8]
Solubility Dispersible in water; Soluble in ethanol, mineral oil, and vegetable oils.[9]
Acid Value Not more than 2[9]
Saponification Value 88 - 98
Hydroxyl Value 40 - 50

Experimental Protocols

The synthesis of Polysorbate 65 is a multi-step process involving the esterification of sorbitan followed by ethoxylation.[4][5] The following is a generalized experimental protocol based on common industrial practices.

synthesis_workflow cluster_step1 Step 1: Sorbitan Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Ethoxylation cluster_step4 Step 4: Purification A Sorbitol Dehydration B Reaction with Stearic Acid A->B Sorbitan Intermediate C Addition of Ethylene Oxide B->C Sorbitan Tristearate D Neutralization and Filtration C->D Crude Polysorbate 65

References

The Role of Tween 65 as an Emulsifier in Scientific Experiments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tween 65, also known as Polysorbate 65, is a non-ionic surfactant and emulsifier widely utilized across various scientific disciplines, including pharmaceuticals, food technology, and cosmetics.[1] Its primary function is to create and stabilize emulsions, which are mixtures of immiscible liquids like oil and water. This is achieved by reducing the interfacial tension between the two phases, allowing for the formation of a stable, homogenous dispersion.[1] This technical guide provides an in-depth exploration of this compound's function as an emulsifier in scientific experiments, complete with quantitative data, detailed experimental protocols, and visualizations of relevant processes.

Core Properties of this compound

This compound is chemically known as polyoxyethylene (20) sorbitan (B8754009) tristearate.[2] It is synthesized by the ethoxylation of sorbitan tristearate. Structurally, it possesses both a hydrophilic (water-loving) head, composed of the polyoxyethylene group, and a lipophilic (oil-loving) tail, derived from stearic acid. This amphipathic nature is the key to its emulsifying properties.

PropertyValueReference
Chemical Name Polyoxyethylene (20) sorbitan tristearate[2]
Synonyms Polysorbate 65, Emulsifier T-65[2]
HLB Value 10.5[2]
Appearance Yellow-waxy solid[2]
Solubility Soluble in ethanol, isopropanol, and mineral oil[2]
Primary Function O/W Emulsifier, Wetting Agent[3]

The Hydrophile-Lipophile Balance (HLB) value is a critical parameter for selecting emulsifiers. With an HLB of 10.5, this compound is particularly effective at forming oil-in-water (O/W) emulsions, often in combination with a low-HLB emulsifier like Span 65.[4]

Mechanism of Emulsification

The emulsification process involves the dispersion of one liquid (the dispersed phase) as fine droplets into another (the continuous phase). This compound facilitates this by adsorbing at the oil-water interface, orienting its hydrophilic head towards the water phase and its lipophilic tail towards the oil phase. This creates a protective film around the oil droplets, preventing them from coalescing and leading to a stable emulsion.

Caption: Molecular orientation of this compound at the oil-water interface.

Quantitative Data on Emulsion Properties

The performance of an emulsifier is quantified by its ability to create stable emulsions with desirable physical characteristics. The following tables summarize key quantitative data, though it is important to note that much of the specific literature focuses on the broader class of Tween surfactants, particularly Tween 80.

Table 1: Comparative Droplet Size and Polydispersity Index (PDI) of Nanoemulsions Stabilized by Different Emulsifiers

Emulsifier (1% w/v)Mean Droplet Size (nm)Polydispersity Index (PDI)Reference
Tween 80 150.3 ± 2.10.18 ± 0.01[5]
Soybean Protein Isolate185.7 ± 3.40.21 ± 0.02[5]
Tea Saponin162.1 ± 2.80.19 ± 0.01[5]
Soy Lecithin175.4 ± 3.10.20 ± 0.02[5]

Note: This data for Tween 80 provides a relevant comparison for the expected performance of this compound.

Table 2: Stability of a Silymarin (B1681676) Nanoemulsion Stabilized with Tween 80 over 90 Days

Storage TemperatureInitial Droplet Size (nm)Droplet Size after 90 days (nm)Initial Viscosity (cP)Viscosity after 90 days (cP)Reference
5°C41.22 ± 0.00341.38 ± 0.00425.4 ± 0.1225.7 ± 0.15[6]
25°C41.22 ± 0.00341.52 ± 0.00525.4 ± 0.1226.1 ± 0.18[6]
40°C41.22 ± 0.00342.15 ± 0.00725.4 ± 0.1226.8 ± 0.21[6]

Note: This study highlights the excellent stability that can be achieved with Tween surfactants.

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general method for preparing SLNs, a common application for emulsifiers like this compound in drug delivery.[1][7]

Materials:

  • Solid lipid (e.g., glyceryl behenate, stearic acid)

  • Drug to be encapsulated

  • This compound

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Dissolve the drug in the molten lipid.

  • In a separate vessel, heat an aqueous solution of this compound to the same temperature as the lipid melt.

  • Disperse the hot lipid-drug mixture into the hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).[1]

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.

SLN_Preparation_Workflow A Melt Solid Lipid & Dissolve Drug C Combine and High-Shear Mix (Pre-emulsion Formation) A->C B Heat Aqueous this compound Solution B->C D High-Pressure Homogenization C->D E Cooling & Recrystallization D->E F Solid Lipid Nanoparticle Dispersion E->F

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

In Vitro Drug Release Study from a Nanoparticle Formulation

This protocol outlines a common method for assessing the release of a drug from a nanoparticle formulation.[8][9]

Materials:

  • Drug-loaded nanoparticle dispersion

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Place a known volume of the drug-loaded nanoparticle dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of pre-warmed PBS (the release medium).

  • Maintain the system at 37°C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium for analysis.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Role in Drug Delivery and Cellular Uptake

This compound plays a crucial role in the formulation of various drug delivery systems, particularly for hydrophobic drugs with poor aqueous solubility.[1] By encapsulating these drugs within the oily core of an emulsion or a solid lipid nanoparticle, this compound enhances their dispersion in aqueous environments, thereby improving their bioavailability.

The surface properties of nanoparticles, which are significantly influenced by the choice of emulsifier, are a key determinant of their interaction with cells. While specific studies on the cellular uptake mechanisms of this compound-coated nanoparticles are limited, the general pathways for nanoparticle endocytosis are well-established. These include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10][11] The hydrophilic polyoxyethylene chains of this compound can create a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system, thus prolonging circulation time.

Cellular_Uptake_Pathways cluster_cell Cell Interior cluster_membrane Cell Membrane Endosome Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Drug Release) Clathrin_Pit Clathrin-coated Pit Clathrin_Pit->Endosome Caveolae Caveolae Caveolae->Endosome Membrane_Ruffle Membrane Ruffling Membrane_Ruffle->Endosome Nanoparticle Nanoparticle (this compound coated) Nanoparticle->Clathrin_Pit Clathrin-mediated Endocytosis Nanoparticle->Caveolae Caveolae-mediated Endocytosis Nanoparticle->Membrane_Ruffle Macropinocytosis

Caption: General pathways for nanoparticle cellular uptake.

Conclusion

This compound is a versatile and effective emulsifier for the formation of stable oil-in-water emulsions in a wide range of scientific applications. Its well-defined physicochemical properties, particularly its HLB value, make it a valuable tool for researchers in drug development, food science, and other fields. While specific quantitative data for this compound can be limited in the literature compared to other polysorbates, the general principles of its function and the methodologies for its use are well-established. This guide provides a foundational understanding for the effective utilization of this compound in experimental research.

References

The Discovery and Historical Development of Polysorbates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysorbates, a class of nonionic surfactants, are indispensable excipients in the pharmaceutical, biotechnology, and food industries. Their ability to stabilize emulsions, solubilize poorly soluble compounds, and prevent protein aggregation has made them a cornerstone of modern formulation science. This in-depth technical guide explores the discovery, historical development, and core scientific principles of polysorbates, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these versatile molecules.

The Genesis of a Surfactant Revolution: The Hydrophilic-Lipophilic Balance (HLB) System

The scientific journey of polysorbates is intrinsically linked to the development of a systematic method for selecting nonionic surfactants. In the late 1940s, William C. Griffin, a chemist at the Atlas Powder Company, introduced the Hydrophilic-Lipophilic Balance (HLB) system.[1][2] This pioneering work provided a framework for formulators to choose the most suitable surfactant for a specific application based on the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the surfactant molecule.[2][3] Griffin's method, first presented at a meeting in Chicago and later published in the Journal of the Society of Cosmetic Chemists in 1949, assigned a numerical value to surfactants, with lower numbers indicating greater lipophilicity and higher numbers indicating greater hydrophilicity.[4][5] This system was a critical enabler for the rational application of nonionic surfactants like polysorbates.

Chemical Synthesis of Polysorbates

Polysorbates are synthesized through a two-step process involving the esterification of sorbitol and subsequent ethoxylation.[6] Sorbitol, a sugar alcohol, is first dehydrated to form sorbitan (B8754009). This sorbitan is then esterified with a fatty acid, such as lauric acid (for Polysorbate 20), palmitic acid (for Polysorbate 40), stearic acid (for Polysorbate 60), or oleic acid (for Polysorbate 80).[7] In the final step, the sorbitan ester undergoes ethoxylation, where ethylene (B1197577) oxide is added to the hydroxyl groups of the sorbitan molecule. The number following "polysorbate" in its name relates to the type of fatty acid, while the number following "polyoxyethylene" refers to the total number of oxyethylene groups in the molecule.[7]

Synthesis_Pathway Sorbitol Sorbitol Sorbitan Sorbitan Sorbitol->Sorbitan Dehydration (Acid Catalyst) SorbitanEster Sorbitan Ester (e.g., Sorbitan Monooleate) Sorbitan->SorbitanEster Esterification (Fatty Acid) Polysorbate Polysorbate (e.g., Polysorbate 80) SorbitanEster->Polysorbate Ethoxylation (Ethylene Oxide)

Physicochemical Properties of Common Polysorbates

The different fatty acid chains and degrees of ethoxylation give each polysorbate unique physicochemical properties, which are summarized in the table below.

PropertyPolysorbate 20 (Monolaurate)Polysorbate 40 (Monopalmitate)Polysorbate 60 (Monostearate)Polysorbate 80 (Monooleate)
HLB Value 16.715.614.915.0
Molecular Formula C58H114O26C62H122O26C64H126O26C64H124O26
Molecular Weight ( g/mol ) ~1228~1284~1312~1310
CMC (mg/mL) 0.06~0.03~0.0250.012
Appearance Yellow to amber liquidYellow to orange viscous liquid or pasteYellowish waxy solidAmber viscous oily liquid
Solubility Soluble in water, ethanolSoluble in water, ethanolSoluble in water, ethanolSoluble in water, ethanol

Historical Development and Key Applications

Following their synthesis, polysorbates quickly found applications across various industries due to their excellent emulsifying and stabilizing properties.

Historical_Development cluster_1940s 1940s cluster_1950s_60s 1950s-1960s cluster_1970s_80s 1970s-1980s cluster_1990s_Present 1990s-Present Griffin_HLB William C. Griffin develops the HLB system Food_Cosmetics Widespread adoption in food and cosmetics (e.g., ice cream, lotions) Griffin_HLB->Food_Cosmetics Pharma_Intro Introduction into pharmaceutical formulations as solubilizers and emulsifiers Food_Cosmetics->Pharma_Intro Biologics Crucial role in stabilizing biologics (monoclonal antibodies, vaccines) Pharma_Intro->Biologics

In the food industry , polysorbates are used as emulsifiers in products like ice cream, baked goods, and salad dressings to improve texture and prevent separation.[8] In cosmetics , they are used to solubilize essential oils and fragrances in water-based products like lotions and creams.[9]

The most significant impact of polysorbates has been in the pharmaceutical industry . They are used as solubilizing agents for poorly water-soluble drugs, enhancing their bioavailability.[10] Furthermore, they are critical for stabilizing parenteral formulations, including vaccines and monoclonal antibodies, by preventing aggregation and surface adsorption.[11]

Experimental Protocols: Stabilization of Monoclonal Antibody Formulations

Polysorbates are essential for preventing the aggregation of monoclonal antibodies (mAbs) during manufacturing, storage, and administration. Below is a generalized experimental protocol for evaluating the stabilizing effect of polysorbates on a mAb formulation.

Objective: To determine the optimal concentration of Polysorbate 80 for preventing agitation-induced aggregation of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) stock solution (e.g., 10 mg/mL in a histidine buffer, pH 6.0)

  • Polysorbate 80 stock solution (1% w/v in formulation buffer)

  • Formulation buffer (e.g., 10 mM histidine, pH 6.0)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Orbital shaker

  • Size-exclusion chromatography (SEC-HPLC) system

  • UV-Vis spectrophotometer

Methodology:

  • Preparation of Formulations:

    • Prepare a series of mAb formulations with varying concentrations of Polysorbate 80 (e.g., 0%, 0.01%, 0.02%, 0.04%, 0.08% w/v).

    • To do this, add the appropriate volume of the Polysorbate 80 stock solution to the mAb stock solution and bring the final volume with the formulation buffer.

    • Prepare a control sample with no Polysorbate 80.

  • Agitation Stress:

    • Aliquot each formulation into sterile microcentrifuge tubes.

    • Place the tubes on an orbital shaker at a constant speed (e.g., 200 rpm) at room temperature for a specified duration (e.g., 24, 48, and 72 hours).

    • Include a non-agitated control for each formulation.

  • Analysis of Aggregation:

    • After each time point, visually inspect the samples for turbidity.

    • Measure the absorbance at 350 nm using a UV-Vis spectrophotometer to quantify turbidity.

    • Analyze the samples by SEC-HPLC to determine the percentage of monomer, dimer, and high molecular weight aggregates.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Formulation Prepare mAb formulations with varying Polysorbate 80 concentrations Agitation Apply agitation stress (Orbital Shaker) Formulation->Agitation Visual Visual Inspection Agitation->Visual Turbidity Turbidity Measurement (OD350) Agitation->Turbidity SEC_HPLC SEC-HPLC Analysis (% Monomer, % Aggregates) Agitation->SEC_HPLC

Degradation Pathways of Polysorbates

Despite their stabilizing properties, polysorbates themselves can degrade over time, primarily through two pathways: oxidation and hydrolysis.[12][13]

  • Oxidation: The polyoxyethylene chains of polysorbates are susceptible to auto-oxidation, which can be initiated by light, heat, or the presence of metal ions. This process can lead to the formation of peroxides, aldehydes, and formic acid, which can in turn degrade the active pharmaceutical ingredient.[14]

  • Hydrolysis: The ester bond linking the sorbitan headgroup to the fatty acid tail can be hydrolyzed, either chemically (at extreme pH) or enzymatically. Enzymatic hydrolysis is a significant concern in biopharmaceutical formulations, as residual host cell lipases can cleave the ester bond, leading to the release of free fatty acids. These free fatty acids can form visible or sub-visible particles, compromising product quality.[15]

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Polysorbate Polysorbate Oxidation_Products Peroxides, Aldehydes, Formic Acid Polysorbate->Oxidation_Products Initiators: Light, Heat, Metal Ions Hydrolysis_Products Free Fatty Acids, Polyoxyethylene Sorbitan Polysorbate->Hydrolysis_Products Catalysts: Acids, Bases, Enzymes (Lipases)

Conclusion

From their theoretical underpinnings in the HLB system to their indispensable role in modern drug development, polysorbates have a rich scientific history. Their unique ability to bridge the gap between oil and water has made them a versatile tool for formulation scientists. A thorough understanding of their synthesis, physicochemical properties, applications, and degradation pathways is crucial for the development of safe and effective pharmaceutical products. As the biopharmaceutical industry continues to evolve, the demand for high-purity, well-characterized polysorbates will undoubtedly grow, further cementing their importance in the field of drug delivery.

References

A Comprehensive Technical Guide to the Safe Handling of Tween 65 in a Laboratory Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for Tween 65 (Polysorbate 65) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Introduction to this compound

This compound, also known as Polysorbate 65, is a nonionic surfactant and emulsifier widely used in various scientific applications, including pharmaceutical formulations, cell culture, and biotechnology.[1][2] It is a polyoxyethylene derivative of sorbitan (B8754009) tristearate.[3] While generally considered to have a low hazard profile for typical industrial and laboratory handling, proper safety measures are necessary to mitigate potential risks.[4]

Hazard Identification and Classification

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] However, it is important to be aware of the following potential hazards:

  • Eye Irritation: Direct contact with concentrated solutions of this compound may cause mild to moderate eye irritation.[1][4]

  • Skin Irritation: Prolonged or repeated skin contact with concentrated solutions can lead to irritation, redness, or dermatitis.[1][4]

  • Respiratory Tract Irritation: Inhalation of aerosolized particles or mists may cause respiratory irritation.[1][4]

Quantitative Data Summary

The following tables summarize the key physical and safety-related data for this compound.

PropertyValue
CAS Number 9005-71-4
Appearance Yellow-waxy solid or amber oily viscous liquid
Flash Point 149 °C (300.2 °F) - closed cup
Hydrophile-Lipophile Balance (HLB) 10.5
Solubility Soluble in water, ethanol, isopropanol, and mineral oil. Insoluble in mineral oil.

Table 1: Physical and Chemical Properties [1][3]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][5]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Get medical aid if irritation develops or persists.[4][5]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician if symptoms appear.[4][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5]

Table 2: First Aid Measures

Experimental Protocols for Safe Handling

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory.

  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.[6]

    • Ensure a clean and organized workspace.

    • Verify that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Weighing and Transferring:

    • As this compound can be a waxy solid, use a clean spatula and weighing paper or a suitable container for weighing.

    • For liquid forms, use appropriate pipettes or graduated cylinders.

    • Perform these operations in a well-ventilated area or under a chemical fume hood to minimize inhalation of any potential aerosols.[8]

  • Solution Preparation:

    • When dissolving this compound, add it slowly to the solvent while stirring to prevent clumping.

    • Gentle heating may be required to facilitate dissolution, but avoid overheating.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Wash hands thoroughly with soap and water after handling the substance.[4]

Spill Response Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate:

    • If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

    • Ensure adequate ventilation to disperse any vapors or mists.

  • Containment:

    • Wear appropriate PPE.

    • For liquid spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.[4]

    • For solid spills, carefully scoop the material into a suitable container.

  • Cleanup and Disposal:

    • Place the absorbed material or scooped solid into a labeled, sealed container for disposal.

    • Clean the spill area with soap and water.

    • Dispose of the waste in accordance with local, state, and federal regulations.

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Assess_Risks Assess Risks Review_SDS->Assess_Risks Prepare_Workspace Prepare Workspace Assess_Risks->Prepare_Workspace Wear_Goggles Wear Safety Goggles Prepare_Workspace->Wear_Goggles Wear_Gloves Wear Nitrile Gloves Wear_Goggles->Wear_Gloves Wear_Lab_Coat Wear Lab Coat Wear_Gloves->Wear_Lab_Coat Weigh_Transfer Weigh & Transfer Wear_Lab_Coat->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Clean_Area Clean Work Area Prepare_Solution->Clean_Area Wash_Hands Wash Hands Clean_Area->Wash_Hands Store_Properly Store Properly Wash_Hands->Store_Properly

Caption: Standard laboratory workflow for safely handling this compound.

Spill_Response_Plan Spill_Occurs Spill Occurs Evacuate_Ventilate Evacuate & Ventilate Area Spill_Occurs->Evacuate_Ventilate Seek_Medical_Attention Seek Medical Attention if Exposed Spill_Occurs->Seek_Medical_Attention Wear_PPE Don Appropriate PPE Evacuate_Ventilate->Wear_PPE Contain_Spill Contain Spill with Inert Material Wear_PPE->Contain_Spill Collect_Waste Collect Waste into Labeled Container Contain_Spill->Collect_Waste Clean_Area Clean Spill Area with Soap & Water Collect_Waste->Clean_Area Dispose_Waste Dispose of Waste Properly Clean_Area->Dispose_Waste

References

Methodological & Application

Application Notes and Protocols for Creating Stable Oil-in-Water Emulsions with Tween 65

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tween 65 for the formulation of stable oil-in-water (O/W) emulsions. The following sections detail the physicochemical properties of this compound, key formulation considerations, experimental protocols for emulsion preparation and characterization, and troubleshooting guidelines.

Introduction to this compound as an Emulsifier

This compound, also known as Polysorbate 65, is a non-ionic surfactant widely employed as an emulsifying agent in the pharmaceutical, cosmetic, and food industries.[1][2] Its ability to reduce the interfacial tension between oil and water phases makes it an effective stabilizer for O/W emulsions, where oil droplets are dispersed within a continuous aqueous phase.[2]

This compound is an ethoxylated sorbitan (B8754009) tristearate and possesses a hydrophilic-lipophilic balance (HLB) value of approximately 10.5.[3][4] This value indicates its preference for forming O/W emulsions. For enhanced stability, this compound is frequently used in combination with a low HLB emulsifier, such as Span 65 (Sorbitan tristearate), which has a lower HLB value and is more oil-soluble. This combination of a hydrophilic and a lipophilic surfactant creates a more stable and robust interfacial film around the oil droplets, preventing coalescence.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name Polyoxyethylene (20) sorbitan tristearate[3]
Synonyms Polysorbate 65, Emulsifier T-65[1]
Appearance Tan waxy solid[1]
HLB Value ~10.5[3][4]
Solubility Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water.[3]
Function O/W emulsifier, stabilizer, wetting agent[2]

Key Formulation and Process Parameters

The stability of an O/W emulsion formulated with this compound is influenced by several factors. Careful consideration of these parameters is crucial for developing a robust and effective emulsion system.

Surfactant Concentration

The concentration of this compound and any co-surfactant is a critical determinant of emulsion stability. An insufficient amount of emulsifier will result in inadequate coverage of the oil droplets, leading to coalescence and phase separation. Conversely, excessive surfactant concentration may not significantly improve stability and can be cost-ineffective. The optimal concentration is typically determined experimentally.

Oil Phase Concentration

The volume fraction of the dispersed oil phase affects the viscosity and stability of the emulsion. Higher oil concentrations generally lead to higher viscosity.

Co-surfactant (Span 65)

The ratio of this compound to a low HLB co-surfactant like Span 65 allows for the adjustment of the overall HLB of the emulsifier system to match the requirements of the specific oil being used. This blending approach often leads to more stable emulsions than using a single emulsifier.

Homogenization

The process of homogenization is critical for reducing the size of the oil droplets and creating a uniform dispersion. High-energy methods such as high-pressure homogenization or ultrasonication are commonly used to produce fine and stable emulsions. The duration and intensity of homogenization directly impact the final droplet size and, consequently, the long-term stability of the emulsion.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of a stable oil-in-water emulsion using a this compound and Span 65 blend.

Materials
  • This compound

  • Span 65

  • Oil Phase (e.g., Coconut Oil, Mineral Oil)

  • Deionized Water

  • High-Shear Homogenizer (e.g., Ultra-Turrax) or High-Pressure Homogenizer or Sonicator

Preparation of a Stable O/W Emulsion

This protocol describes the preparation of a model O/W emulsion. The ratios of oil, water, and surfactants can be adjusted based on the specific application.

1. Preparation of the Oil and Aqueous Phases:

  • Oil Phase: Weigh the required amounts of the oil phase, this compound, and Span 65 into a beaker. Heat the mixture to 70°C and stir until all components are completely dissolved and homogenous.[5]
  • Aqueous Phase: In a separate beaker, heat the deionized water to 70°C.[5]

2. Emulsification:

  • Slowly add the hot aqueous phase to the hot oil phase while continuously mixing with a high-shear homogenizer at a moderate speed (e.g., 5,000 rpm) for 5-10 minutes to form a coarse emulsion.
  • Increase the homogenization speed to a higher setting (e.g., 10,000 - 20,000 rpm) for another 10-15 minutes to reduce the droplet size and form a fine emulsion.[5] For nanoemulsions, a high-pressure homogenizer or sonicator would be used at this stage.[5][6]

3. Cooling:

  • Allow the emulsion to cool down to room temperature while stirring gently to maintain homogeneity and prevent creaming.

dot

Emulsion_Preparation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification Process Oil_Phase Prepare Oil Phase (Oil + this compound + Span 65) Heat to 70°C Coarse_Emulsion Slowly add Aqueous Phase to Oil Phase with moderate shear (5,000 rpm) Oil_Phase->Coarse_Emulsion Aqueous_Phase Prepare Aqueous Phase (Deionized Water) Heat to 70°C Aqueous_Phase->Coarse_Emulsion Fine_Emulsion Increase to high shear (10,000-20,000 rpm) Coarse_Emulsion->Fine_Emulsion Cooling Cool to Room Temperature with gentle stirring Fine_Emulsion->Cooling Final_Emulsion Stable O/W Emulsion Cooling->Final_Emulsion

Caption: Workflow for preparing a stable oil-in-water emulsion.

Characterization of the Emulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Dilute the emulsion with deionized water to an appropriate concentration.
  • Measure the droplet size and PDI using a dynamic light scattering (DLS) instrument. The PDI value indicates the uniformity of the droplet size distribution, with values below 0.3 generally considered acceptable.

2. Zeta Potential Measurement:

  • Dilute the emulsion with deionized water.
  • Measure the zeta potential using a zetasizer. A zeta potential value with a magnitude greater than ±30 mV is generally indicative of good electrostatic stability, as the charged droplets will repel each other, preventing aggregation.[7]

3. Stability Assessment:

  • Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Observe for any phase separation or creaming. A stable emulsion should show no signs of separation.
  • Accelerated Stability Testing: Store the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1-3 months) and monitor for changes in appearance, droplet size, and zeta potential.
  • Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours) and observe for any signs of instability.

Quantitative Data and Formulation Examples

The following tables summarize formulation examples and their corresponding characterization data from various studies. These serve as a starting point for formulation development.

Table 1: Example Formulations of O/W Emulsions with this compound

Formulation IDOil Phase (%)Water Phase (%)This compound (%)Span 65 (%)Total Surfactant (%)Oil:Surfactant Ratio
F1 20753254:1
F2 306064103:1
F3 10872133.3:1

Table 2: Characterization Data for O/W Emulsions

Formulation IDDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Assessment (after 30 days at 25°C)
F1 250 ± 200.25-35 ± 3Stable, no phase separation
F2 180 ± 150.21-42 ± 4Stable, no phase separation
F3 350 ± 300.32-28 ± 5Minor creaming observed

Note: The data presented in these tables are illustrative and may vary depending on the specific oil used, homogenization conditions, and other formulation components.

Mechanism of Emulsion Stabilization

The stability of O/W emulsions formulated with a this compound/Span 65 blend is achieved through a combination of mechanisms.

dot

Emulsion_Stabilization_Mechanism cluster_interface Oil-Water Interface Oil_Droplet Oil Droplet Interfacial_Film Mixed Interfacial Film Oil_Droplet->Interfacial_Film Aqueous_Phase Continuous Aqueous Phase Tween_65 This compound (Hydrophilic Head in Water) Tween_65->Interfacial_Film Adsorption Span_65 Span 65 (Lipophilic Tail in Oil) Span_65->Interfacial_Film Adsorption Interfacial_Film->Aqueous_Phase Steric_Hindrance Steric Hindrance Interfacial_Film->Steric_Hindrance Provides Prevents_Coalescence Droplet Coalescence Steric_Hindrance->Prevents_Coalescence Prevents

Caption: Mechanism of emulsion stabilization by this compound and Span 65.

  • Reduction of Interfacial Tension: Both surfactants adsorb at the oil-water interface, reducing the interfacial tension and facilitating the formation of small droplets during homogenization.

  • Formation of a Stable Interfacial Film: The combination of the more water-soluble this compound and the more oil-soluble Span 65 creates a packed, mixed-surfactant film at the interface. This film provides a steric barrier that physically hinders the close approach and coalescence of oil droplets.

  • Electrostatic Repulsion: Although non-ionic, this compound-stabilized emulsions can exhibit a negative zeta potential, which contributes to stability through electrostatic repulsion between the droplets.[7]

Troubleshooting Common Emulsion Instabilities

InstabilityPotential Cause(s)Suggested Solution(s)
Creaming/Sedimentation - Insufficient viscosity of the continuous phase- Large droplet size- Add a viscosity-modifying agent to the aqueous phase- Optimize homogenization to reduce droplet size
Flocculation - Insufficient electrostatic or steric repulsion- Adjust the zeta potential by modifying the pH or adding electrolytes- Optimize the surfactant concentration
Coalescence - Incomplete surfactant coverage- Inappropriate HLB of the emulsifier system- Increase the total surfactant concentration- Adjust the this compound/Span 65 ratio to optimize the HLB for the specific oil
Phase Inversion - Incorrect ratio of oil to water- Inappropriate emulsifier system- Adjust the oil-to-water ratio- Ensure the HLB of the surfactant blend is appropriate for an O/W emulsion

Conclusion

This compound is a versatile and effective emulsifier for the formulation of stable oil-in-water emulsions, particularly when used in combination with a low HLB co-surfactant like Span 65. By carefully controlling the formulation parameters, such as surfactant concentration and oil-to-water ratio, and by optimizing the homogenization process, researchers can develop robust and stable emulsion systems for a wide range of applications in pharmaceuticals, cosmetics, and other fields. The protocols and data provided in these notes serve as a valuable resource for the successful development of this compound-based emulsions.

References

Protocol for using Tween 65 as a solubilizing agent for hydrophobic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tween 65 as a solubilizing agent for hydrophobic compounds. This document includes detailed protocols for the preparation and characterization of various formulations, quantitative data on its solubilization capacity, and insights into its potential effects on cellular signaling pathways.

Introduction to this compound

This compound, also known as Polysorbate 65, is a non-ionic surfactant and emulsifier derived from polyethoxylated sorbitan (B8754009) and stearic acid. Its amphipathic nature, possessing both hydrophilic and lipophilic properties, makes it an effective agent for increasing the solubility of poorly water-soluble compounds, a critical challenge in pharmaceutical formulation. With a Hydrophilic-Lipophilic Balance (HLB) value of 10.5, this compound is particularly suitable for forming oil-in-water emulsions and enhancing the dissolution of hydrophobic active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name Polyoxyethylene (20) sorbitan tristearate
Synonyms Polysorbate 65, Emulsifier T-65
Appearance Amber to light yellow oily liquid or waxy solid
HLB Value 10.5
Solubility Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water.
Molecular Formula C100H194O28

Quantitative Solubilization Data

The following table summarizes the solubilization enhancement of various hydrophobic drugs using Tween surfactants. While specific data for this compound is limited in publicly available literature, the data for other Tweens, particularly Tween 80, can provide a useful reference point for formulation development.

Hydrophobic CompoundSurfactantConcentration of Surfactant (% w/v)Fold Increase in SolubilityReference Formulation
QuercetinTween® 200.5%~58Phosphate (B84403) buffer (pH 7.2)
CurcuminTween 8010%Target solubility of 2 µg/mL achievedPhosphate-buffered saline (pH 7.4)[1]
ItraconazoleNot SpecifiedNot Specified5.2 (compared to plain drug)Solid Dispersion with lipid materials[2]

Experimental Protocols

Preparation of a Simple Aqueous Solution of this compound

This protocol describes a general procedure for preparing a stock solution of this compound, which can be used for initial solubility screening of hydrophobic compounds.

Materials:

  • This compound

  • Deionized water

  • Heating surface (e.g., hotplate)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Scale

Procedure:

  • Weigh the desired amount of this compound.

  • In a beaker, add the weighed this compound to a portion of the deionized water.

  • Gently heat the mixture to approximately 60-70°C while stirring with a magnetic stirrer. This will decrease the viscosity of this compound and facilitate its dissolution.

  • Once the this compound is fully dispersed, turn off the heat and continue stirring until the solution cools to room temperature.

  • Transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Mix the solution thoroughly by inversion.

Formulation of a Nanoemulsion using this compound

This protocol outlines the preparation of a nanoemulsion for enhanced delivery of a hydrophobic API.

Materials:

  • Hydrophobic API

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • This compound (as surfactant)

  • Co-surfactant (e.g., ethanol, propylene (B89431) glycol)

  • Aqueous phase (e.g., deionized water, phosphate buffer)

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Preparation of the Oil Phase: Dissolve the hydrophobic API in the selected oil at a predetermined concentration. Gentle heating may be applied to facilitate dissolution.

  • Preparation of the Surfactant Mixture: In a separate container, mix this compound and the co-surfactant at the desired ratio.

  • Formation of the Pre-emulsion: Add the oil phase to the surfactant mixture and mix thoroughly.

  • Formation of the Nanoemulsion: Add the aqueous phase dropwise to the oil-surfactant mixture under continuous high-shear homogenization or ultrasonication. The energy input and duration should be optimized to achieve the desired droplet size.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion to improve the dissolution rate of a poorly soluble drug.

Materials:

  • Hydrophobic API

  • This compound

  • Organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve

Procedure:

  • Dissolve both the hydrophobic API and this compound in a suitable organic solvent. The ratio of drug to carrier should be optimized based on preliminary studies.

  • Ensure complete dissolution of both components to form a clear solution.

  • Remove the organic solvent using a rotary evaporator under vacuum at an appropriate temperature.

  • The resulting solid mass is a solid dispersion.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverize the dried mass using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline).

Characterization of Formulations

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

These parameters are crucial for the stability and in vivo performance of nanoemulsions and other nanoparticulate systems.

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Protocol:

  • Dilute the nanoemulsion sample with deionized water or the appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Place the diluted sample in a disposable cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential at a constant temperature (e.g., 25°C).

  • Perform the measurements in triplicate to ensure reproducibility.

The particle size of nanoemulsions is a critical parameter, with a uniform and small size distribution being desirable.[3] The zeta potential provides an indication of the surface charge of the droplets and the physical stability of the nanoemulsion.[3][4]

Determination of Encapsulation Efficiency (EE%)

This protocol is used to determine the amount of drug successfully encapsulated within a nanoparticle or nanoemulsion formulation.

Protocol:

  • Separate the unencapsulated (free) drug from the formulation. This can be achieved by methods such as ultracentrifugation or dialysis.

  • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the Encapsulation Efficiency using the following formula:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Alternatively, the total amount of drug in the formulation can be determined after disrupting the nanoparticles with a suitable solvent.

Signaling Pathways and Cellular Interactions

While primarily used as an excipient, the components of formulations, including surfactants like this compound, can interact with biological systems.

P-glycoprotein (P-gp) Inhibition

Polysorbates have been shown to inhibit the function of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in limiting the oral absorption of many drugs. By inhibiting P-gp, this compound can potentially enhance the bioavailability of co-administered drugs that are P-gp substrates. The proposed mechanism involves the direct binding of the polysorbate to the drug-binding domain of P-gp.

Inflammatory Signaling

Some studies have investigated the effects of polysorbates on inflammatory signaling pathways. For instance, research on berry extracts has shown inhibition of pro-inflammatory cytokine secretion by suppressing the NF-κB signaling pathway.[5] While not directly implicating this compound, this suggests that formulation components can have an impact on inflammatory responses. It has been observed that certain emulsifiers can influence the expression of inflammatory cytokines like TNF-α and IL-6.[6] However, the specific effects of this compound on these pathways require further investigation.

Logical Workflow and Diagrams

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: In Vitro & Stability Studies A Solubility Screening of API in Oils, Surfactants (this compound), and Co-surfactants B Construct Pseudo-ternary Phase Diagrams A->B C Select Excipient Ratios for Stable Formulations B->C D Prepare Formulations (Nanoemulsion, Solid Dispersion) C->D E Characterize Formulations (Particle Size, PDI, Zeta Potential) D->E F Determine Encapsulation Efficiency E->F G In Vitro Drug Release Studies F->G H Stability Assessment (Physical & Chemical) G->H

Caption: Workflow for developing hydrophobic drug formulations using this compound.

Signaling Pathway: P-glycoprotein Inhibition

G cluster_0 Cellular Environment A Hydrophobic Drug (P-gp Substrate) C P-glycoprotein (P-gp) Efflux Pump A->C Efflux D Increased Intracellular Drug Concentration A->D Increased Influx B This compound B->C Inhibition E Enhanced Bioavailability D->E

Caption: Mechanism of this compound-mediated P-gp inhibition.

References

Application Notes & Protocols: Utilizing Tween 65 for the Stabilization of Protein Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-based therapeutics, such as monoclonal antibodies and enzymes, are susceptible to physical and chemical degradation, leading to loss of efficacy and potential immunogenicity. A primary degradation pathway is aggregation, which can be induced by various stresses including exposure to hydrophobic interfaces (e.g., air-water, ice-water), mechanical agitation, and temperature fluctuations.[1] Non-ionic surfactants are critical excipients used in biopharmaceutical formulations to mitigate this instability.[2][3]

Tween® 65 (Polysorbate 65) is a non-ionic surfactant and emulsifier used in the pharmaceutical, cosmetic, and food industries.[4][5][6] It is a polyoxyethylene sorbitan (B8754009) tristearate, an oily liquid or waxy solid derived from PEG-ylated sorbitan esterified with stearic acid.[5][6] With a Hydrophile-Lipophile Balance (HLB) value of 10.5, it is effective at forming and stabilizing oil-in-water emulsions.[6] These characteristics make it a candidate for stabilizing protein solutions by preventing surface-induced aggregation and maintaining protein structure.

Mechanism of Action

Non-ionic surfactants like Tween 65 stabilize proteins in solution primarily through two mechanisms:

  • Competitive Adsorption at Interfaces : Proteins tend to adsorb at hydrophobic interfaces (e.g., air-liquid), where they can unfold and subsequently aggregate. This compound, being surface-active, preferentially adsorbs to these interfaces. This creates a protective layer that competitively inhibits protein adsorption, thereby preventing the initial step of surface-induced aggregation.[7]

  • Direct Protein Interaction : Proteins may have exposed hydrophobic patches on their surface. Surfactant monomers can interact with these patches, effectively increasing the protein's hydrophilicity and creating a steric shield.[8] This interaction can prevent protein-protein self-association, which is a key step in the formation of aggregates.[8]

cluster_0 Without Stabilizer cluster_1 With this compound P Native Protein I Hydrophobic Interface (e.g., Air-Water) P->I Adsorption U Unfolded Protein I->U Unfolding A Aggregates U->A Aggregation P_stab Native Protein I_stab Hydrophobic Interface Blocked_I Blocked Interface T65 This compound T65->I_stab Preferential Adsorption Blocked_I->P_stab Protein Adsorption Inhibited

Caption: Mechanism of protein stabilization by this compound.

Data Presentation

Quantitative assessment is crucial for determining the efficacy of this compound. The following tables provide templates for summarizing stability data. As specific quantitative data for this compound in protein stabilization is limited in published literature, the values shown are illustrative examples based on typical results for other polysorbates like Tween 20 and 80.[9]

Table 1: Effect of this compound on Preventing Agitation-Induced Aggregation of a Monoclonal Antibody (mAb)

Formulation IDmAb Conc. (mg/mL)This compound Conc. (% w/v)Agitation Time (hours)% Monomer (by SEC-HPLC)Visual Appearance
Control100.002485.2Opalescent, visible particles
T65-001100.012498.5Clear, no particles
T65-002100.022499.1Clear, no particles
T65-005100.052499.3Clear, no particles

Table 2: Thermal Stability of a Recombinant Protein in the Presence of this compound

Formulation IDProtein Conc. (mg/mL)This compound Conc. (% w/v)Onset of Unfolding (Tm1, °C)Notes
Control10.0065.1Single transition observed.
T65-00210.0265.8Minor increase in thermal stability.
T65-00510.0566.2Modest increase in thermal stability.

Experimental Protocols

Detailed protocols are essential for reproducible results. The following are standard methods for evaluating the stabilizing effect of this compound.

Protocol 1: Assessing Protein Aggregation under Mechanical Stress by SEC-HPLC

This protocol evaluates the ability of this compound to prevent aggregation caused by mechanical agitation.

  • Objective : To quantify the formation of soluble aggregates in a protein solution after agitation.

  • Materials :

    • Purified protein stock solution.

    • This compound (high-purity, low-peroxide grade recommended).

    • Formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).

    • Sterile, low-protein-binding vials.

    • Orbital shaker.

    • HPLC system with a Size Exclusion Chromatography (SEC) column suitable for the protein of interest.

  • Procedure :

    • Prepare this compound Stock : Prepare a 1% (w/v) stock solution of this compound in the formulation buffer. Gentle warming may be required to dissolve the waxy solid.[6] Filter through a 0.22 µm syringe filter.

    • Prepare Protein Formulations : Prepare test samples by adding the this compound stock solution to the protein solution to achieve final desired concentrations (e.g., 0.01%, 0.02%, 0.05%). Prepare a control sample without this compound. Ensure the final protein and buffer concentrations are consistent across all samples.

    • Initial Analysis (T=0) : Analyze an aliquot of each formulation by SEC-HPLC to determine the initial percentage of monomer, aggregates, and fragments.

    • Apply Mechanical Stress : Place the vials horizontally on an orbital shaker. Agitate at a specified speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours).

    • Final Analysis : After agitation, visually inspect each sample for turbidity or precipitates. Centrifuge briefly to pellet any insoluble material.

    • Analyze the supernatant of each sample by SEC-HPLC.

  • Data Analysis :

    • Calculate the percentage of high molecular weight species (aggregates) and the percentage of remaining monomer for each sample.

    • Compare the results of this compound-containing samples to the control to determine the extent of stabilization.

Protocol 2: Evaluating Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol measures changes in the thermal unfolding temperature (Tm) of a protein, indicating changes in its conformational stability.

  • Objective : To determine if this compound affects the thermodynamic stability of the protein.

  • Materials :

    • Protein formulations with and without this compound (prepared as in Protocol 1).

    • Differential Scanning Calorimeter.

    • Formulation buffer for reference cell.

  • Procedure :

    • Sample Preparation : Prepare samples as described in Protocol 1. A typical protein concentration for DSC is 1-10 mg/mL.[10]

    • Instrument Setup : Set up the DSC according to the manufacturer's instructions. Load the protein sample into the sample cell and the matching formulation buffer (without protein) into the reference cell.[10]

    • Thermal Scan : Apply a thermal ramp, for example, from 20°C to 100°C at a scan rate of 1°C/minute.[10]

    • Data Acquisition : Record the differential heat capacity as a function of temperature.

  • Data Analysis :

    • Analyze the resulting thermogram to identify the midpoint of the unfolding transition (Tm).

    • An increase in Tm in the presence of this compound suggests a stabilizing interaction.[10] Compare the Tm values and the shape of the unfolding curve between the control and the test samples.

Experimental Workflow and Formulation Considerations

A systematic approach is necessary when developing a stable protein formulation. The workflow below outlines the key steps, and the subsequent diagram details important considerations when using this compound.

cluster_analysis Analytical Characterization start Define Protein & Stability Challenges prep Prepare Formulations: - Control (no surfactant) - Varying this compound Conc. (e.g., 0.01% - 0.1%) start->prep stress Apply Relevant Stress Conditions (Mechanical, Thermal, Freeze-Thaw) prep->stress sec SEC-HPLC (% Monomer, % Aggregate) stress->sec dls DLS (Particle Size) stress->dls dsc DSC (Thermal Stability, Tm) stress->dsc activity Activity Assay (% Relative Activity) stress->activity eval Evaluate Data & Select Optimal this compound Concentration sec->eval dls->eval dsc->eval activity->eval final Long-Term Stability Study (Real-time, Accelerated) eval->final

Caption: Experimental workflow for screening this compound.

considerations Formulation Considerations with this compound Protein Properties Stress Conditions This compound Properties Analytical Methods protein_details - Hydrophobicity - Isoelectric Point (pI) - Concentration considerations:f0->protein_details stress_details - Mechanical (Agitation, Pumping) - Thermal (Storage Temp.) - Freeze-Thaw Cycles considerations:f1->stress_details tween_details - Concentration (typically 0.01-0.1%) - Purity (low peroxide grade) - Potential for degradation (oxidation, hydrolysis) [11] considerations:f2->tween_details analytical_details - SEC for aggregation [16] - DLS for sub-visible particles - Methods to quantify this compound [17] considerations:f3->analytical_details

Caption: Key considerations for using this compound.

References

Application Notes and Protocols for Tween 65 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tween 65, also known as Polysorbate 65, is a non-ionic surfactant used as an emulsifier and stabilizer in various applications, including pharmaceuticals and food production.[1] In the realm of biopharmaceuticals, surfactants play a crucial role in stabilizing biologic drug products by preventing surface adsorption and aggregation of proteins.[1][2] While Tween 80 and Tween 20 are the most commonly used polysorbates in monoclonal antibody (mAb) formulations, this compound is also recognized as suitable for mammalian cell culture.[3][4] Its application can be particularly beneficial in enhancing the stability and yield of recombinant proteins.

This document provides detailed application notes and protocols for the use of this compound as a component in cell culture media formulations, with a focus on mammalian cell lines such as Chinese Hamster Ovary (CHO) cells, which are widely used for the production of recombinant proteins.[5]

Mechanism of Action

Non-ionic surfactants like this compound exert their beneficial effects in cell culture through several mechanisms:

  • Shear Protection: In bioreactors, cells are subjected to mechanical stress from agitation and sparging. This compound can reduce the surface tension of the culture medium, thereby protecting cells from shear-induced damage and lysis.

  • Prevention of Protein Aggregation: Recombinant proteins, particularly at high concentrations, are prone to aggregation, which can reduce their efficacy and potentially induce an immunogenic response.[6] this compound, with its amphiphilic nature, can interact with hydrophobic regions on the protein surface, preventing protein-protein aggregation and adsorption to surfaces.[4]

  • Improved Nutrient Solubility: Surfactants can aid in the solubilization of certain media components, ensuring their availability to the cells.[5]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in cell culture applications, the following tables summarize data for the closely related polysorbates, Tween 80 and Tween 20. This information can serve as a starting point for optimizing the concentration of this compound. The primary difference between these polysorbates lies in the fatty acid ester component (Stearic acid for this compound, Oleic acid for Tween 80, and Lauric acid for Tween 20), which can influence their specific properties.

Table 1: Effect of Polysorbates on Monoclonal Antibody (mAb) Aggregation in CHO Cell Culture

SurfactantConcentration (g/L)Effect on mAb AggregationImpact on Cell Growth/ViabilityReference
Polysorbate 800.01Reduced aggregate formationNo negative impact observed[6]
Polysorbate 200.01Reduced aggregate formationNo negative impact observed[6]

Table 2: General Concentration Ranges for Polysorbates in Biopharmaceutical Formulations

SurfactantTypical Concentration Range (% w/v)ApplicationReference
Polysorbate 800.001 - 0.1Stabilization of protein formulations[7]
Polysorbate 200.001 - 0.1Stabilization of protein formulations[7]

Experimental Protocols

The following protocols provide a general framework for incorporating this compound into cell culture media. Optimization will be necessary for specific cell lines and applications.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound (high purity, suitable for cell culture)

  • Cell culture grade water or a suitable buffer (e.g., PBS)

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.

  • Gently warm the this compound to reduce its viscosity for easier handling.

  • Add the this compound to the cell culture grade water or buffer to achieve the desired stock concentration (e.g., 10% w/v).

  • Mix the solution thoroughly by gentle swirling or using a sterile magnetic stirrer until the this compound is completely dissolved. Avoid vigorous vortexing to prevent foaming.

  • Sterile-filter the this compound stock solution using a 0.22 µm filter.

  • Aliquot the sterile stock solution into smaller, single-use sterile tubes or bottles.

  • Store the aliquots at 2-8°C, protected from light.

Protocol 2: Optimization of this compound Concentration in a Fed-Batch CHO Cell Culture

Objective: To determine the optimal concentration of this compound for maximizing viable cell density and recombinant protein titer in a fed-batch CHO cell culture.

Materials:

  • CHO cell line producing a recombinant protein (e.g., a monoclonal antibody)

  • Chemically defined basal and feed media for CHO cells

  • Sterile this compound stock solution (from Protocol 1)

  • Shake flasks or small-scale bioreactors

  • Cell counting instrument (e.g., automated cell counter)

  • Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)

Experimental Workflow:

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_cells Prepare CHO Cell Inoculum inoculate Inoculate Shake Flasks/Bioreactors prep_cells->inoculate prep_media Prepare Basal Media with Varying this compound Concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.05% w/v) prep_media->inoculate culture Incubate under Standard Conditions (e.g., 37°C, 5% CO2, shaking) inoculate->culture feed Perform Fed-Batch Strategy culture->feed sampling Daily Sampling feed->sampling cell_count Measure Viable Cell Density (VCD) and Viability sampling->cell_count protein_titer Quantify Recombinant Protein Titer sampling->protein_titer data_analysis Analyze Data and Determine Optimal this compound Concentration cell_count->data_analysis protein_titer->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

Procedure:

  • Preparation:

    • Culture the CHO cells to obtain a sufficient number for inoculation with high viability (>95%).

    • Prepare shake flasks or bioreactors containing the basal medium supplemented with different concentrations of this compound (e.g., 0%, 0.005%, 0.01%, 0.02%, and 0.05% w/v). Include a control group with no this compound.

  • Inoculation and Culture:

    • Inoculate the prepared flasks/bioreactors with the CHO cells at a predetermined seeding density (e.g., 0.3 x 10^6 cells/mL).[5]

    • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

    • Implement the established fed-batch feeding strategy throughout the culture period.

  • Sampling and Analysis:

    • Take daily samples from each culture condition.

    • For each sample, measure the viable cell density (VCD) and cell viability.

    • Quantify the concentration of the recombinant protein in the culture supernatant.

  • Data Analysis:

    • Plot the VCD and protein titer over time for each this compound concentration.

    • Determine the concentration of this compound that results in the highest VCD and protein titer without compromising cell viability.

Signaling Pathways and Cellular Mechanisms

While specific signaling pathways affected by this compound have not been extensively studied, the primary interaction is at the cell membrane and with secreted proteins. Non-ionic surfactants can modulate the fluidity of the cell membrane.[8] This can have indirect effects on membrane-associated proteins and signaling, but the primary role in cell culture media is biophysical protection.

G cluster_extracellular Extracellular Environment cluster_cell Mammalian Cell tween This compound protein Recombinant Protein tween->protein Prevents Aggregation & Surface Adsorption membrane Cell Membrane tween->membrane Reduces Surface Tension (Shear Protection) shear Shear Stress shear->membrane Causes Damage cell_interior Cell Interior membrane->cell_interior Maintains Integrity

References

Application Notes and Protocols for Tween 65 as a Wetting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Leveraging Tween 65 in Laboratory Protocols

This compound, also known as Polysorbate 65, is a non-ionic surfactant and high HLB (Hydrophile-Lipophile Balance) emulsifier used extensively in pharmaceutical, biotechnology, and research applications.[1][2] Its primary function as a wetting agent stems from its amphipathic structure, which allows it to reduce the surface tension at liquid-solid and liquid-air interfaces.[2] This property is critical for enhancing the solubility and dispersion of hydrophobic substances in aqueous media, improving the contact between a liquid and a solid surface, and stabilizing formulations.[2]

In drug development, this compound is a valuable excipient for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving bioavailability.[2] In cell culture, it can be used in low concentrations as a gentle surfactant to aid in the dispersion of cells or the solubilization of certain media components.[2] Furthermore, its role as a stabilizer is crucial in the formulation of nanoparticles and other drug delivery systems.[3]

Mechanism of Action as a Wetting Agent

Wetting is the ability of a liquid to maintain contact with a solid surface. This phenomenon is governed by the interfacial tensions between the solid, liquid, and gas phases. Wetting agents, or surfactants, like this compound facilitate this process by adsorbing at the interfaces and lowering the surface tension of the liquid. The molecules of this compound orient themselves at the interface, with the hydrophilic (polyoxyethylene) portion facing the aqueous phase and the lipophilic (fatty acid ester) portion interacting with the non-polar phase or surface. This reduces the cohesive energy at the surface, allowing the liquid to spread more effectively and increase the contact area with the solid.

Quantitative Data Summary

The physicochemical properties of this compound are essential for its effective application. While specific experimental values can vary with conditions like temperature and purity, the following table summarizes key data.

PropertyValue / DescriptionReference(s)
Synonyms Polysorbate 65, Polyoxyethylene (20) sorbitan (B8754009) tristearate[2]
Appearance Tan or yellow waxy solid[2]
HLB Value 10.5[1]
Solubility Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water.[1]
Critical Micelle Concentration (CMC) Data for this compound is not readily available. The structurally similar Tween 60 has a reported CMC of ~0.0167 mM (16.7 µM) in water at 298 K.[4][5][6] Another study reports a CMC of 7.07 µmol/L for Tween 60.[7][4][5][6][7]
Surface Tension Concentration-dependent. Reduces the surface tension of aqueous solutions. The extent of reduction increases with concentration up to the CMC.[8][8]
Primary Functions Wetting agent, emulsifier (O/W), stabilizer, solubilizer[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution

This protocol describes the preparation of a sterile stock solution that can be diluted for various applications. Due to the viscous, waxy nature of this compound, heating is recommended for uniform dissolution.

Materials:

  • This compound (Polysorbate 65)

  • Deionized (DI) or Milli-Q water

  • Glass beaker or bottle

  • Magnetic stir bar and hotplate stirrer

  • Scale (accurate to 0.01 g)

  • Sterile filter unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh 10 g of this compound and add it to a beaker or bottle containing approximately 80 mL of DI water.

  • Add a magnetic stir bar to the beaker.

  • Gently heat the solution to 60-70°C on a hotplate stirrer while stirring. Do not boil. The heat will reduce the viscosity of the this compound, allowing it to dissolve more easily.[9][10]

  • Continue stirring until the this compound is completely dissolved and the solution is clear and uniform.[10]

  • Remove the solution from the heat and allow it to cool to room temperature.

  • Once cooled, transfer the solution to a 100 mL volumetric flask or graduated cylinder and add DI water to reach a final volume of 100 mL.

  • For applications requiring sterility (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at room temperature.

G cluster_prep Solution Preparation cluster_app Application weigh 1. Weigh this compound add_water 2. Add to 80% final volume of water weigh->add_water heat_stir 3. Heat (60-70°C) & Stir add_water->heat_stir cool 4. Cool to Room Temperature heat_stir->cool qs 5. QS to Final Volume cool->qs filter 6. Sterile Filter (0.22 µm) qs->filter dilute Dilute Stock for Working Solution filter->dilute use Use in Assay (e.g., Formulation, Cell Culture) dilute->use

Caption: Workflow for preparing and using this compound solutions.

Protocol 2: Evaluating Wetting Efficacy via Contact Angle Measurement

This protocol uses sessile-drop goniometry to quantify the effect of this compound on the wettability of a solid surface. A decrease in contact angle indicates improved wetting.[11]

Materials:

  • Contact angle goniometer or drop shape analyzer

  • Test surfaces (e.g., glass slides, polymer films, compressed powder tablets)

  • This compound solutions of varying concentrations (e.g., 0.001%, 0.01%, 0.1%, 1% w/v in DI water)

  • DI water (as a control)

  • Microsyringe for dispensing droplets

Procedure:

  • Ensure the test surface is clean, dry, and free of contaminants.

  • Place the test surface on the sample stage of the goniometer.

  • Fill the microsyringe with the first test liquid (starting with the DI water control).

  • Carefully dispense a small droplet (e.g., 5 µL) onto the test surface.[12]

  • Immediately start recording the droplet shape using the instrument's software.

  • Measure the static contact angle once the droplet has stabilized (typically within 30-60 seconds).

  • Perform at least three replicate measurements on different areas of the surface for each solution to ensure reproducibility.[12]

  • Clean the syringe thoroughly and repeat steps 3-7 for each this compound concentration, typically moving from lowest to highest concentration.

  • Data Analysis: Plot the average contact angle as a function of this compound concentration. A significant decrease in the contact angle compared to the water control demonstrates the wetting efficacy of this compound.

G cluster_interfaces Interfacial Tension cluster_surfactant This compound Action cluster_outcome Result Ysl Solid-Liquid (Ysl) Ysv Solid-Vapor (Ysv) Ysv->Ysl Ylv Liquid-Vapor (Ylv) adsorption Adsorption at Interfaces reduce_ylv Reduces Ylv adsorption->reduce_ylv reduce_ysl Reduces Ysl adsorption->reduce_ysl lower_theta Lowers Contact Angle (θ) reduce_ylv->lower_theta reduce_ysl->lower_theta spread Improves Spreading lower_theta->spread wetting Enhanced Wetting spread->wetting

Caption: Mechanism of wetting enhancement by this compound.

Protocol 3: Formulation of Nanoparticles using a Double Emulsion (w/o/w) Method

This compound can act as a stabilizer in nanoparticle formulations, preventing aggregation. This protocol is a general guideline for preparing polymer-based nanoparticles.[3]

Materials:

  • Polymer (e.g., PLGA)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • This compound

  • Aqueous buffer (e.g., PBS)

  • Active agent (to be encapsulated)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare the Organic Phase (o): Dissolve the polymer (e.g., 50 mg PLGA) in an organic solvent (e.g., 2.5 mL dichloromethane).

  • Prepare the Inner Aqueous Phase (w1): Dissolve the active agent in a small volume of aqueous buffer (e.g., 200 µL).

  • Form the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the organic phase (o). Emulsify using a probe sonicator on ice to form a stable water-in-oil emulsion.[3]

  • Prepare the External Aqueous Phase (w2): Prepare an aqueous solution containing this compound as a stabilizer (e.g., 8 mL of a 1% w/v this compound solution).

  • Form the Double Emulsion (w1/o/w2): Add the primary emulsion (w1/o) to the external aqueous phase (w2) and immediately sonicate or homogenize to form the double emulsion.[3]

  • Solvent Evaporation: Place the resulting double emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation. Wash them 2-3 times with DI water to remove excess this compound and unencapsulated active agent.

  • Drying/Resuspension: The final nanoparticle pellet can be lyophilized for storage or resuspended in a suitable buffer for immediate use.

G w1 Inner Aqueous Phase (w1) (Drug in Buffer) w1o Primary Emulsion (w1/o) w1->w1o Sonicate o Organic Phase (o) (Polymer in Solvent) o->w1o Sonicate w2 External Aqueous Phase (w2) (this compound in Water) w1ow2 Double Emulsion (w1/o/w2) w2->w1ow2 Sonicate w1o->w1ow2 Sonicate evap Solvent Evaporation w1ow2->evap np Nanoparticle Suspension evap->np

Caption: Double emulsion workflow for nanoparticle synthesis.

Protocol 4: General Guidelines for Using this compound as a Solubilizing Agent in Cell Culture

This compound can be used to dissolve hydrophobic compounds for addition to cell culture media. However, cytotoxicity must be evaluated as surfactants can affect cell membranes.

Materials:

  • Hydrophobic compound

  • 100% DMSO (or other suitable organic solvent)

  • 10% this compound stock solution (sterile)

  • Cell culture medium

  • Cell line of interest

  • Cell viability assay (e.g., MTT, MTS, or Trypan Blue)

Procedure:

  • Compound Solubilization: Dissolve the hydrophobic compound in a minimal amount of DMSO to create a high-concentration primary stock.

  • Intermediate Dilution: Create an intermediate stock by diluting the primary stock in cell culture medium containing a low concentration of this compound (e.g., final this compound concentration of 0.1% to 0.5%). Vortex thoroughly to create a stable dispersion.

  • Final Dilution: Further dilute the intermediate stock into the final cell culture medium to achieve the desired treatment concentrations. Ensure the final concentration of both DMSO and this compound is as low as possible (typically <0.1% for each).

  • Vehicle Control: It is critical to prepare a vehicle control containing the same final concentrations of DMSO and this compound as the highest concentration used for the test compound.

  • Cytotoxicity Test: Before the main experiment, perform a dose-response experiment with the vehicle control alone to determine the maximum non-toxic concentration of the DMSO/Tween 65 mixture for your specific cell line. Plate cells and treat them with various concentrations of the vehicle for the intended duration of your experiment. Assess cell viability using a standard assay.

  • Experimentation: Once the non-toxic vehicle concentration is established, proceed with your experiment, always including the vehicle control alongside your untreated and treated samples.

Safety and Handling

This compound is generally considered safe for its intended applications.[1] However, when handling concentrated solutions or the pure substance, it is advisable to use standard personal protective equipment (PPE), including gloves and safety glasses, to avoid potential skin or eye irritation.[1] Ensure adequate ventilation when handling aerosolized forms.[1]

References

The Role of Tween 65 in DNA and RNA Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Polysorbates, a class of non-ionic surfactants, are widely utilized in biochemical applications for their emulsifying and stabilizing properties. Tween 65 (Polyoxyethylene sorbitan (B8754009) tristearate) is a member of this family and can play a beneficial role in nucleic acid extraction procedures. Its utility stems from its ability to act as a gentle lysing agent and to prevent the loss of nucleic acids by reducing their adhesion to surfaces.

Mechanism of Action in Cell Lysis:

Non-ionic surfactants like this compound aid in the disruption of cell membranes to release intracellular contents, including DNA and RNA. The amphipathic nature of this compound, with its hydrophilic polyoxyethylene chains and hydrophobic fatty acid tails, allows it to integrate into the lipid bilayer of cell membranes. This integration disrupts the membrane's integrity, leading to the formation of pores and eventual cell lysis. Due to its non-ionic character, this compound is considered a milder detergent compared to ionic surfactants like Sodium Dodecyl Sulfate (SDS). This gentle action can be advantageous when the integrity of the extracted nucleic acids is paramount, as it is less likely to denature proteins, including nucleases that can degrade DNA and RNA.

Preventing Nucleic Acid Adhesion:

A significant challenge in nucleic acid extraction is the potential for the negatively charged DNA and RNA molecules to adhere to the surfaces of plasticware, such as microcentrifuge tubes and pipette tips. This adhesion can lead to a substantial loss of sample and reduced yields. Non-ionic surfactants, including the polysorbate family, can mitigate this issue by coating the hydrophobic surfaces of the labware, thereby preventing the nucleic acids from binding.

Considerations for Use:

While this compound can be a valuable component of a lysis buffer, its efficacy can be sample-dependent. For instance, in some RNA extraction protocols from eukaryotic cells, the inclusion of a similar non-ionic surfactant, Tween 20, in the lysis buffer was not found to significantly improve cell lysis or the sensitivity of downstream applications like qRT-PCR.[1] This suggests that the primary lysing action in those protocols may be attributed to other components of the buffer, such as chaotropic agents. Therefore, the decision to include this compound and its optimal concentration should be empirically determined for the specific cell or tissue type being processed.

Data Presentation

The following table summarizes hypothetical data based on studies of related non-ionic surfactants, illustrating the potential impact of this compound on DNA and RNA yield and purity. The A260/280 and A260/230 ratios are key indicators of nucleic acid purity, with ideal ratios for pure DNA being ~1.8 and for pure RNA ~2.0. The A260/230 ratio, ideally between 2.0-2.2, indicates the presence of contaminants like salts or organic solvents.[2]

Lysis Buffer ComponentAverage DNA Yield (ng/µL)A260/280 Ratio (DNA)A260/230 Ratio (DNA)Average RNA Yield (ng/µL)A260/280 Ratio (RNA)A260/230 Ratio (RNA)
Control (No Surfactant) 1501.751.902001.951.85
0.5% (v/v) this compound 1651.822.102102.052.05
1.0% (v/v) this compound 1701.852.152152.082.10
0.5% (v/v) Triton X-100 1751.832.122202.062.08

Note: This data is illustrative and the actual performance of this compound should be validated for specific applications.

Experimental Protocols

The following are detailed, generalized protocols for DNA and RNA extraction from cultured mammalian cells, incorporating this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and downstream applications.

Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells using a this compound-based Lysis Buffer

Materials:

  • Phosphate-Buffered Saline (PBS), sterile

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 0.5% (v/v) this compound, 100 µg/mL Proteinase K (add fresh)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with PBS, then detach cells using a cell scraper in a minimal volume of PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet with PBS and centrifuge again. Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 500 µL of Lysis Buffer.

    • Incubate at 56°C for 1-3 hours with gentle agitation, or until the solution is clear.

  • RNase Treatment:

    • Add 2 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

  • Purification:

    • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) and mix by inverting for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

    • Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) and mix by inverting.

    • Centrifuge at 12,000 x g for 5 minutes at room temperature.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

    • Mix gently by inverting until the DNA precipitates.

    • Incubate at -20°C for at least 1 hour.

  • Washing and Resuspension:

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

    • Carefully discard the supernatant.

    • Wash the pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and air-dry the pellet for 10-15 minutes.

    • Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.

Protocol 2: Total RNA Extraction from Cultured Mammalian Cells using a this compound-based Lysis Buffer

Materials:

  • Phosphate-Buffered Saline (PBS), sterile and RNase-free

  • Lysis Buffer: 4 M Guanidinium thiocyanate, 25 mM Sodium citrate (B86180) (pH 7.0), 0.5% (v/v) N-lauroylsarcosine, 0.5% (v/v) this compound, 0.1 M β-mercaptoethanol (add fresh)

  • 2 M Sodium Acetate (pH 4.0)

  • Water-saturated Phenol

  • Chloroform:Isoamyl Alcohol (49:1)

  • 100% Isopropanol (B130326)

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Cell Harvesting:

    • Follow the same procedure as for DNA extraction (Protocol 1, step 1), ensuring all solutions and equipment are RNase-free.

  • Cell Lysis and Homogenization:

    • Add 1 mL of Lysis Buffer to the cell pellet and vortex vigorously to homogenize.

  • Phase Separation:

    • Sequentially add 0.1 mL of 2 M Sodium Acetate (pH 4.0), 1 mL of water-saturated phenol, and 0.2 mL of Chloroform:Isoamyl Alcohol (49:1), vortexing briefly after each addition.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new RNase-free microcentrifuge tube.

    • Add an equal volume of 100% isopropanol and mix gently.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

  • Washing and Resuspension:

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the supernatant and briefly air-dry the pellet.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

Visualizations

DNA_Extraction_Workflow start Start: Cultured Mammalian Cells harvest 1. Cell Harvesting (PBS Wash & Centrifugation) start->harvest lysis 2. Cell Lysis (Lysis Buffer with this compound & Proteinase K) harvest->lysis rnase 3. RNase Treatment lysis->rnase purify 4. Purification (Phenol:Chloroform Extraction) rnase->purify precipitate 5. DNA Precipitation (Ethanol & Sodium Acetate) purify->precipitate wash 6. Washing & Resuspension (70% Ethanol & TE Buffer) precipitate->wash end End: Purified Genomic DNA wash->end RNA_Extraction_Workflow start Start: Cultured Mammalian Cells harvest 1. Cell Harvesting (RNase-free PBS Wash) start->harvest lysis 2. Cell Lysis & Homogenization (Guanidinium Thiocyanate Buffer with this compound) harvest->lysis phase_sep 3. Phase Separation (Phenol:Chloroform) lysis->phase_sep precipitate 4. RNA Precipitation (Isopropanol) phase_sep->precipitate wash 5. Washing & Resuspension (75% Ethanol & RNase-free Water) precipitate->wash end End: Purified Total RNA wash->end Tween65_Mechanism cluster_membrane Cell Membrane (Lipid Bilayer) membrane Phospholipids tween This compound (Non-ionic Surfactant) disruption Membrane Disruption & Pore Formation tween->disruption integrates into lysis Cell Lysis & Release of Intracellular Contents (DNA, RNA, Proteins) disruption->lysis leads to

References

Troubleshooting & Optimization

How to prevent the precipitation of Tween 65 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Tween 65 (Polyoxyethylene (20) Sorbitan Tristearate) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in aqueous solutions?

This compound is a nonionic surfactant used as an emulsifier and stabilizer in various pharmaceutical and research applications.[1][2] It is generally considered soluble in water.[1] However, its precipitation can occur due to several factors, including temperature fluctuations, solution pH, ionic strength, and interactions with other formulation components. A primary reason for precipitation is its sensitivity to temperature, a phenomenon characterized by its "cloud point."

Q2: What is the "cloud point" and why is it critical for working with this compound?

The cloud point is the temperature at which a nonionic surfactant solution becomes visibly cloudy as the surfactant's solubility decreases and it begins to phase separate.[3][4] For nonionic surfactants like this compound, operating at or above the cloud point will lead to precipitation. Therefore, maintaining the solution temperature below the cloud point is essential for ensuring a stable, clear solution. The cloud point is influenced by the surfactant's concentration and the presence of other substances like salts.[5][6]

Q3: How does temperature affect the stability of this compound solutions?

Temperature is a critical factor. As the temperature of a this compound solution increases, the surfactant molecules become less hydrated, leading to a decrease in solubility.[7] Once the cloud point temperature is reached, the solution will appear cloudy, and precipitation will occur. Conversely, some sources note that this compound can form a gel at low temperatures, which redissolves upon heating.[1] It is crucial to operate within a temperature range that avoids both gelation at low temperatures and precipitation at higher temperatures.

Q4: What is the role of pH and ionic strength in this compound precipitation?

While generally stable in mild acids and bases, this compound can undergo gradual saponification (hydrolysis) in the presence of strong acids and bases, which can lead to the formation of insoluble fatty acid degradation products.[8] The addition of salts (increasing ionic strength) can significantly lower the cloud point of nonionic surfactants, a phenomenon known as "salting out."[5][6] This means that in the presence of salts, this compound may precipitate at temperatures where it would normally be soluble.

Q5: Can other components in my formulation cause this compound to precipitate?

Yes, interactions with other formulation components can lead to precipitation. For example, certain preservatives or active pharmaceutical ingredients (APIs) can interact with this compound, leading to the formation of insoluble complexes. It is essential to assess the compatibility of all components in the formulation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.

Problem: Solution is cloudy or shows precipitation at room temperature.
Possible Cause Suggested Solution
High Ambient Temperature The room temperature may be at or above the cloud point of your specific this compound formulation.
1. Measure the temperature of your solution and the ambient environment. 2. Gently cool the solution to see if the precipitate redissolves. 3. If cooling resolves the issue, store and handle the solution at a controlled, lower temperature.
High Concentration of this compound At higher concentrations, the cloud point of the solution may be lower.
1. Consider if the concentration of this compound can be reduced while maintaining its desired function. 2. Experiment with lower concentrations to determine the optimal level for solubility and efficacy.
Chemical Degradation This compound can degrade over time through hydrolysis or auto-oxidation, forming insoluble byproducts.
1. Ensure you are using fresh, high-purity this compound. 2. Store stock solutions in airtight, light-resistant containers, and consider refrigeration. 3. Prepare fresh solutions for critical experiments.
Problem: Precipitation occurs after adding salts or buffer components.
Possible Cause Suggested Solution
"Salting Out" Effect The added salts are lowering the cloud point of the this compound solution to below the working temperature.
1. Minimize the salt concentration in your formulation if possible. 2. If salts are necessary, determine the cloud point of your final formulation to identify a safe operating temperature range. 3. Consider using alternative buffer systems with a lesser impact on the cloud point.
pH-Induced Degradation The pH of the final solution is promoting the hydrolysis of this compound.
1. Measure the pH of your final solution. 2. Adjust the pH to a neutral range (around 7.0) if your experimental conditions allow. 3. Avoid strongly acidic or alkaline conditions.

Quantitative Data Summary

The following table provides key physicochemical properties for polysorbates. Note that the Critical Micelle Concentration (CMC) for Tween 60 is provided as a close structural analog to this compound.

Parameter Value Conditions Significance
HLB Value (this compound) 10.5N/AThe Hydrophile-Lipophile Balance (HLB) indicates its suitability as an oil-in-water emulsifier.[2]
Critical Micelle Concentration (CMC) of Tween 60 0.0167 mM298 K (25 °C)The concentration above which micelles form. Working above the CMC is often necessary for solubilization.[7][9]
Effect of Temperature on CMC (General for Tweens) Decreases with increasing temperature, then slightly increases at higher temperatures.298-348 KTemperature affects the thermodynamics of micelle formation.[7][9]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Aqueous Solution

This protocol outlines a method for preparing a stable aqueous solution of this compound, minimizing the risk of precipitation.

Materials:

  • This compound

  • Deionized water

  • Heated magnetic stir plate

  • Sterile, sealed container for storage

Procedure:

  • Heat the deionized water to approximately 60-70°C. This temperature is below the expected cloud point of most Tween solutions in pure water but warm enough to facilitate dissolution.

  • Slowly add the pre-weighed this compound to the heated water while continuously stirring with a magnetic stir bar. Adding the surfactant slowly prevents clumping.

  • Continue stirring until the this compound is fully dissolved and the solution is clear. This may take 30-60 minutes.

  • Once dissolved, cover the container and allow the solution to cool slowly to room temperature. Rapid cooling can sometimes lead to gel formation.

  • Store the solution in a sterile, sealed container, protected from light. For long-term storage, refrigeration is recommended.

Protocol 2: Determination of the Cloud Point of a this compound Solution

This protocol is based on the ASTM D2024 standard test method and allows you to determine the cloud point of your specific this compound formulation.[3]

Materials:

  • Your prepared this compound solution (typically 0.5% to 1.0% w/v)

  • Clear glass test tube

  • Thermometer with 0.1°C resolution

  • Water bath with controlled heating and a magnetic stirrer

  • Light source

Procedure:

  • Place your this compound solution into the clear glass test tube.

  • Immerse the test tube in the water bath, ensuring the water level is above the level of your solution.

  • Place the thermometer into the solution in the test tube.

  • Begin slowly heating the water bath while gently stirring the solution in the test tube.

  • Observe the solution for the first sign of cloudiness or turbidity.

  • The temperature at which the solution becomes cloudy is the cloud point.

  • To confirm, slowly cool the solution and note the temperature at which it becomes clear again. The cloud point should be reproducible.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in This compound Solution check_temp Is the solution temperature close to or above the expected cloud point? start->check_temp check_salts Have salts or new buffers been added? check_temp->check_salts No sol_cool Action: Cool and maintain solution at a lower temperature. check_temp->sol_cool Yes check_age_storage Is the solution old or improperly stored? check_salts->check_age_storage No sol_determine_cp Action: Determine the cloud point of the final formulation. check_salts->sol_determine_cp Yes sol_prepare_fresh Action: Prepare a fresh solution using high-purity this compound. check_age_storage->sol_prepare_fresh Yes sol_adjust_formulation Action: Reduce salt concentration or adjust pH to neutral. sol_determine_cp->sol_adjust_formulation

Caption: A decision-making workflow for troubleshooting this compound precipitation.

PrecipitationFactors cluster_factors Factors Influencing Precipitation Tween65 This compound in Aqueous Solution Temp High Temperature IonicStrength High Ionic Strength (Salts) pH Extreme pH (Strong Acids/Bases) Degradation Chemical Degradation (Oxidation/Hydrolysis) Precipitation Precipitation of This compound Temp->Precipitation IonicStrength->Precipitation pH->Precipitation Degradation->Precipitation

Caption: Key factors leading to the precipitation of this compound in aqueous solutions.

References

Technical Support Center: Troubleshooting Emulsion Instability with Tween 65

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting emulsion instability when using Tween 65. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an emulsifier?

This compound, also known as Polysorbate 65, is a nonionic surfactant and a member of the polysorbate family.[1][2] It is chemically known as polyoxyethylene (20) sorbitan (B8754009) tristearate.[2][3] Its molecular structure consists of a sorbitan esterified with stearic acid and further reacted with approximately 20 molecules of ethylene (B1197577) oxide.[1][4] This structure gives it both water-loving (hydrophilic) and oil-loving (lipophilic) properties, making it an effective emulsifier for creating stable oil-in-water (O/W) emulsions.[1][4][5]

Q2: What are the key physicochemical properties of this compound?

Understanding the properties of this compound is crucial for troubleshooting. Key parameters are summarized in the table below.

PropertyValueSignificance
HLB Value 10.5[1][2][4][6]Indicates its suitability for forming oil-in-water (O/W) emulsions.[1] It is often used in combination with a low-HLB emulsifier like Span 65 for enhanced stability.[1][4][7]
Chemical Name Polyoxyethylene (20) sorbitan tristearate[2][3]Describes its chemical structure, which is key to its function.
Appearance Yellow-waxy solid[1][2][6]Its physical form at room temperature is important for handling and formulation.
Solubility Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water.[1][2][6]Determines how it should be incorporated into the oil and water phases of an emulsion.
Critical Micelle Concentration (CMC) Approximately 0.0167 mM at 298K[8][9][10]The concentration above which this compound molecules self-assemble into micelles. Operating above the CMC is generally required for stable emulsification.[11]

Q3: What are the common signs of emulsion instability?

Emulsion instability can manifest in several ways:

  • Creaming or Sedimentation: The rising of the dispersed phase to the top (creaming) or settling to the bottom (sedimentation). This is often reversible by shaking.[12]

  • Flocculation: The clumping of dispersed droplets without merging. This can also be reversible.[12]

  • Coalescence: The irreversible merging of small droplets into larger ones, eventually leading to complete phase separation.[12]

  • Phase Inversion: The emulsion switches from O/W to W/O, or vice versa.[13]

  • Breaking: Complete and irreversible separation of the oil and water phases.[14]

Troubleshooting Guide

Problem: My emulsion is separating shortly after preparation (Coalescence/Breaking).

Potential Cause Troubleshooting Action
Incorrect this compound Concentration Ensure the concentration of this compound is above its Critical Micelle Concentration (CMC) to allow for micelle formation and effective emulsification.[11] Experiment with slightly higher concentrations to provide a more robust stabilizing layer around the oil droplets.
Inappropriate HLB Value While this compound has an HLB of 10.5, your specific oil phase may require a different HLB for optimal stability. Consider blending this compound with a lower HLB emulsifier, such as Span 65, to achieve the required HLB of your oil phase.[1][4][7]
Improper Homogenization The energy input during emulsification is critical for reducing droplet size. Insufficient homogenization can lead to large droplets that are more prone to coalescence.[12] Utilize high-shear mixers or microfluidizers to achieve a smaller and more uniform droplet size distribution.
pH or Electrolyte Sensitivity Although nonionic surfactants like this compound are generally less sensitive to pH and electrolytes than ionic surfactants, high concentrations of salts can sometimes "salt out" the surfactant, reducing its effectiveness. Evaluate the pH and ionic strength of your aqueous phase. If high, consider desalination or using a more salt-tolerant co-surfactant.

Problem: I'm observing creaming in my emulsion.

Potential Cause Troubleshooting Action
Low Viscosity of the Continuous Phase A low viscosity aqueous phase allows oil droplets to move more freely and cream faster. Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer).[12][14]
Large Droplet Size Larger droplets have a greater tendency to rise due to buoyancy. Improve your homogenization process to reduce the average droplet size.[12]

Experimental Protocols

Protocol 1: Emulsion Preparation via High-Shear Homogenization

  • Phase Preparation:

    • Prepare the oil phase by dissolving any oil-soluble components in the oil.

    • Prepare the aqueous phase by dissolving this compound and any other water-soluble components in water. Gentle heating can aid in the dissolution of this compound.

  • Pre-Emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while mixing with a standard overhead stirrer. This creates a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-shear homogenization using a rotor-stator homogenizer or a microfluidizer. The duration and intensity of homogenization should be optimized for the specific formulation.

  • Cooling:

    • If the process involves heating, allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Emulsion Stability Assessment

  • Visual Observation:

    • Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Visually inspect for signs of instability such as creaming, flocculation, coalescence, and phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • Droplet Size Analysis:

    • Use techniques like dynamic light scattering (DLS) or laser diffraction to measure the mean droplet size and size distribution of the emulsion over time. An increase in the mean droplet size is indicative of coalescence.

  • Zeta Potential Measurement:

    • While this compound is nonionic, measuring the zeta potential can provide insights into the surface charge of the droplets, which can be influenced by the adsorption of other charged molecules. A high absolute zeta potential (typically > |30| mV) suggests good electrostatic stability.

  • Accelerated Stability Testing (Centrifugation):

    • Centrifuge the emulsion at a specific speed and for a set duration. The separation of phases under centrifugal force can predict the long-term stability of the emulsion.[14]

Visual Guides

HLB_Concept cluster_0 Hydrophilic-Lipophilic Balance (HLB) Scale Lipophilic Lipophilic (Oil-Loving) HLB: 1-9 Tween65 This compound HLB = 10.5 (O/W Emulsifier) Lipophilic->Tween65 Balanced Hydrophilic Hydrophilic (Water-Loving) HLB: 11-20 Tween65->Hydrophilic Leans Towards

Caption: The HLB scale and the position of this compound.

Emulsion_Workflow start Start: Define Formulation prep_phases 1. Prepare Oil and Aqueous Phases start->prep_phases pre_emulsion 2. Create Coarse Pre-emulsion prep_phases->pre_emulsion homogenize 3. High-Shear Homogenization pre_emulsion->homogenize cool 4. Cool and Store homogenize->cool stability_test 5. Conduct Stability Testing cool->stability_test stable Stable Emulsion stability_test->stable Yes unstable Unstable Emulsion stability_test->unstable No troubleshoot Troubleshoot (Refer to Guide) unstable->troubleshoot troubleshoot->prep_phases Reformulate

Caption: General workflow for emulsion preparation and testing.

Troubleshooting_Tree instability Emulsion Instability Observed creaming Creaming / Sedimentation instability->creaming Type? coalescence Coalescence / Breaking instability->coalescence Type? viscosity Increase Continuous Phase Viscosity creaming->viscosity droplet_size_cream Reduce Droplet Size (Improve Homogenization) creaming->droplet_size_cream tween_conc Optimize this compound Concentration coalescence->tween_conc hlb Adjust HLB with Co-emulsifier coalescence->hlb homogenization_coal Improve Homogenization (Higher Shear/Longer Time) coalescence->homogenization_coal

Caption: Decision tree for troubleshooting common emulsion instabilities.

References

Technical Support Center: Optimizing Tween 65 Concentration for Maximum Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Tween 65 for maximum cell viability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture and drug delivery?

This compound, also known as Polysorbate 65, is a non-ionic surfactant. It is used in cell culture and pharmaceutical formulations as an emulsifier, stabilizer, and solubilizing agent.[1][2][3] Its primary functions include improving the solubility of poorly water-soluble compounds and enhancing the stability of emulsions and suspensions.[1][4]

Q2: What is a typical starting concentration range for optimizing this compound for cell viability?

While the optimal concentration is cell-type dependent, a general starting point for this compound optimization can be inferred from studies on similar polysorbates. For many cell lines, concentrations in the range of 0.001% to 0.1% (v/v) are often tested. It's crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

To determine the optimal concentration, you should perform a cell viability assay with a range of this compound concentrations. This typically involves exposing your cells to serial dilutions of this compound for a predetermined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using assays such as MTT, MTS, or WST-8. The highest concentration that does not significantly reduce cell viability compared to the vehicle control would be considered optimal.

Q4: What are the potential cytotoxic effects of this compound on cells?

At high concentrations, this compound, like other surfactants, can disrupt cell membranes, leading to increased permeability and eventually cell lysis.[5] This can result in decreased cell viability and proliferation. The cytotoxicity is dose-dependent, so it is essential to determine the safe concentration range for your experiments.

Q5: Can this compound interfere with my experimental assays?

Yes, it is possible for surfactants like this compound to interfere with certain assays. For example, they might interact with colorimetric or fluorometric reagents. It is always recommended to include proper controls, such as a vehicle control (medium with this compound but without the test compound) and a blank control (medium with this compound alone), to account for any potential interference.

Troubleshooting Guides

Issue 1: High Cell Death or Low Viability After Treatment with this compound
Possible Cause Troubleshooting Steps
This compound concentration is too high. Perform a dose-response experiment to determine the IC50 value and select a concentration well below this for your experiments. Start with a broad range of concentrations (e.g., 0.0001% to 1% v/v) to identify the non-toxic range.
Prolonged exposure to this compound. Reduce the incubation time. The effect of surfactants can be time-dependent.
Cell line is particularly sensitive to surfactants. Consider using a different, less cytotoxic surfactant or a lower concentration of this compound.
Contamination of cell culture. Regularly check for signs of bacterial or fungal contamination. Discard any contaminated cultures and start with a fresh stock.[6][7][8]
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Inaccurate pipetting of this compound. Use calibrated pipettes and ensure proper mixing when preparing dilutions. This compound is viscous, so careful handling is necessary for accuracy.
Variations in cell seeding density. Standardize the cell seeding density for all experiments. Use a hemocytometer or an automated cell counter for accurate cell counts.
Cells are in different growth phases. Ensure that cells are in the logarithmic growth phase when setting up experiments to ensure uniform metabolic activity.
Precipitation of this compound in the medium. Ensure this compound is fully dissolved in the medium before adding it to the cells. Some surfactants can have lower solubility at colder temperatures.[9]
Issue 3: Vehicle Control Shows Unexpected Effects
Possible Cause Troubleshooting Steps
Inherent bioactivity of this compound at the concentration used. Even at non-lethal concentrations, surfactants can affect cell membrane properties and signaling.[5] Lower the concentration if possible.
Interaction of this compound with media components. Use the same batch of media and supplements for all related experiments to minimize variability.
Degradation of this compound. Polysorbates can degrade over time, especially when exposed to light and high temperatures, which can lead to the formation of cytotoxic byproducts.[4][10][11] Use fresh solutions and store stock solutions properly.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a framework for determining the highest concentration of this compound that can be used without significantly affecting cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)[12]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound (e.g., 10% v/v) in complete culture medium.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 1%, 0.1%, 0.01%, 0.001%, 0.0001%, and 0%). The 0% solution will serve as the vehicle control.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the cell viability against the this compound concentration to determine the highest concentration that does not cause a significant decrease in viability.

Data Presentation

Table 1: Example Data for Determining Optimal this compound Concentration

This compound Concentration (% v/v)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.00011.230.0798.4%
0.0011.210.0996.8%
0.011.180.0694.4%
0.10.850.1168.0%
10.230.0518.4%

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Add MTT Reagent C->D E Incubate & Solubilize Formazan D->E F Measure Absorbance E->F G Calculate % Cell Viability F->G Signaling_Pathway cluster_membrane Cell Membrane Interaction cluster_stress Cellular Stress Response cluster_outcome Cellular Outcome Tween65 High Concentration This compound Membrane Cell Membrane Tween65->Membrane Disruption Permeability Increased Membrane Permeability Membrane->Permeability OxidativeStress Oxidative Stress Permeability->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

References

Technical Support Center: Mitigating Tween 65 Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of Tween 65 interference in common colorimetric protein assays. The information is presented in a clear question-and-answer format to help you identify and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with colorimetric assays?

This compound, also known as Polysorbate 65, is a non-ionic surfactant commonly used as an emulsifier and stabilizer in pharmaceutical and research applications. Its structure contains both hydrophobic (fatty acid) and hydrophilic (polyoxyethylene) regions. This amphipathic nature, while beneficial for its intended purpose, can cause interference in colorimetric protein assays through several mechanisms:

  • Protein-Surfactant Interactions: this compound can bind to proteins, potentially masking the sites where assay reagents would normally interact.

  • Reagent-Surfactant Interactions: The surfactant can directly interact with the assay reagents, leading to false-positive or false-negative results. For example, it can cause precipitation of the Coomassie dye in the Bradford assay or interfere with the copper chelation in the Bicinchoninic Acid (BCA) and Lowry assays.

  • Micelle Formation: Above its critical micelle concentration (CMC), this compound forms micelles that can entrap proteins or assay reagents, affecting their availability for the reaction.

  • Increased Absorbance: The presence of this compound itself can increase the background absorbance at the measurement wavelength, leading to artificially inflated protein concentration readings.

Q2: How do I know if this compound is interfering with my assay?

Signs of this compound interference include:

  • Inconsistent or non-linear standard curves: Your standard curve may not be linear or may have a high background, especially at low protein concentrations.

  • High background absorbance in blank samples: Samples containing only buffer and this compound show significant absorbance.

  • Precipitation or turbidity: You may observe a cloudy appearance or precipitate in your assay wells or cuvettes.

  • Discrepancies between different assay methods: Measuring the same sample with different protein assays yields significantly different concentration values.

Troubleshooting Guides

This section provides detailed troubleshooting for specific colorimetric assays when this compound is present in your samples.

Bradford Assay

Problem: My Bradford assay is showing high background and a non-linear standard curve.

Cause: this compound can interact with the Coomassie G-250 dye, causing it to precipitate or altering its absorbance spectrum. It can also compete with the dye for binding sites on the protein.

Solutions:

  • Sample Dilution: If your protein concentration is high enough, diluting the sample can lower the this compound concentration to a level that does not significantly interfere with the assay.

  • Protein Precipitation: Use a protein precipitation protocol to remove this compound before performing the assay. Acetone (B3395972) or Trichloroacetic Acid (TCA)/acetone precipitation are common methods.

  • Use of Detergent-Compatible Bradford Reagents: Some commercially available Bradford assay reagents are formulated to be more tolerant to the presence of non-ionic detergents.

Bicinchoninic Acid (BCA) Assay

Problem: My BCA assay results are inaccurate, showing either inflated or suppressed protein concentrations.

Cause: this compound can interfere with the copper reduction step of the BCA assay. Peroxides, which can be present in older this compound preparations, are known to be a significant source of interference in the BCA assay.

Solutions:

  • Protein Precipitation: As with the Bradford assay, precipitating the protein is an effective way to remove this compound.

  • Use of Detergent Removal Resins: Commercially available spin columns or resins designed for detergent removal can effectively clear this compound from your sample.

  • Assay Incubation Time and Temperature: Modifying the incubation time and temperature of the BCA assay can sometimes reduce interference. However, this requires careful optimization and validation.

Lowry Assay

Problem: I am observing precipitation and inconsistent results with the Lowry assay.

Cause: this compound can interfere with the formation of the copper-protein complex and can also cause precipitation of the Folin-Ciocalteu reagent.

Solutions:

  • Protein Precipitation: This is the most reliable method to remove this compound before a Lowry assay.

  • Filtration: If a slight precipitate forms, it may be possible to filter the assay mixture before reading the absorbance, though this can introduce variability.[1]

  • Modified Lowry Protocols: Some modifications to the Lowry protocol can reduce interference from certain substances, but their effectiveness against this compound needs to be validated for your specific sample.

Mitigation Strategies and Experimental Protocols

Below are detailed protocols for common methods to mitigate this compound interference.

Protein Precipitation

Protein precipitation is a highly effective method for removing surfactants. The protein is precipitated, while the interfering this compound remains in the supernatant, which is then discarded.

This method is straightforward and uses readily available reagents.

Experimental Protocol:

  • To your protein sample, add four volumes of ice-cold (-20°C) acetone.[2]

  • Vortex the mixture gently and incubate at -20°C for at least 60 minutes.[2] For very dilute samples, a longer incubation (e.g., overnight) may improve recovery.

  • Centrifuge the sample at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.[3]

  • Carefully decant and discard the supernatant containing the this compound.

  • Wash the pellet by adding two volumes of ice-cold 90% acetone, vortexing briefly, and centrifuging again for 5 minutes at 13,000-15,000 x g.[3]

  • Discard the supernatant and allow the protein pellet to air-dry for 15-30 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.

  • Resuspend the protein pellet in a buffer compatible with your colorimetric assay.

This method is often more effective for dilute protein samples.

Experimental Protocol:

  • Add an equal volume of 20% Trichloroacetic Acid (TCA) in acetone to your protein sample.[4]

  • Incubate the mixture on ice for 30-60 minutes.[4]

  • Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet the protein.[5]

  • Carefully discard the supernatant.

  • Wash the pellet twice with 300 µL of ice-cold acetone. After each wash, centrifuge at 18,000 x g for 15 minutes at 4°C and discard the supernatant.[5]

  • Air-dry the pellet for 5-10 minutes.

  • Resuspend the pellet in an appropriate buffer for your assay.

Detergent Removal Spin Columns/Resins

These commercially available products are designed to bind and remove detergents from aqueous solutions, allowing for high recovery of the protein.

Experimental Protocol (General):

  • Equilibrate the spin column or resin with a buffer compatible with your downstream assay, according to the manufacturer's instructions.

  • Apply your protein sample containing this compound to the column.

  • Incubate for the recommended time to allow the resin to bind the detergent.

  • Centrifuge the column to collect the detergent-depleted protein sample in a clean collection tube.[6][7]

Data on Mitigation Strategies

The effectiveness of each mitigation strategy can vary depending on the initial concentration of this compound and the protein concentration.

Mitigation MethodThis compound Removal EfficiencyProtein Recovery RateAssay CompatibilityNotes
Acetone Precipitation High (>95%)Variable (50-100%)[3]Bradford, BCA, LowryProtein recovery can be improved by optimizing precipitation conditions.[8]
TCA/Acetone Precipitation Very High (>98%)Generally high (>90%)Bradford, BCA, LowryCan cause protein denaturation, which may affect solubility.
Detergent Removal Resins High (>95%)[5]High (>95%)[5]Bradford, BCA, LowryConvenient and effective for small sample volumes.

Alternative Surfactants

If possible, consider using alternative surfactants that are known to have less interference with colorimetric assays.

Alternative SurfactantPropertiesAssay Interference
Octyl Glucoside Non-ionicGenerally lower interference than polysorbates.
CHAPS ZwitterionicCompatible with many assays, but can interfere with some.
ASB-14 ZwitterionicOften used in proteomics for its compatibility with mass spectrometry.

It is crucial to validate the compatibility of any alternative surfactant with your specific assay and experimental conditions.

Visualizing Workflows and Relationships

To aid in understanding the experimental processes and logical connections, the following diagrams have been generated using Graphviz.

Diagram 1: General Troubleshooting Workflow for this compound Interference

Caption: Troubleshooting workflow for addressing this compound interference.

Diagram 2: Protein Precipitation Workflow for this compound Removal

Precipitation_Workflow Sample Protein Sample with this compound Add_Precipitant Add Precipitant (e.g., Cold Acetone) Sample->Add_Precipitant Incubate Incubate (e.g., -20°C) Add_Precipitant->Incubate Centrifuge Centrifuge to Pellet Protein Incubate->Centrifuge Separate Separate Supernatant (contains this compound) Centrifuge->Separate Wash Wash Protein Pellet Separate->Wash Resuspend Resuspend Pellet in Assay-Compatible Buffer Wash->Resuspend Clean_Sample Clean Protein Sample for Assay Resuspend->Clean_Sample

Caption: Step-by-step protein precipitation workflow.

By following these troubleshooting guides and experimental protocols, researchers can effectively mitigate the interference of this compound in their colorimetric assays, leading to more accurate and reliable protein quantification.

References

Technical Support Center: Strategies for Improving the Solubilization Efficacy of Tween 65

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tween 65. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solubilization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound, also known as Polysorbate 65, is a non-ionic surfactant and emulsifier.[1][2][3] It is a polyoxyethylene derivative of sorbitan (B8754009) tristearate.[1] Its appearance can be a yellow waxy solid or an amber-colored oily liquid.[1][3] this compound is soluble in ethanol (B145695), isopropanol, and mineral oil.[1][3] Its solubility in water is complex; it can be described as easily soluble, dispersible, or forming a gel at higher concentrations.[2][4]

Q2: Why does my this compound solution appear cloudy or form a gel?

A2: The formation of a cloudy solution or gel is a common observation with this compound, particularly in aqueous solutions at higher concentrations. At lower temperatures, this compound can form a gel, which may become a clear or hazy liquid upon heating.[2] One source indicates that at a concentration of 10% w/w in water at 25°C, this compound forms a gel. The cloudiness can be attributed to the partial solubility of this compound in water at room temperature and the formation of micelles or larger aggregates.

Q3: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and why is it important?

A3: this compound has an HLB value of 10.5.[1][3] The HLB value indicates the balance of the hydrophilic (water-loving) and lipophilic (oil-loving) properties of a surfactant. A value of 10.5 suggests that this compound is more oil-soluble and is suitable for forming water-in-oil (w/o) emulsions, although it is also used in oil-in-water (o/w) emulsions, often in combination with other emulsifiers.[2] Understanding the HLB value is crucial for selecting the right emulsifier for a specific formulation.

Q4: How should I handle and store this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1] It has a shelf life of approximately two years.[1] When handling, especially in its concentrated form, it is recommended to use personal protective equipment such as gloves and safety goggles to avoid potential skin and eye irritation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound is difficult to dissolve in water at room temperature. This compound has limited solubility in water at lower temperatures and can exist as a waxy solid.Gently heat the water to 40-60°C with constant stirring before and during the addition of this compound. This will lower its viscosity and facilitate dissolution.
The this compound solution is cloudy or hazy. This can be due to the formation of micelles or incomplete dissolution. It can also be an inherent property of this compound in water at certain concentrations.1. Ensure the solution is well-mixed using a magnetic stirrer or overhead mixer.2. Try heating the solution gently as described above.3. Consider using a co-solvent like ethanol or propylene (B89431) glycol to improve clarity.
This compound precipitates out of the aqueous solution upon cooling. The solubility of this compound in water is temperature-dependent. As the solution cools, it may become supersaturated, leading to precipitation.1. Prepare a more dilute solution if the application allows.2. Incorporate a co-solvent to increase the solubility at lower temperatures.3. Maintain the solution at a slightly elevated temperature if the experimental conditions permit.
The solution has formed a thick gel. This is characteristic of this compound at higher concentrations in water.[2]1. Dilute the solution with more solvent.2. Gently warm the solution while stirring to break the gel structure.
Difficulty in accurately measuring and transferring viscous this compound. Due to its high viscosity, especially at room temperature, pipetting can be challenging.1. Warm the this compound container to approximately 40-45°C to reduce its viscosity.2. Use a positive displacement pipette or weigh the required amount instead of measuring by volume.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name Polyoxyethylene (20) sorbitan tristearate[1]
Synonyms Polysorbate 65, Emulsifier T-65[3]
CAS Number 9005-71-4[1]
Appearance Yellow waxy solid or amber oily liquid[1][3]
HLB Value 10.5[1][3]
Acid Value ≤ 2.0 mgKOH/g[1]
Saponification Value 45-55 mgKOH/g[1]
Hydroxyl Value 65-80 mgKOH/g[1]
Water Content ≤ 3.0%[1]

Table 2: Solubility of this compound in Various Solvents at 25°C (at 10% w/w)

SolventSolubilityReference
Water Forms a gel
Ethanol Soluble[1]
Isopropanol Soluble[1]
Mineral Oil Soluble[1]
Vegetable Oil Insoluble[2]
Ethyl Acetate Soluble[2]
Toluene Soluble[2]

Experimental Protocols

Solubilization of this compound using Heat

This method is suitable for preparing aqueous solutions of this compound.

Materials:

  • This compound

  • Distilled or deionized water

  • Heat-resistant beaker

  • Magnetic stirrer and stir bar or overhead mixer

  • Hot plate

Procedure:

  • Measure the required volume of water into the beaker.

  • Place the beaker on the hot plate and begin stirring.

  • Heat the water to a temperature between 40°C and 60°C.

  • Weigh the desired amount of this compound. If it is in a solid form, you can gently warm the container to facilitate handling.

  • Slowly add the this compound to the heated, stirring water.

  • Continue stirring and maintaining the temperature until the this compound is fully dissolved or dispersed, which may result in a clear to hazy solution.

  • Allow the solution to cool to the desired working temperature with continued stirring. Be aware that precipitation may occur upon cooling, especially at higher concentrations.

G cluster_workflow Heating Method Workflow A Start: Measure Water B Heat Water to 40-60°C A->B D Add this compound to Heated Water with Stirring B->D C Weigh this compound C->D E Continue Stirring Until Dissolved D->E F Cool to Working Temperature E->F G End: this compound Solution F->G

Heating Method for this compound Solubilization
Solubilization of this compound using Co-solvents

This method is effective for improving the solubility and clarity of this compound solutions, particularly in aqueous systems. Ethanol is a commonly used co-solvent.

Materials:

  • This compound

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound into a beaker.

  • Add a small amount of ethanol to the this compound and stir to form a paste or a concentrated solution. This compound is readily soluble in ethanol.[1]

  • In a separate container, prepare the desired final concentration of the ethanol-water mixture. For example, for a 20% ethanol solution, mix 20 parts ethanol with 80 parts water.

  • Slowly add the ethanol-water mixture to the this compound-ethanol concentrate while stirring continuously.

  • Continue stirring until a homogenous solution is obtained.

  • Transfer the solution to a volumetric flask and add the remaining ethanol-water mixture to reach the final volume.

G cluster_workflow Co-solvent Method Workflow A Start: Weigh this compound B Add Ethanol to form Concentrate A->B D Add Mixture to Concentrate with Stirring B->D C Prepare Ethanol-Water Mixture C->D E Continue Stirring Until Homogenous D->E F Adjust to Final Volume E->F G End: this compound Co-solvent Solution F->G G cluster_workflow High-Shear Mixing Workflow A Start: Add Liquid to Vessel B Start Mixer at Low Speed A->B C Gradually Add this compound B->C D Increase Mixer Speed C->D E Mix for 5-15 Minutes D->E F Reduce Speed and Stop E->F G End: this compound Dispersion F->G

References

Technical Support Center: Managing Tween 65-Induced Foaming in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foaming issues in bioreactors specifically caused by the use of Tween 65.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in bioreactors?

This compound, or Polysorbate 65, is a non-ionic surfactant used in cell culture media to aid in the solubilization of lipids and other poorly soluble components, and to protect cells from shear stress.[1] Its emulsifying properties help maintain a homogenous culture environment.

Q2: What causes this compound to contribute to foaming in a bioreactor?

As a surfactant, this compound reduces the surface tension of the culture medium.[1] During aeration and agitation, gas bubbles are introduced into the liquid. This compound molecules accumulate at the gas-liquid interface, stabilizing the bubbles and preventing them from coalescing and bursting, which leads to the formation of a stable foam layer.

Q3: What are the negative consequences of excessive foaming in my bioreactor?

Excessive foaming can have several detrimental effects on your cell culture experiment, including:

  • Reduced Gas Exchange: A thick layer of foam can act as a barrier, limiting oxygen transfer from the headspace to the culture medium, which can lead to hypoxic conditions and negatively affect cell growth and productivity.[2][3]

  • Contamination Risk: Foam can rise and clog the bioreactor's exhaust filters, leading to an increase in vessel pressure and potentially compromising the sterility of the system.[2][4]

  • Cell Damage and Entrapment: Cells can become trapped within the foam layer. The bursting of bubbles can generate shear forces that damage or lyse cells.[2][3][5]

  • Inaccurate Monitoring: Foam can interfere with sensor probes, leading to erroneous readings of critical process parameters like pH and dissolved oxygen.[6]

  • Loss of Culture Volume: In severe cases, foam can lead to the overflow of the culture medium from the bioreactor.

Q4: How can I control foaming caused by this compound?

Foam control strategies can be broadly categorized into mechanical and chemical methods.

  • Mechanical Control: This involves physical methods to break the foam, such as impellers or specialized foam breakers installed in the bioreactor's headspace.

  • Chemical Control: This involves the addition of antifoaming agents that disrupt the stability of the foam.

Often, a combination of both methods is employed for effective foam management.

Troubleshooting Guide

This guide provides a systematic approach to addressing foaming issues related to this compound in your bioreactor.

Step 1: Identify the Root Cause

Before taking action, it's crucial to confirm that this compound is a significant contributor to the foaming.

  • Review your media composition: Note the concentration of this compound.

  • Observe the timing of foaming: Does excessive foaming coincide with high aeration or agitation rates?

  • Consider other factors: High cell densities and the presence of cell-secreted proteins can also contribute to foam stability.

Step 2: Initial Corrective Actions (Mechanical and Process Adjustments)

Before introducing chemical antifoams, consider these adjustments:

  • Reduce Agitation Speed: Lowering the impeller speed can reduce the amount of gas being entrained into the liquid.

  • Decrease Aeration Rate: If the dissolved oxygen level allows, slightly reducing the sparging rate can minimize bubble formation.

  • Optimize Bioreactor Headspace: Ensure there is sufficient headspace in your bioreactor to accommodate some level of foam.

Step 3: Chemical Intervention - Antifoam Selection and Optimization

If mechanical adjustments are insufficient, the use of an antifoam agent is necessary.

Q: What type of antifoam should I use?

For mammalian cell culture, silicone-based antifoams are common. However, it's critical to select one that is biocompatible and has minimal impact on your cells and downstream processes. Some organic, non-silicone antifoams are also available.[7][8] It is highly recommended to test a few different antifoams to find the most effective one with the least cytotoxicity for your specific cell line.[8][9]

Q: How do I determine the correct antifoam dosage?

Overdosing with antifoam can be detrimental to cell growth and may complicate downstream purification processes.[2][7] The optimal concentration should be determined experimentally.

Experimental Protocol: Antifoam Dosage Optimization

This protocol outlines a method to determine the minimum effective concentration of an antifoam agent.

Objective: To identify the lowest concentration of antifoam that effectively controls foam without negatively impacting cell viability and growth.

Methodology:

  • Prepare a range of antifoam dilutions: Based on the manufacturer's recommendation, prepare a series of dilutions of the antifoam agent in your cell culture medium. Typical starting concentrations for testing can range from 1 to 100 ppm.[10]

  • Small-scale testing: Use shake flasks or a small-scale bioreactor system to test the different antifoam concentrations.

  • Induce foaming: Agitate the cultures at a speed known to cause foaming in your system.

  • Observe and record:

    • Visually assess the foam height and stability over time.

    • Measure the time it takes for the foam to dissipate after stopping agitation.

  • Assess cell viability and growth: At various time points, take samples from each culture and measure viable cell density and percent viability.

  • Select the optimal concentration: The ideal concentration will be the lowest one that effectively controls foam with no significant negative impact on cell growth and viability compared to a control culture without antifoam.

Step 4: Implementing Automated Foam Control

For long-term cultures, an automated foam control system is recommended to prevent both excessive foaming and antifoam overdose.[4] These systems typically use a foam sensor that triggers the addition of a small amount of antifoam when the foam reaches a certain level.[9]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to Tween surfactants and foam control.

Table 1: Critical Micelle Concentration (CMC) of Tween Surfactants

SurfactantCMC (mM) at 298 K
Tween 200.0499[12][13][14]
Tween 400.0333[12][13][14]
Tween 600.0167[12][13][14]
Tween 800.015[12][13][14]

Based on the trend of decreasing CMC with increasing fatty acid chain length, the CMC of this compound is expected to be in a similar range to Tween 60 and Tween 80.

Table 2: Example of Antifoam Evaluation Data

This table illustrates the type of data you should collect during your antifoam optimization experiments.

Antifoam Concentration (ppm)Foam Height (cm) after 5 min AgitationFoam Dissipation Time (seconds)Viable Cell Density (x 10^6 cells/mL) at 48hViability (%) at 48h
0 (Control)8.5>3003.295
102.1303.194
250.5153.093
50<0.5<102.585
100<0.5<101.875

Note: These are example data and will vary depending on the cell line, medium, bioreactor, and antifoam used.

Signaling Pathways and Cellular Stress

Excessive foaming and the methods used to control it can induce cellular stress. Understanding these pathways can help in diagnosing and mitigating the negative effects on your culture.

Oxidative Stress Pathway

The physical stress from bubble bursting at the liquid surface can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress in cells.[6][15] This can activate stress-related signaling pathways, such as the MAPK pathway, which can ultimately impact cell growth and survival.[15]

Oxidative_Stress_Pathway cluster_0 Bioreactor Environment cluster_1 Cellular Response Bubble_Bursting Bubble Bursting (Shear Stress) ROS_Production Increased ROS Production Bubble_Bursting->ROS_Production induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress MAPK_Activation MAPK Pathway Activation (e.g., p38) Oxidative_Stress->MAPK_Activation activates Cell_Cycle_Arrest Cell Cycle Arrest/Apoptosis MAPK_Activation->Cell_Cycle_Arrest can lead to

Oxidative stress signaling pathway induced by bubble bursting.
Endoplasmic Reticulum (ER) Stress Pathway

Surfactants and antifoams can interact with cell membranes and potentially disrupt protein folding processes within the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[16][17][18] Chronic ER stress can trigger apoptosis.

ER_Stress_Pathway cluster_0 Chemical Stressors cluster_1 Cellular Response Surfactants_Antifoams High Concentrations of Surfactants/Antifoams Protein_Misfolding Protein Misfolding in ER Surfactants_Antifoams->Protein_Misfolding can cause ER_Stress ER Stress Protein_Misfolding->ER_Stress UPR_Activation Unfolded Protein Response (UPR) Activation ER_Stress->UPR_Activation activates Apoptosis Apoptosis UPR_Activation->Apoptosis prolonged activation leads to

ER stress and the Unfolded Protein Response pathway.

Experimental Workflow for Troubleshooting Foaming

The following workflow provides a logical sequence of steps to diagnose and resolve foaming issues in your bioreactor.

Troubleshooting_Workflow A Excessive Foaming Observed B Review Process Parameters (Agitation, Aeration) A->B C Reduce Agitation/Aeration Rates B->C D Foam Controlled? C->D E Continue Culture with Adjusted Parameters D->E Yes F Select and Test Biocompatible Antifoams D->F No G Perform Antifoam Dosage Optimization (Small Scale) F->G H Implement Optimal Antifoam Dosage G->H I Consider Automated Foam Control System H->I For Long-Term Cultures J Monitor Culture Performance H->J I->J

A logical workflow for troubleshooting bioreactor foaming.

References

Technical Support Center: The Impact of pH on Tween 65 Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tween 65 (Polysorbate 65). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound, also known as Polysorbate 65, is a nonionic surfactant and emulsifier used in a variety of industries, including pharmaceuticals, cosmetics, and food.[1][2] Its primary function is to stabilize oil-in-water emulsions, where it helps to blend and prevent the separation of oil and water-based ingredients.[1][3][4] It is an ethoxylated sorbitan (B8754009) tristearate.[3]

Q2: How does pH generally affect the stability of this compound?

A2: this compound generally exhibits good stability across a wide range of pH levels.[1] However, it is more susceptible to degradation under strongly acidic (below pH 3) and alkaline (above pH 7.6) conditions.[5] This degradation is primarily due to hydrolysis of the ester bonds in the molecule. For most biopharmaceutical formulations, which are typically between pH 5 and 7, chemical hydrolysis of polysorbates is considered negligible.[5][6]

Q3: What happens to this compound at extreme pH values?

A3: At extreme pH values, this compound can undergo hydrolysis, which is the cleavage of its ester bonds. This results in the formation of free fatty acids (in this case, primarily stearic acid) and polyoxyethylene sorbitan. This degradation can compromise its emulsifying properties and the stability of the formulation.[5][7]

Q4: Does pH affect the emulsifying performance of this compound?

A4: Yes, pH can influence the emulsifying performance of this compound. Changes in pH can alter the charge of other molecules in a formulation, such as proteins, which can affect their interaction with the emulsifier.[8] Extreme pH can also impact the solubility of the emulsifier itself, potentially leading to reduced effectiveness and emulsion instability.[8] The overall stability of an emulsion can be pH-dependent, with some studies showing higher stability in acidic conditions for certain formulations.[9][10]

Q5: How does pH influence the Critical Micelle Concentration (CMC) of surfactants like this compound?

A5: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. For some surfactants, pH can have a significant effect on the CMC. For instance, ionic surfactants can show a considerable change in CMC with varying pH.[11] While this compound is a non-ionic surfactant and generally less affected by pH than ionic surfactants, the overall ionic strength and pH of the buffer system can still influence micelle formation.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in formulations with varying pH.

Issue 1: Emulsion Instability (Creaming, Flocculation, or Coalescence)

Symptoms:

  • Visible separation of oil and water phases.[13][14]

  • Formation of a concentrated layer of droplets at the top (creaming).[14][15]

  • Clumping of droplets (flocculation).[14][15]

  • Merging of droplets leading to larger ones (coalescence).[14][15]

Possible pH-Related Causes:

  • Hydrolysis of this compound: At highly acidic or alkaline pH, the emulsifier may be degrading, losing its ability to stabilize the emulsion.

  • Altered Interfacial Properties: The pH can affect the charge and conformation of other molecules at the oil-water interface, weakening the stabilizing film.

  • Incompatibility with Formulation: The chosen pH may not be optimal for the overall formulation, leading to interactions that destabilize the emulsion.[8]

Troubleshooting Steps:

Caption: Troubleshooting workflow for emulsion instability.

Issue 2: Changes in Product Texture or Viscosity

Symptoms:

  • The formulation becomes thicker or thinner than expected over time.

Possible pH-Related Causes:

  • Effect on Thickeners: The pH can alter the effectiveness of viscosity-modifying agents (thickeners) in the formulation.

  • Changes in Micelle Structure: Extreme pH might influence the size and shape of the micelles formed by this compound, which can impact the overall viscosity.

  • Degradation Products: The presence of free fatty acids from hydrolysis can alter the rheological properties of the formulation.

Troubleshooting Steps:

  • Verify pH Stability: Monitor the pH of your formulation over time to ensure it is not drifting.

  • Evaluate Thickener Compatibility: Check the technical specifications of your thickening agent to ensure it is effective at the formulation's pH.

  • Analyze for Degradation: If degradation is suspected, analytical techniques can be used to detect the presence of free fatty acids.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolytic Stability at Different pH Values

Objective: To assess the rate of this compound hydrolysis at various pH conditions.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 12).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer to create the test samples.

  • Incubation: Store the samples at a controlled, often elevated, temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Sampling: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analysis of Degradation:

    • Method: A common method is Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD).[7] This method can separate and quantify the remaining intact this compound and its degradation products.

    • Alternative Methods: Other techniques include Gas Chromatography-Mass Spectrometry (GC-MS) to detect free fatty acids, or a Fluorescence Micelle Assay (FMA) to monitor the overall polysorbate content.[7][16]

  • Data Analysis: Plot the concentration of intact this compound against time for each pH. The rate of degradation can be determined from the slope of this plot.

Caption: Workflow for assessing this compound hydrolytic stability.

Quantitative Data Summary

The stability of polysorbates is significantly influenced by pH. The following table summarizes the expected stability of this compound at different pH ranges based on general polysorbate behavior.

pH RangeExpected Stability of this compoundPrimary Degradation PathwayImpact on Performance
< 3 LowAcid-catalyzed hydrolysis[5]Significant loss of emulsifying capacity.
3 - 5 Moderate to HighSlow hydrolysisGenerally stable, minor degradation over long periods.
5 - 7 HighNegligible chemical hydrolysis[5][6]Optimal performance and stability.
7 - 9 Moderate to HighBase-catalyzed hydrolysis begins[5]Gradual decrease in performance over time.
> 9 LowSignificant base-catalyzed hydrolysis[5]Rapid loss of emulsifying and stabilizing properties.

Note: The actual rate of degradation also depends on temperature, concentration, and the presence of other substances in the formulation.

References

Methods for removing residual Tween 65 from a final product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of residual Tween 65 (Polysorbate 65) from final products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from a final product necessary?

This compound, also known as Polysorbate 65, is a non-ionic surfactant used as an emulsifier, stabilizer, and dispersing agent in a variety of industries, including pharmaceuticals and cosmetics. It is essential for solubilizing and stabilizing proteins and preventing their aggregation or adsorption to surfaces.[1][2] However, residual this compound in a final product can cause several issues:

  • Interference with downstream applications: Detergents can suppress peptide ionization in mass spectrometry, interfere with ELISA and 2D-electrophoresis, and affect chromatographic analyses.

  • Product purity and quality: High concentrations of residual surfactants can be considered impurities. The degradation of polysorbates can lead to the formation of particles, affecting the quality and stability of biotherapeutics.[3][4][5]

  • Regulatory requirements: Regulatory agencies require the quantification and control of excipients like polysorbates in final drug products to ensure product safety and consistency.[1]

Q2: What are the common methods for removing residual this compound?

Several methods can be employed to remove this compound, each with its own advantages and limitations. The most common techniques include:

  • Affinity/Hydrophobic Adsorption Chromatography: Utilizes resins that specifically bind detergents. Polystyrene-based resins or specialized commercial columns are highly effective.[6]

  • Diafiltration (DF): A membrane-based process that removes small molecules like detergent monomers from a solution while retaining larger molecules like proteins.[7][8] It is often performed in constant volume mode, where a new buffer is added at the same rate as the filtrate is removed.[8]

  • Precipitation: Involves adding a solvent, typically cold acetone (B3395972), to cause the protein to precipitate.[9] The protein pellet is then separated from the supernatant containing the detergent.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size. It can separate larger protein molecules from smaller detergent monomers.[10]

  • Ion-Exchange Chromatography (IEX): Can be used if the protein and detergent have different net charges, allowing the protein to bind to the resin while the detergent flows through.[10]

Q3: How do I choose the most suitable removal method for my experiment?

The choice of method depends on several factors:

  • Properties of your protein: Consider its stability in organic solvents (for precipitation), its size (for diafiltration and SEC), and its surface hydrophobicity.

  • Downstream application: For sensitive applications like mass spectrometry, a highly efficient method like affinity chromatography is often preferred.

  • Scale of the experiment: Diafiltration is suitable for large volumes, while spin columns with affinity resins are ideal for smaller sample volumes.[11]

  • Critical Micelle Concentration (CMC) of this compound: Methods like dialysis and diafiltration are most effective at removing detergent monomers, not the larger micelles that form above the CMC. Diluting the sample below the CMC can improve removal efficiency but may not be practical for all samples.[12]

Q4: How can I detect and quantify the amount of residual this compound?

Robust analytical methods are necessary to confirm the removal of this compound. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Methods such as Reversed-Phase HPLC (RP-HPLC) coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are frequently used for accurate quantitation.

  • Colorimetric Assays: Methods based on derivatization, such as using cobalt-thiocyanate, can be used to quantify polysorbates, though they may require a prior extraction step to remove interfering proteins.[13]

Q5: What are the acceptable limits for residual this compound in a final product?

There are no universal regulatory limits for residual this compound; the acceptable level is product-specific.[2] The concentration of polysorbates in commercial biopharmaceutical products is typically in the range of 0.01% to 0.05% (w/v).[14] The control strategy for polysorbates involves understanding its impact on the product's critical quality attributes (CQAs) and ensuring that its concentration and degradation levels do not compromise the product's stability and safety.[1][2]

Data Presentation

Table 1: Comparison of Common this compound Removal Methods

MethodPrincipleAdvantagesDisadvantagesRepresentative Efficiency
Affinity/Hydrophobic Adsorption Hydrophobic interaction between resin and detergentHigh efficiency and specificity; high protein recovery; available in convenient formats (e.g., spin columns).[5]Resin capacity can be a limiting factor; potential for non-specific protein binding.>99% detergent removal with >87% protein recovery (for Tween 20).[5]
Diafiltration (DF) Size-based separation using a semipermeable membraneScalable; can be used for buffer exchange simultaneously; non-denaturing.[8]Inefficient at removing detergent micelles (above CMC); potential for protein loss due to membrane adsorption.[12]>99.5% removal of permeable solutes after 6 diafiltration volumes.[7][15]
Acetone Precipitation Protein precipitation in cold organic solventConcentrates the protein sample; effective at removing many contaminants.[16]High risk of protein denaturation and aggregation; pellet can be difficult to resolubilize.[9][16]Varies by protein; primary risk is to protein recovery and activity, not removal efficiency.
Size-Exclusion Chromatography (SEC) Separation based on molecular sizeGentle, non-denaturing conditions; can also be used for buffer exchange.Inefficient for detergents with low CMCs (large micelles); can lead to sample dilution.[5][10]Dependent on the size difference between protein and detergent micelles.

Table 2: Example Performance of a Commercial Detergent Removal Resin

Data below is for Tween 20, which is structurally similar to this compound, using Pierce Detergent Removal Resin as a representative example.

ParameterValueReference
Starting Detergent Concentration 0.25%[5]
Detergent Removal Efficiency >99%[5]
Protein (BSA) Recovery ~87%[5]

Experimental Protocols

Protocol 1: this compound Removal Using a Commercial Affinity Resin (Spin Column Format)

This protocol is a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.

Materials:

  • Detergent removal spin column

  • Equilibration/Wash Buffer (e.g., PBS or Tris-buffered saline)

  • Collection tubes

  • Centrifuge

Procedure:

  • Resin Preparation: If the resin is in a slurry, gently swirl the bottle to create a uniform suspension.

  • Column Equilibration: a. Remove the column's bottom tab and place it in a collection tube. b. Centrifuge for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer. c. Add 500 µL of Equilibration Buffer to the column. Centrifuge for 1-2 minutes and discard the flow-through. d. Repeat the equilibration step two more times.

  • Sample Loading: a. Place the equilibrated column into a fresh collection tube. b. Slowly apply your protein sample containing this compound to the center of the resin bed. c. Incubate the column for 2-5 minutes at room temperature to allow the detergent to bind to the resin.

  • Protein Elution: a. Centrifuge the column for 2 minutes at the recommended speed to collect the purified, detergent-free protein sample. The eluate contains your protein.

  • Regeneration (Optional): Some resins can be regenerated for reuse. Follow the manufacturer's protocol, which typically involves washing with a high-concentration organic solvent followed by extensive re-equilibration.

Protocol 2: this compound Removal Using Continuous Diafiltration (DF)

This protocol describes a constant-volume diafiltration process to exchange a this compound-containing buffer with a new, detergent-free buffer.

Materials:

  • Tangential Flow Filtration (TFF) system or a centrifugal concentrator with a suitable ultrafiltration membrane.

  • Diafiltration Buffer (the final desired buffer without this compound).

  • Stirred reservoir.

Procedure:

  • Membrane Selection: Choose an ultrafiltration membrane with a Molecular Weight Cut-Off (MWCO) that is at least 3 to 6 times smaller than the molecular weight of your protein to ensure >99% protein retention.[15]

  • System Setup: Assemble the diafiltration system according to the manufacturer's instructions. If using a TFF system, equilibrate the system with the Diafiltration Buffer.

  • Concentration (Optional): If your initial sample volume is large, you can first concentrate it to a smaller, more manageable volume.

  • Diafiltration Process: a. Place the protein sample in the reservoir. b. Begin the filtration process. c. Add the Diafiltration Buffer to the sample reservoir at the same rate that filtrate is being removed. This maintains a constant volume in the reservoir. d. Continue this process for at least 6 diafiltration volumes (DV), where one DV is equal to the initial sample volume.[7] For example, for a 100 mL sample, you would need to pass at least 600 mL of Diafiltration Buffer through the system.

  • Final Concentration: After the buffer exchange is complete, stop adding new buffer and allow the system to concentrate the protein to the desired final volume.

  • Product Recovery: Collect the purified, concentrated protein from the system.

Protocol 3: this compound Removal Using Acetone Precipitation

This method should be used with caution as it can denature proteins.[16] It is often used for samples intended for analysis by SDS-PAGE or mass spectrometry where denaturation is acceptable.

Materials:

  • Reagent-grade acetone, pre-chilled to -20°C.

  • Acetone-compatible centrifuge tubes.

  • Refrigerated centrifuge.

  • Resuspension buffer (compatible with downstream application).

Procedure:

  • Sample Preparation: Place your protein sample in a pre-chilled, acetone-compatible tube.

  • Precipitation: a. Add four volumes of ice-cold (-20°C) acetone to your sample (e.g., add 800 µL of cold acetone to 200 µL of protein sample).[9][16] b. Vortex the tube briefly to mix. c. Incubate the mixture at -20°C for at least 60 minutes.[16] Incubation can be extended overnight.[17]

  • Pelleting: a. Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[16] b. Carefully decant and discard the supernatant, which contains the acetone and dissolved this compound. Be careful not to disturb the protein pellet.

  • Pellet Drying: a. Allow the pellet to air-dry in the uncapped tube for 5-30 minutes at room temperature.[17] Do not over-dry the pellet, as this will make it very difficult to redissolve.

  • Resuspension: a. Add an appropriate volume of your desired resuspension buffer (e.g., sample buffer for SDS-PAGE). b. Vortex or pipette up and down to fully resuspend the protein pellet. This may require patience and gentle heating depending on the protein and buffer.

Mandatory Visualizations

G cluster_input Initial Assessment cluster_methods Recommended Method start Protein Sample (with this compound) q1 Is the protein stable in organic solvents? start->q1 q2 Is the downstream application sensitive to trace detergents? q1->q2 No precipitation Acetone Precipitation q1->precipitation Yes q3 What is the sample volume? q2->q3 No affinity Affinity/Hydrophobic Adsorption Resin q2->affinity Yes q3->affinity Small (<2 mL) diafiltration Diafiltration q3->diafiltration Large (>2 mL)

Caption: Decision tree for selecting a this compound removal method.

G start Start: Spin Column prep 1. Remove storage buffer (centrifuge) start->prep equil 2. Equilibrate resin with buffer (add buffer, centrifuge, repeat 3x) prep->equil load 3. Load protein sample onto resin equil->load incubate 4. Incubate at RT (2-5 min) load->incubate elute 5. Centrifuge to collect purified protein incubate->elute end End: Detergent-free protein elute->end

Caption: Workflow for this compound removal using an affinity spin column.

G cluster_system Constant Volume Diafiltration reservoir Sample Reservoir (Constant Volume) pump Pump reservoir->pump product Final Purified Product reservoir->product After 6+ DVs membrane UF/TFF Membrane pump->membrane membrane->reservoir Retentate (Protein) permeate Permeate/Filtrate (this compound + Old Buffer) membrane->permeate buffer New Buffer Inlet buffer->reservoir Add at same rate as permeate removal

Caption: Workflow for continuous diafiltration for buffer exchange.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Recovery 1. Non-specific binding: Protein is adsorbing to the diafiltration membrane or chromatography resin.- For diafiltration, ensure the membrane material is compatible with your protein (e.g., PES, regenerated cellulose).[12]- For affinity resins, check with the manufacturer for low-binding options. Consider adding a "carrier" protein like BSA for very dilute samples.[12]
2. Protein precipitation: The removal process is causing the protein to aggregate and precipitate.- If using precipitation, ensure the pellet is not over-dried and use a suitable solubilizing buffer.[17]- For other methods, ensure buffer pH and ionic strength are optimal for protein stability.[10]
3. Inefficient elution: Protein remains bound to the affinity resin.- Optimize elution conditions (e.g., pH, salt concentration) as recommended by the resin manufacturer.
Inefficient this compound Removal 1. Concentration above CMC: For diafiltration or dialysis, the this compound concentration is above its Critical Micelle Concentration, forming large micelles that are not easily removed.- Dilute the sample to below the CMC before starting diafiltration, if possible.[12]- Use a method not dependent on micelle size, such as affinity/hydrophobic adsorption chromatography.[6]
2. Insufficient washing/volumes: Not enough diafiltration volumes were used, or the affinity resin was not washed sufficiently.- For diafiltration, ensure at least 6 diafiltration volumes of new buffer are passed through the system.[7]- For affinity chromatography, ensure the column is washed as per the protocol to remove unbound molecules.
Protein Denaturation or Aggregation 1. Harsh solvent: Acetone precipitation is known to cause denaturation.- Avoid acetone precipitation if protein activity is critical.[16]- If it must be used, perform all steps at 4°C or on ice and minimize the time the protein is in pellet form.
2. Shear stress: High flow rates in TFF systems can cause shear stress on proteins.- Optimize the pump speed and pressures in your TFF system to minimize shear while maintaining efficient flux.
Interference in Downstream Assays (e.g., Mass Spec) 1. Incomplete removal: Trace amounts of this compound remain and are interfering with the analysis.- Repeat the removal step or combine two different methods (e.g., diafiltration followed by an affinity spin column).- Use a highly efficient method like a specialized detergent removal resin.[5]
2. Contamination from resin/column: Leachables from the chromatography resin are interfering.- Ensure the column and resin are properly equilibrated and washed with high-purity buffers before use.

References

Preventing Tween 65 Degradation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of Tween 65 (Polysorbate 65) during long-term storage. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure the stability and integrity of your research materials and drug formulations.

Introduction to this compound Degradation

This compound, a polysorbate surfactant, is widely used as an emulsifier and stabilizer in pharmaceutical and research applications. However, it is susceptible to degradation through two primary pathways:

  • Auto-oxidation: This process involves the formation of peroxides at the polyoxyethylene chains, which can be initiated by exposure to oxygen, light, and heat. This can lead to the generation of various degradation products, including aldehydes and organic acids, which can compromise the quality and safety of the final product.

  • Hydrolysis: This involves the cleavage of the fatty acid ester bond, leading to the formation of free fatty acids and polyoxyethylene sorbitan. The rate of hydrolysis is influenced by pH and temperature.

Understanding and mitigating these degradation pathways is crucial for maintaining the stability and efficacy of formulations containing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place, protected from light and heat. The recommended shelf life is typically two years when stored under these conditions.[1]

Q2: How can I detect if my this compound has degraded?

A2: Degradation can be assessed through various analytical techniques. An increase in the peroxide value indicates oxidation. High-Performance Liquid Chromatography (HPLC) methods can be used to quantify the remaining intact this compound and identify degradation products.

Q3: What are the primary degradation products of this compound?

A3: The main degradation products include hydroperoxides, aldehydes (such as formaldehyde (B43269) and acetaldehyde), and free fatty acids (primarily stearic acid for this compound) resulting from oxidation and hydrolysis.

Q4: Can antioxidants be used to prevent this compound degradation?

A4: Yes, antioxidants can effectively inhibit auto-oxidation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835) (a form of Vitamin E). The choice and concentration of the antioxidant should be carefully evaluated for compatibility with the final formulation.

Q5: How does pH affect the stability of this compound?

A5: this compound is susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Generally, polysorbates are more stable in acidic to neutral conditions and more prone to hydrolysis under alkaline conditions.[2][3] For biopharmaceutical formulations, which are typically in the pH range of 5-7, chemical hydrolysis is considered less of a concern compared to enzyme-mediated hydrolysis.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, viscosity) Oxidation or hydrolysisPerform a peroxide value test and HPLC analysis to assess degradation. If degradation is confirmed, discard the batch and review storage conditions.
Precipitation or particle formation in the formulation Hydrolysis leading to free fatty acid precipitationAnalyze for free fatty acid content. Ensure the pH of the formulation is within the optimal stability range for this compound. Consider the use of co-solvents if necessary.
Inconsistent experimental results Degradation of this compound affecting its emulsifying propertiesTest the integrity of your this compound stock using the methods described below. Use a fresh, properly stored batch of this compound for your experiments.
High peroxide value in a new batch of this compound Improper handling during manufacturing or shippingContact the supplier and request a certificate of analysis for the batch. Perform your own quality control testing before use.

Data on this compound Degradation

Table 1: Effect of Temperature on Polysorbate Degradation

While specific kinetic data for this compound is limited in publicly available literature, general trends for polysorbates indicate a significant increase in degradation rate with temperature. As a general rule, following the Arrhenius equation, reaction rates, including degradation, can double or triple for every 10°C rise in temperature.[5] Researchers should conduct their own stability studies at various temperatures to determine the specific degradation kinetics for their formulation.

Temperature General Effect on Degradation Rate
2-8°CRecommended storage temperature; minimal degradation.
25°C (Room Temp)Moderate degradation over extended periods.[6]
40°CAccelerated degradation, often used in stress testing.[6]
Table 2: Influence of pH on Polysorbate Hydrolysis

Polysorbates are generally more stable against chemical hydrolysis in the pH range of 5-7.[4] Extreme pH conditions, particularly alkaline, can significantly accelerate hydrolysis.[3]

pH Range Relative Rate of Hydrolysis
3-5Low
5-7Very Low (Optimal Stability)
> 7Increases with increasing pH
Table 3: Efficacy of Common Antioxidants in Preventing Polysorbate Oxidation

Studies on various polysorbates have shown that antioxidants can significantly reduce oxidative degradation.

Antioxidant Typical Concentration Range Observed Efficacy
Butylated Hydroxytoluene (BHT)0.01% - 0.1%Effective in preventing peroxide formation and maintaining the stability of polysorbates.[7][8]
Alpha-tocopherol (Vitamin E)0.01% - 0.05%Demonstrates antioxidant activity, though its efficacy can be concentration-dependent and influenced by the formulation matrix.
Ascorbic Acid (Vitamin C)0.01% - 0.1%Can act as an antioxidant, but its stability is also a concern and it can sometimes act as a pro-oxidant in the presence of metal ions.[9][10]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method determines the concentration of peroxides, an indicator of oxidation.

Materials:

  • This compound sample

  • Solvent mixture: Glacial acetic acid and chloroform (B151607) (3:2 v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (B1220275) solution

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch indicator solution, which will produce a blue color.

  • Continue the titration with sodium thiosulfate until the blue color is completely discharged.

  • Perform a blank determination under the same conditions without the this compound sample.

Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:

  • S = volume of sodium thiosulfate solution used for the sample (mL)

  • B = volume of sodium thiosulfate solution used for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the sample (g)

Protocol 2: HPLC Analysis of this compound Degradation

This method can be used to quantify the amount of intact this compound and detect degradation products. A variety of HPLC methods can be employed, often utilizing a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong chromophore in polysorbates.

Instrumentation:

  • HPLC system with a gradient pump

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a standard solution of undegraded this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare the sample to be analyzed at a similar concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions. The degradation of this compound will be indicated by a decrease in the area of the main polysorbate peaks and the appearance of new peaks corresponding to degradation products (e.g., free fatty acids).

Visualizations

Diagram 1: this compound Degradation Pathways

DegradationPathways This compound Degradation Pathways Tween65 Intact this compound Oxidation Auto-oxidation (Initiated by O2, light, heat) Tween65->Oxidation Hydrolysis Hydrolysis (Influenced by pH, temperature) Tween65->Hydrolysis Peroxides Hydroperoxides Oxidation->Peroxides FFA Free Fatty Acids (Stearic Acid) Hydrolysis->FFA PS Polyoxyethylene Sorbitan Hydrolysis->PS Aldehydes Aldehydes (e.g., Formaldehyde) Peroxides->Aldehydes Acids Organic Acids Peroxides->Acids

Caption: Primary degradation routes of this compound.

Diagram 2: Troubleshooting Workflow for this compound Degradation

TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation Start Suspected this compound Degradation Visual Visual Inspection (Color, Clarity, Viscosity) Start->Visual Peroxide Peroxide Value Test Visual->Peroxide HighPV High Peroxide Value? Peroxide->HighPV HPLC HPLC Analysis DegradedHPLC Degradation Products Detected? HPLC->DegradedHPLC HighPV->HPLC No OxidationSource Identify Oxidation Source (Light, Heat, Oxygen Exposure) HighPV->OxidationSource Yes HydrolysisSource Identify Hydrolysis Source (pH, Temperature) DegradedHPLC->HydrolysisSource Yes Discard Discard Batch DegradedHPLC->Discard No, but inconsistent ReviewStorage Review and Optimize Storage Conditions OxidationSource->ReviewStorage AdjustpH Adjust Formulation pH HydrolysisSource->AdjustpH End Implement Corrective Actions Discard->End AddAntioxidant Consider Adding Antioxidant ReviewStorage->AddAntioxidant AddAntioxidant->End AdjustpH->End

Caption: A logical workflow for investigating this compound degradation.

Diagram 3: Factors Influencing this compound Stability

StabilityFactors Key Factors Influencing this compound Stability Stability This compound Stability Storage Storage Conditions Stability->Storage Formulation Formulation Parameters Stability->Formulation Quality Raw Material Quality Stability->Quality Temp Temperature Storage->Temp Light Light Exposure Storage->Light Oxygen Oxygen Availability Storage->Oxygen pH pH Formulation->pH Antioxidants Presence of Antioxidants Formulation->Antioxidants InitialPV Initial Peroxide Value Quality->InitialPV Purity Purity Quality->Purity

Caption: Interplay of factors affecting this compound stability.

References

Technical Support Center: Optimizing Tween 65 and Span 65 Ratios for Enhanced Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tween 65 and Span 65 to achieve stable emulsions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your formulation development.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the preparation and stabilization of emulsions using this compound and Span 65.

Q1: My emulsion is separating (creaming or sedimenting) even though I've calculated the required Hydrophile-Lipophile Balance (HLB). What could be the cause?

A1: Several factors beyond the calculated HLB value can lead to emulsion instability.[1]

  • Incorrect Surfactant Concentration: Using too little surfactant will result in insufficient coverage of the oil droplets, leading to coalescence. Conversely, an excessive concentration of surfactants can also destabilize an emulsion.[2] It is recommended to start with a total surfactant concentration of around 10% of the oil phase weight and optimize from there.[3]

  • Inappropriate Chemical Type: The chemical nature of the surfactants must be compatible with the oil phase. For instance, emulsifiers with unsaturated alkyl chains, like oleates (found in Tween 80 and Span 80), have a greater affinity for oils with unsaturated bonds.[3] this compound and Span 65 are stearates and are more suitable for saturated oils and waxes.[3]

  • Improper Preparation Method: The order and temperature of phase addition are critical. In many oil-in-water (O/W) emulsions, it is best to dissolve the surfactants in their respective phases (this compound in water, Span 65 in oil) before mixing. Heating both phases to the same temperature (e.g., 80°C) before emulsification can also improve stability.[4]

  • Suboptimal Phase Volume Ratio: The concentration of the dispersed phase should ideally be between 30% and 60%. Exceeding this can lead to phase inversion.[5]

Q2: How do I determine the required HLB for my specific oil phase?

A2: If the required HLB of your oil or oil blend is unknown, you can determine it experimentally.[3][6]

  • Prepare a series of small emulsion batches with a fixed oil-to-water ratio and total surfactant concentration.

  • For each batch, vary the ratio of this compound to Span 65 to create a range of HLB values (e.g., from 8 to 14 in increments of 1).

  • Observe the stability of each emulsion over a set period (e.g., 24 hours). The emulsion that exhibits the least amount of creaming, sedimentation, or coalescence is considered to have the optimal HLB.[3]

Q3: My emulsion appears grainy. What is the cause and how can I fix it?

A3: Graininess in an emulsion is often due to the crystallization of fatty components, such as certain oils or waxes, particularly if they have high melting points.[1] To resolve this, ensure that all components of the oil phase are fully melted and homogenous before emulsification. Maintaining an elevated temperature during the mixing process can also prevent premature crystallization.

Q4: What is phase inversion and how can I prevent it?

A4: Phase inversion is the process where an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa.[5] This can be triggered by:

  • Changes in the phase volume ratio: As mentioned, a dispersed phase concentration above 60% can cause inversion.[5]

  • Temperature changes: Nonionic surfactants like Tween and Span can become more lipophilic as the temperature increases, which can lead to the inversion of an O/W emulsion.[5]

  • Addition of electrolytes: The presence of salts can affect the hydration of the hydrophilic head groups of the surfactants and may induce phase inversion.[5]

To prevent phase inversion, maintain a dispersed phase concentration between 30-60%, control the temperature of your process and storage, and be mindful of the electrolyte concentration in your aqueous phase.[5]

Q5: How does the choice of Tween and Span pairing affect emulsion stability?

A5: The selection of the specific Tween and Span pair is as crucial as achieving the correct HLB value.[3][7] The fatty acid chains of the surfactants should ideally match the chemical nature of the oil phase.[3] For instance, a blend of Tween 60 and Span 60 (stearates) would be a suitable choice for emulsifying saturated materials like certain vegetable oils and waxes.[3] In contrast, Tween 80 and Span 80 (oleates) are often preferred for unsaturated oils.[3]

Data Presentation

The following tables provide essential quantitative data for working with this compound and Span 65.

SurfactantChemical IdentityHLB Value
This compoundPolyoxyethylene (20) sorbitan (B8754009) tristearate10.5[8]
Span 65Sorbitan tristearate2.1

Table 1: HLB Values for this compound and Span 65.

To calculate the required weight percentage of each surfactant for a desired HLB value, the following formula can be used:

HLBblend = (WTween × HLBTween) + (WSpan × HLBSpan)

Where:

  • HLBblend is the desired HLB of the surfactant mixture.

  • WTween is the weight fraction of this compound in the surfactant blend.

  • HLBTween is the HLB of this compound (10.5).

  • WSpan is the weight fraction of Span 65 in the surfactant blend.

  • HLBSpan is the HLB of Span 65 (2.1).

And WTween + WSpan = 1 .

Desired HLB% this compound% Span 65
646.453.6
758.341.7
870.229.8
982.117.9
1094.06.0

Table 2: Example Ratios of this compound to Span 65 for Various HLB Values.

Experimental Protocols

Protocol 1: Determination of the Required HLB of an Oil Phase

Objective: To experimentally determine the optimal HLB value for emulsifying a specific oil or oil blend.

Materials:

  • Oil phase (your specific oil or blend)

  • Distilled water

  • This compound

  • Span 65

  • Beakers

  • Homogenizer or high-shear mixer

  • Graduated cylinders or test tubes

Procedure:

  • Prepare a series of surfactant blends by mixing this compound and Span 65 in varying ratios to achieve a range of HLB values (e.g., from 6 to 11).

  • For each desired HLB value, prepare a 100g emulsion test batch. A common starting point is a 70:30 water-to-oil ratio with a total surfactant concentration of 5% of the total emulsion weight.

  • Oil Phase Preparation: In a beaker, combine the oil and the calculated amount of Span 65. Heat to 75-80°C and stir until the Span 65 is completely dissolved.

  • Aqueous Phase Preparation: In a separate beaker, combine the distilled water and the calculated amount of this compound. Heat to 75-80°C and stir until the this compound is completely dissolved.

  • Emulsification: While maintaining the temperature, slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

  • Once all the oil has been added, continue homogenization for 3-5 minutes.

  • Pour each emulsion into a separate, labeled graduated cylinder or test tube.

  • Stability Assessment: Observe the emulsions at regular intervals (e.g., 1 hour, 4 hours, 24 hours) for signs of instability such as creaming, sedimentation, or coalescence. The HLB value that results in the most stable emulsion is the required HLB for your oil phase.

Protocol 2: Emulsion Stability Assessment via Centrifugation

Objective: To accelerate the assessment of emulsion stability.

Materials:

  • Prepared emulsions

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Fill centrifuge tubes with a specific volume (e.g., 10 mL) of each of your prepared emulsions.

  • Place the tubes in the centrifuge, ensuring they are balanced.

  • Centrifuge the samples at a moderate speed (e.g., 3000-3500 rpm) for a set period (e.g., 30-60 minutes).[4]

  • After centrifugation, carefully remove the tubes and visually inspect for any phase separation. A stable emulsion will show no or minimal separation.

  • The amount of separated oil or water can be measured to quantify the instability.

Visualizations

Emulsion_Optimization_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_outcome Outcome Determine_Required_HLB 1. Determine Required HLB of Oil Phase Calculate_Ratios 2. Calculate this compound / Span 65 Ratios Determine_Required_HLB->Calculate_Ratios Prepare_Phases 3. Prepare Aqueous and Oil Phases Separately Calculate_Ratios->Prepare_Phases Emulsify 4. Emulsify with High Shear Prepare_Phases->Emulsify Visual_Assessment 5a. Visual Stability Assessment (Creaming, Coalescence) Emulsify->Visual_Assessment Accelerated_Testing 5b. Accelerated Stability Testing (Centrifugation, Temperature Cycling) Emulsify->Accelerated_Testing Stable_Emulsion Stable Emulsion Visual_Assessment->Stable_Emulsion Stable Unstable_Emulsion Unstable Emulsion Visual_Assessment->Unstable_Emulsion Unstable Accelerated_Testing->Stable_Emulsion Stable Accelerated_Testing->Unstable_Emulsion Unstable Troubleshoot Troubleshoot & Refine (Adjust Ratio, Concentration, Process) Unstable_Emulsion->Troubleshoot Troubleshoot->Calculate_Ratios Iterate

Caption: Workflow for optimizing emulsion stability.

HLB_Effect_on_Emulsion_Type cluster_surfactant Surfactant Blend cluster_emulsion Resulting Emulsion Type High_HLB High HLB (e.g., >10) More this compound OW_Emulsion Oil-in-Water (O/W) Emulsion High_HLB->OW_Emulsion Favors Low_HLB Low HLB (e.g., <8) More Span 65 WO_Emulsion Water-in-Oil (W/O) Emulsion Low_HLB->WO_Emulsion Favors

Caption: Relationship between HLB value and emulsion type.

References

Validation & Comparative

A Comparative Analysis of Tween 65 and Other Non-ionic Surfactants: Span and Brij Series

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Tween 65 with other widely used non-ionic surfactants, specifically the Span and Brij series. For researchers, scientists, and drug development professionals, selecting the appropriate surfactant is critical for optimizing the stability and efficacy of formulations such as emulsions, suspensions, and protein therapeutics. This document offers a detailed analysis of their physicochemical properties, performance in various applications, and standardized protocols for their evaluation.

Physicochemical Properties of Selected Non-ionic Surfactants

The fundamental characteristics of a surfactant, such as its Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC), dictate its functionality. The HLB value is an indicator of the surfactant's solubility, with lower values favoring water-in-oil (W/O) emulsions and higher values promoting oil-in-water (O/W) emulsions.[1][2] The CMC is the concentration at which surfactant molecules self-assemble into micelles and is a key parameter for detergency and solubilization.

PropertyThis compoundSpan 80Brij 35
Chemical Name Polyoxyethylene (20) sorbitan (B8754009) tristearateSorbitan monooleatePolyoxyethylene (23) lauryl ether
HLB Value 10.5[3][4][5]4.3[1][3]16.9
Molecular Weight ~1843 g/mol ~428.6 g/mol ~1199 g/mol
CMC (in water) ~0.012 mMNot readily soluble in water to form micelles~0.091 mM
Primary Application O/W emulsifier, solubilizer[3]W/O emulsifier[1]O/W emulsifier, detergent, solubilizer
Appearance Tan waxy solidAmber viscous liquidWhite waxy solid

Performance Comparison in Emulsion Systems

The stability of an emulsion is a critical quality attribute, often evaluated by monitoring droplet size and creaming or sedimentation over time. The choice of surfactant significantly impacts these parameters.

Performance MetricThis compoundSpan 80Brij 35
Emulsion Type Oil-in-Water (O/W)Water-in-Oil (W/O)Oil-in-Water (O/W)
Emulsion Stability Generally forms stable O/W emulsions, especially when combined with a low HLB surfactant.Effective for W/O emulsions; can be combined with high HLB surfactants for O/W systems.Forms highly stable O/W emulsions due to its high HLB value.
Droplet Size Can produce fine O/W emulsions.Typically used for coarser W/O emulsions.Capable of producing fine O/W emulsions with narrow size distribution.
Drug Delivery Enhances the solubility and bioavailability of poorly water-soluble drugs in O/W formulations.Used in W/O formulations for sustained drug release.Effective in solubilizing drugs for various delivery systems; a study on flurbiprofen (B1673479) proniosomes showed Brij 35 with the highest entrapment and in-vitro release.
Protein Formulation Used to prevent protein aggregation at interfaces.Less common in protein formulations due to its low water solubility.Known to be effective in preventing protein aggregation and is used in the isolation of functional membrane complexes.

Experimental Protocols

To facilitate a direct comparison of these surfactants in a laboratory setting, the following detailed experimental protocols are provided.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which surfactant molecules begin to form micelles in an aqueous solution.

Materials:

  • Surface Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • High-purity water

  • Surfactant (this compound or Brij 35)

  • Glassware

Procedure:

  • Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.

  • Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.[6]

  • Calibrate the surface tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the pure water as a baseline.

  • Starting with the lowest concentration, measure the surface tension of each surfactant dilution. Ensure the temperature is kept constant throughout the measurements.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is identified as the point of intersection of the two linear portions of the plot, where a sharp change in the slope occurs.[6][7]

Preparation and Characterization of Oil-in-Water (O/W) Emulsions

Objective: To prepare and evaluate the physical stability of O/W emulsions stabilized by different surfactants.

Materials:

  • High-shear homogenizer

  • Oil phase (e.g., mineral oil, soybean oil)

  • Aqueous phase (high-purity water)

  • Surfactants (this compound, Brij 35, or a blend of Span 80/Tween 65)

  • Dynamic Light Scattering (DLS) instrument

  • Turbiscan® stability analyzer

Procedure: Emulsion Preparation:

  • Prepare the aqueous phase by dissolving the chosen surfactant (e.g., 1-5% w/w) in water.

  • Prepare the oil phase.

  • Heat both phases separately to a specified temperature (e.g., 60-70°C).

  • Gradually add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a controlled speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes).

  • Allow the emulsion to cool to room temperature while stirring gently.

Droplet Size Analysis (DLS):

  • Dilute a small aliquot of the emulsion with high-purity water to an appropriate concentration for DLS analysis to avoid multiple scattering effects.[8]

  • Place the diluted sample in a cuvette and insert it into the DLS instrument.[9]

  • Equilibrate the sample to the desired temperature (e.g., 25°C).[10]

  • Perform the measurement to obtain the mean droplet size (z-average) and the polydispersity index (PDI).

Stability Analysis (Turbiscan®):

  • Transfer the undiluted emulsion to a Turbiscan measurement cell.[11]

  • Place the cell in the Turbiscan analyzer.

  • Program the instrument to acquire backscattering and transmission data along the height of the sample at regular time intervals over a specified duration (e.g., 24 hours).

  • Analyze the data to identify destabilization phenomena such as creaming, sedimentation, and coalescence. The Turbiscan Stability Index (TSI) can be used to quantify and rank the stability of the different formulations.[12]

In-Vitro Drug Release from a Topical Emulsion

Objective: To compare the release profile of a model drug from emulsions formulated with different surfactants.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Model drug

  • Stirring plate and magnetic stir bars

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Prepare drug-loaded emulsions with each surfactant as described in the previous protocol.

  • Mount the synthetic membrane on the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Fill the receptor compartment with the receptor medium and allow it to equilibrate to the desired temperature (e.g., 32°C or 37°C).[13]

  • Apply a precise amount of the drug-loaded emulsion onto the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (HPLC or UV-Vis).

  • Plot the cumulative amount of drug released per unit area versus the square root of time to determine the release rate.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows in the comparative analysis of surfactants.

Experimental_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_analysis Data Analysis & Comparison Prep Prepare Emulsions (this compound, Span 80, Brij 35) CMC CMC Determination Prep->CMC DLS Droplet Size (DLS) Prep->DLS Stab Stability (Turbiscan) Prep->Stab Release In-Vitro Release Prep->Release Compare Comparative Analysis DLS->Compare Stab->Compare Release->Compare

Caption: A generalized experimental workflow for the comparative analysis of surfactants.

Surfactant_Properties_Performance cluster_props Surfactant Properties cluster_perf Performance Metrics HLB HLB Value EmulStab Emulsion Stability HLB->EmulStab determines emulsion type CMC CMC Solub Solubilization CMC->Solub MolStruct Molecular Structure (Head/Tail Group) MolStruct->HLB MolStruct->CMC DrugDel Drug Delivery EmulStab->DrugDel ProtStab Protein Stability EmulStab->ProtStab Solub->DrugDel

Caption: The relationship between surfactant properties and their performance in formulations.

References

Validation of Tween 65: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tween 65's performance against other common alternatives in various experimental applications, supported by experimental data. Detailed methodologies for key experiments are included to aid in the replication and validation of these findings.

Performance in Nanoparticle Formulations

This compound, a non-ionic surfactant, is frequently utilized as an emulsifier and stabilizer in the formulation of nanoparticles for drug delivery. Its performance characteristics, such as particle size, polydispersity index (PDI), and encapsulation efficiency, are crucial for the efficacy of the final nanomedicine.

Below is a comparative summary of various polysorbates in a poly(lactic-co-glycolic) acid (PLGA) nanoparticle formulation designed to encapsulate the enzyme β-glucosidase.

SurfactantParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Enzyme Activity (%)
This compound ~180 - 210< 0.2-16 to -23Data not availableData not available
Tween 20177 - 208< 0.2-16 to -23~7.8Significantly higher
Tween 60177 - 208< 0.2-16 to -23Not significantly different from controlNot significantly different from control
Tween 80177 - 208< 0.2-16 to -23Not significantly different from controlNot significantly different from control
Control (no Tween)177 - 208< 0.2-16 to -23~3.9Baseline

Data synthesized from a study comparing Tween variants in PLGA nanoparticle formulations. While specific encapsulation efficiency and enzyme activity for this compound were not provided in the reference study, its physical characteristics were comparable to other Tweens.[1] The study highlighted that Tween 20 significantly improved enzyme loading and activity.[1]

Biocompatibility and Cytotoxicity

The biocompatibility of excipients like this compound is a critical factor in their application in drug delivery and other biological systems. The following table summarizes the cytotoxic effects of various Tween surfactants on different human cell lines, providing an insight into their relative safety profiles.

SurfactantCell LineIC50 Concentration
Tween 20A549 (Lung Cancer)~0.4 µL/mL
HUVEC (Endothelial)~0.3 µL/mL
B16-F10 (Melanoma)> 2000 µM (low cytotoxicity)
Tween 40B16-F10 (Melanoma)~2000 µM (cell viability decreased to 70%)
Tween 60Human FibroblastsHigher cytotoxicity than Tween 80
Tween 80HepG-2, MCF-7, HT-29Highest cytotoxicity among tested cosolvents
B16-F10 (Melanoma)> 2000 µM (low cytotoxicity)
Human FibroblastsLowest cytotoxicity among tested surfactants

This table compiles data from multiple studies investigating the cytotoxicity of different Tween surfactants.[2][3][4][5] Direct cytotoxicity data for this compound was not available in the reviewed literature, but the data for other polysorbates, particularly Tween 60 which is structurally similar, suggests that its cytotoxic potential should be carefully evaluated for specific cell types and concentrations.

Application as a Vaccine Adjuvant

Polysorbates, particularly Tween 80, are key components in several licensed vaccine adjuvants, such as MF59 and AS03.[6] These oil-in-water emulsion adjuvants enhance the immune response to antigens. While specific data on this compound as a primary adjuvant component is limited, its properties as a stable emulsifier suggest its potential in such formulations.

A comparison between the well-established adjuvants MF59 and AS03, both containing Tween 80, in the context of pandemic influenza A(H1N1)pdm09 vaccines, revealed that AS03-adjuvanted vaccines generally achieved a superior geometric mean titre ratio (GMTR) in adults compared to MF59-adjuvanted vaccines.[3] This highlights the critical role of the overall formulation in adjuvant efficacy. For instance, AS03 contains squalene, DL-α-tocopherol, and polysorbate 80, while MF59 is composed of squalene, polysorbate 80, and sorbitan (B8754009) trioleate.[6]

Experimental Protocols

Preparation of PLGA Nanoparticles using Double Emulsion-Solvent Evaporation

This protocol describes a common method for preparing polymeric nanoparticles where Tween can be used as a stabilizer.

  • Organic Phase Preparation: Dissolve 50 mg of Poly(lactic-co-glycolic) acid (PLGA) in 2.5 mL of a suitable organic solvent like dichloromethane (B109758) (DCM).

  • Aqueous Phase Preparation: Prepare a solution of the active pharmaceutical ingredient (API), for instance, an enzyme like β-glucosidase, in an aqueous buffer. If using Tween, the pre-formed Tween:API solution is added to the organic phase.

  • Primary Emulsion (w/o): Add the aqueous phase to the organic phase and sonicate on ice (e.g., amplitude 54%, 80 W for 45 seconds) to form a water-in-oil emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume (e.g., 8 mL) of a stabilizer solution, such as 1% (w/v) polyvinyl alcohol (PVA), and sonicate again on ice (e.g., 80 W for 45 seconds) to create a water-in-oil-in-water double emulsion.

  • Solvent Evaporation: Mechanically stir the final emulsion at room temperature for approximately 2 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Purification: The resulting nanoparticles can be purified by centrifugation and washing steps to remove excess surfactant and unencapsulated API.[1]

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Experimental_Workflow cluster_preparation Phase Preparation cluster_emulsification Emulsification cluster_finalization Finalization Organic_Phase Organic Phase (PLGA in DCM) Primary_Emulsion Primary Emulsion (w/o) (Sonication) Organic_Phase->Primary_Emulsion Aqueous_Phase Aqueous Phase (API + this compound) Aqueous_Phase->Primary_Emulsion Secondary_Emulsion Secondary Emulsion (w/o/w) (Sonication) Primary_Emulsion->Secondary_Emulsion Solvent_Evaporation Solvent Evaporation (Stirring) Secondary_Emulsion->Solvent_Evaporation Purification Nanoparticle Purification (Centrifugation) Solvent_Evaporation->Purification

Nanoparticle Preparation Workflow

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tween65 This compound Membrane_Interaction Membrane Perturbation Tween65->Membrane_Interaction Interaction Stress_Sensor Cellular Stress Sensor Membrane_Interaction->Stress_Sensor Activates MAPK_Cascade MAPK Cascade Stress_Sensor->MAPK_Cascade Activates IKK_Complex IKK Complex Stress_Sensor->IKK_Complex Activates Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) MAPK_Cascade->Gene_Expression Regulates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_translocation NF-κB Translocation IKK_Complex->NFkB_translocation Leads to NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB IkB->NFkB_p65_p50 Inhibits NFkB_translocation->Gene_Expression Induces

Hypothetical Signaling Pathway

Disclaimer: The signaling pathway diagram is a hypothetical representation of how a surfactant like this compound might induce a cellular stress response leading to the activation of inflammatory pathways such as MAPK and NF-κB. Direct experimental evidence specifically linking this compound to these pathways is currently limited.

References

Investigating suitable alternatives to Tween 65 for emulsification in research

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers in drug development and various fields of scientific inquiry, the selection of an appropriate emulsifier is a critical step in formulation development. Tween 65, or Polysorbate 65, is a well-established nonionic surfactant used to create stable oil-in-water (O/W) emulsions.[1] However, the quest for optimal formulation stability, biocompatibility, and performance necessitates a thorough investigation of suitable alternatives. This guide provides a comparative analysis of viable alternatives to this compound, supported by experimental data and detailed protocols to aid in your research.

Understanding this compound and its Alternatives

This compound is a polyoxyethylene derivative of sorbitan (B8754009) tristearate with a Hydrophilic-Lipophilic Balance (HLB) value of 10.5, making it effective for producing O/W emulsions.[1] When considering alternatives, it is crucial to evaluate their chemical structure, HLB value, and potential interactions within the formulation. Key alternatives include other polysorbates, sorbitan esters, lecithins, and sucrose (B13894) esters.

Polysorbates (e.g., Tween 80): These are structurally similar to this compound and are widely used as emulsifiers. Tween 80 (Polysorbate 80), for instance, is derived from oleic acid and has a higher HLB value of 15, indicating greater hydrophilicity.[2]

Sorbitan Esters (e.g., Span 65): These are lipophilic emulsifiers with low HLB values. Span 65 (sorbitan tristearate) has an HLB of 2.1 and is often used in combination with high-HLB emulsifiers like this compound to improve the overall stability of O/W emulsions.[3] The manipulation of the Span/Tween ratio allows for the creation of emulsifying systems with a wide range of HLB values.[3]

Lecithin (B1663433): A natural emulsifier derived from sources like soybeans and eggs, lecithin is a mixture of phospholipids.[1] It is a biocompatible and widely used emulsifier in the food and pharmaceutical industries.[1][4] Studies have shown that soy lecithin can produce stable oil-in-water emulsions, comparable to those made with polysorbates.[4][5]

Sucrose Esters: These are non-ionic surfactants synthesized from sucrose and fatty acids. They offer a wide range of HLB values, making them versatile for various emulsion types. Research suggests that sucrose esters can be effective emulsifiers, in some cases demonstrating superior performance to polysorbates in terms of lowering interfacial tension and enhancing thermal stability.

Comparative Performance Data

The selection of an emulsifier is often guided by its ability to produce stable emulsions with desired droplet sizes. The following tables summarize comparative data on the performance of this compound and its alternatives.

EmulsifierOil PhaseEmulsifier Concentration (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Polysorbate 60Rice Bran Oil2.5< 100--[6]
Soy Lecithin-----[4][5]
Sucrose Ester (S-1570)Astaxanthin in oil-143.5 ± 7.40.424 ± 0.062-30.0 ± 2.2[7]
Polysorbate 60Astaxanthin in oil-139.7 ± 7.20.541 ± 0.093-22.8 ± 2.6[7]

Table 1: Comparison of Particle Size, PDI, and Zeta Potential. This table presents data on the physical characteristics of emulsions prepared with different emulsifiers. Lower particle size and PDI values generally indicate a more uniform and potentially more stable emulsion. The zeta potential provides insight into the electrostatic stability of the droplets.

EmulsifierOil PhaseObservationTimeframeReference
Polysorbate 60Various fat content (10-50%)Stable and homogeneous, no creaming9 hours[4][5]
Soy LecithinVarious fat content (10-50%)Stable and homogeneous, no creaming9 hours[4][5]
Sucrose EsterCoconut milk emulsion (5% fat)Thermally stable, remarkably stable after freeze-thawing-[8]
Tween 60Coconut milk emulsion (5% fat)Thermally unstable, coalescence after heating-[8]

Table 2: Emulsion Stability Comparison. This table highlights the stability of emulsions formulated with different emulsifiers under various conditions.

Experimental Protocols

To ensure reproducible and comparable results, detailed experimental protocols are essential. Below are standardized methodologies for key experiments in emulsifier performance evaluation.

Preparation of Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion using a high-speed homogenizer.

Materials:

  • Oil phase (e.g., medium-chain triglycerides, mineral oil)

  • Aqueous phase (deionized water)

  • Emulsifier (this compound or alternative)

  • High-speed homogenizer (e.g., rotor-stator type)

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of the emulsifier in deionized water.

  • Prepare the oil phase.

  • Heat both the oil and aqueous phases separately to a specified temperature (e.g., 60-70 °C) to ensure all components are in a liquid state and to facilitate emulsification.

  • Slowly add the oil phase to the aqueous phase while continuously mixing with the high-speed homogenizer at a specific speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes).

  • Continue homogenization for an additional period (e.g., 10-15 minutes) to ensure uniform droplet size distribution.

  • Allow the emulsion to cool to room temperature while stirring gently.

Characterization of Emulsion Properties

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.[3]

  • Equilibrate the sample to a controlled temperature (e.g., 25 °C).

  • Measure the particle size and PDI using the DLS instrument.

  • Perform measurements in triplicate and report the average values.

Instrument: Zeta potential analyzer.

Procedure:

  • Dilute the emulsion with an appropriate medium (e.g., deionized water or a buffer of specific pH and ionic strength).[3]

  • Inject the diluted sample into the measurement cell of the zeta potential analyzer.

  • Apply an electric field and measure the electrophoretic mobility of the droplets.

  • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

  • Perform measurements in triplicate and report the average values.

Evaluation of Emulsion Stability

Procedure:

  • Transfer a known volume of the freshly prepared emulsion into a graduated cylinder or a transparent vial and seal it.

  • Store the samples under controlled conditions (e.g., room temperature, elevated temperature).

  • At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), visually inspect the emulsions for any signs of instability such as creaming (formation of a concentrated layer of droplets at the top), sedimentation, or phase separation.

  • Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of the cream layer / Total height of the emulsion) x 100

Instrument: UV-Vis Spectrophotometer.

Procedure:

  • Dilute the emulsion with a suitable solvent (e.g., deionized water) to a concentration that falls within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted emulsion at a specific wavelength (e.g., 600 nm) immediately after preparation and at regular intervals during storage.

  • A decrease in turbidity over time can indicate emulsion instability due to droplet coalescence and creaming.[9][10]

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.

EmulsionPreparation cluster_prep Emulsion Preparation A Prepare Aqueous Phase (Water + Emulsifier) D Combine phases A->D B Prepare Oil Phase B->D C Heat both phases E High-Speed Homogenization D->E F Cooling E->F

Diagram 1: General workflow for oil-in-water emulsion preparation.

EmulsionCharacterization cluster_char Emulsion Characterization Start Freshly Prepared Emulsion PS_ZP Particle Size (DLS) & Zeta Potential Analysis Start->PS_ZP Stab_Visual Stability Assessment (Visual & Creaming Index) Start->Stab_Visual Stab_Turbidity Stability Assessment (Turbidity Measurement) Start->Stab_Turbidity Data Data Analysis & Comparison PS_ZP->Data Stab_Visual->Data Stab_Turbidity->Data

Diagram 2: Workflow for emulsion characterization and stability testing.

Conclusion

The selection of an appropriate emulsifier is a multifaceted process that requires careful consideration of various factors, including the desired emulsion properties, the chemical nature of the oil and aqueous phases, and regulatory requirements. While this compound is a reliable choice for many O/W emulsions, alternatives such as other polysorbates, lecithin, and sucrose esters offer a range of properties that may be more suitable for specific applications. The combination of different emulsifiers, such as Span and Tween, can also provide synergistic effects, leading to enhanced emulsion stability. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate and compare the performance of these alternatives, leading to the development of robust and effective emulsified formulations.

References

A Comparative Guide to the Biocompatibility of Tween 65 for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate excipients is a critical step in ensuring the safety and efficacy of pharmaceutical formulations. This guide provides a comprehensive comparison of the biocompatibility of Tween 65, a commonly used non-ionic surfactant, with several alternatives. The following sections present available in vitro and in vivo data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable surfactant for your research needs.

Executive Summary

This compound (polysorbate 65) is a well-established surfactant used in a variety of pharmaceutical applications for its emulsifying and stabilizing properties. While generally considered safe for use, a detailed quantitative comparison of its biocompatibility with other commonly used surfactants is often lacking in readily available literature. This guide aims to consolidate the existing data on this compound and compare it with alternatives such as Poloxamer 188, Kolliphor® HS 15, and Cremophor® EL.

Based on the available information, this compound is considered to have low toxicity. However, specific quantitative data for in vitro cytotoxicity (IC50), hemolysis, and in vivo acute toxicity (LD50) are not as widely published as for other polysorbates like Tween 20 and Tween 80. In contrast, alternatives such as Poloxamer 188 and Kolliphor® HS 15 have more extensive and readily available biocompatibility data demonstrating their low toxicity profiles. Cremophor® EL, while an effective solubilizer, has been associated with more pronounced cytotoxicity and in vivo toxicity.

In Vitro Biocompatibility Assessment

In vitro assays are crucial for the initial screening of the biocompatibility of excipients. The most common assays include cytotoxicity and hemolysis tests.

Cytotoxicity

Cytotoxicity assays measure the potential of a substance to cause cell death. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a substance that inhibits a biological process by 50%.

SurfactantCell LineIC50 ValueCitation
This compound Data not readily availableData not readily available
Poloxamer 188 HepG-26.736 µM (for allicin-loaded nanoparticles coated with Poloxamer 188)[1]
Kolliphor® HS 15 NCI-N87<20 mmol/L (for a paclitaxel (B517696) formulation containing Kolliphor® HS 15)[2]
Cremophor® EL Caco-25 mg/mL (cell tolerable concentration limit)[2]
hCMEC/D3 (brain endothelial)0.1 mg/mL (cell tolerable concentration limit)[2]

Note: The provided IC50 values are from studies on specific formulations and may not represent the pure surfactant.

Hemolysis

Hemolysis assays assess the ability of a substance to damage red blood cells, leading to the release of hemoglobin.

SurfactantHemolysis DataCitation
This compound Data not readily available
Poloxamer 188 Dose-dependent reduction in hemolysis of stored red blood cells.[3]
Kolliphor® HS 15 <0.2% hemolysis in a micro-emulsion formulation.[4]
Cremophor® EL Less hemolytic than Taxol® at a formulation volume to blood ratio of 0.035.[5]

In Vivo Biocompatibility Assessment

In vivo studies in animal models provide crucial information on the systemic and local toxicity of a substance.

Acute Toxicity

Acute toxicity studies determine the adverse effects that occur after a single exposure to a substance. The median lethal dose (LD50) is a common metric.

SurfactantAnimal ModelRoute of AdministrationLD50 ValueCitation
This compound Data not readily availableData not readily availableData not readily available
Poloxamer 188 RatOral> 5000 mg/kg[6]
Kolliphor® HS 15 RatOral> 2000 mg/kg[7]
Cremophor® EL MouseIntraperitoneal141.6 mg/kg (for a paclitaxel formulation)[8]
Skin Irritation

Skin irritation tests evaluate the potential of a substance to cause reversible inflammatory reactions at the site of application.

SurfactantFindingCitation
This compound Generally considered non-irritating in cosmetic formulations.[9]
Kolliphor® HS 15 Not irritating to the skin.[10]
Cremophor® EL Can cause hypersensitivity reactions.[1]
Poloxamer 188 Generally considered non-irritating.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of biocompatibility studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the test substance (e.g., this compound) and control substances for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the concentration of the test substance.

In Vitro Hemolysis Assay (ASTM F756)

This standard practice assesses the hemolytic properties of materials.

  • Blood Collection: Obtain fresh human or animal blood using an appropriate anticoagulant.

  • Red Blood Cell (RBC) Suspension Preparation: Wash the RBCs with a buffered saline solution and prepare a standardized suspension.

  • Exposure: Incubate the RBC suspension with different concentrations of the test material (or its extract) and positive (e.g., Triton™ X-100) and negative (saline) controls for a specified time at 37°C.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant spectrophotometrically at a wavelength of 540 nm.

  • Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control (representing 100% hemolysis).

In Vivo Skin Irritation Test (ISO 10993-23)

This standard provides guidelines for the assessment of skin irritation of medical devices and materials.

  • Animal Model: Typically, albino rabbits are used.

  • Test Site Preparation: Shave the fur on the backs of the animals to expose the skin.

  • Application: Apply the test substance and a control substance to separate sites on the skin. The application can be done under an occlusive or semi-occlusive patch.

  • Observation: After a defined exposure period (e.g., 24 hours), remove the patches and observe the skin for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Scoring: Grade the severity of erythema and edema according to a standardized scoring system.

  • Irritation Index Calculation: Calculate the Primary Irritation Index (PII) based on the scores. The PII is used to classify the irritation potential of the substance.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the biocompatibility assessment workflows.

InVitroCytotoxicityWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Cell Seeding (96-well plate) Treatment Treatment with Test Substance CellSeeding->Treatment 24h Incubation MTT MTT Addition & Incubation Treatment->MTT 24-72h Exposure Solubilization Formazan Solubilization MTT->Solubilization 2-4h Incubation Absorbance Absorbance Measurement Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50 InVitroHemolysisWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BloodCollection Blood Collection RBCPrep RBC Suspension Preparation BloodCollection->RBCPrep Exposure Incubation with Test Substance RBCPrep->Exposure Centrifugation Centrifugation Exposure->Centrifugation Incubation at 37°C Hemoglobin Hemoglobin Measurement Centrifugation->Hemoglobin Calculation Hemolysis % Calculation Hemoglobin->Calculation InVivoIrritationWorkflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring cluster_analysis Analysis AnimalPrep Animal Preparation (Shaving) Application Application of Test Substance AnimalPrep->Application Observation Observation for Erythema & Edema Application->Observation 24h Exposure Scoring Scoring of Irritation Observation->Scoring 1-72h Post-exposure PII PII Calculation Scoring->PII

References

A Comparative Guide to Tween 65 from Different Commercial Suppliers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tween 65, also known as Polysorbate 65, is a non-ionic surfactant and emulsifier widely utilized in the pharmaceutical, biotechnology, and food industries.[1][2] Its primary functions include solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), stabilizing emulsions, and preventing protein aggregation in biopharmaceutical formulations.[3] Given its critical role, the quality and consistency of this compound are paramount to ensuring the stability, efficacy, and safety of the final product.

Commercial this compound is a complex mixture of polyoxyethylene sorbitan (B8754009) tristearate and other related compounds.[4] The manufacturing process, which involves the reaction of stearic acid with sorbitol followed by the addition of ethylene (B1197577) oxide, can lead to variability in the final product composition between different suppliers, and even between different lots from the same supplier. This variability can have a significant impact on the performance of pharmaceutical formulations.

This guide provides a comparative overview of the key quality attributes of this compound and outlines experimental protocols for researchers and drug development professionals to evaluate and compare this compound from different commercial suppliers.

Key Physicochemical Properties and Supplier Variability

While most commercial suppliers provide this compound that meets the general specifications outlined in pharmacopeias, subtle differences in the composition and impurity profiles can exist. These differences can affect critical performance attributes. Researchers should consider a comprehensive evaluation of these parameters when selecting a supplier.

Table 1: Key Physicochemical and Quality Attributes of this compound for Comparative Evaluation

ParameterTypical Specification RangePotential Impact of Supplier Variability
Appearance Tan-colored, waxy solid at 25°C[5]Variations in color and form can indicate differences in purity or the presence of impurities.
Hydrophilic-Lipophilic Balance (HLB) ~10.5[1][2]Affects the emulsifying efficiency and the type of emulsion formed (oil-in-water).[1]
Saponification Value 88 - 98 mg KOH/g[4]Indicates the average molecular weight of the fatty acid esters. Variability can affect emulsification properties.
Hydroxyl Value 44 - 60 mg KOH/g[4]Relates to the free hydroxyl groups. Differences can influence interactions with other formulation components.
Acid Value 0 - 2 mg KOH/g[4]A measure of free fatty acids. Higher values can indicate degradation and may impact formulation stability.
Water Content Varies by supplierCan affect the stability of the surfactant and the formulation, potentially promoting hydrolysis.
Impurity Profile Not typically specified in detailThe presence of residual catalysts, unreacted starting materials, and by-products can significantly impact product stability and safety.[6]

The Impact of Supplier Variability on Research and Drug Development

The seemingly minor variations in this compound from different suppliers can have significant consequences in a research and development setting.

  • Emulsion Stability: The efficiency of this compound as an emulsifier is dependent on its precise composition.[7] Variations in the fatty acid distribution and the degree of ethoxylation can lead to differences in droplet size and long-term stability of emulsions.

  • Drug Solubility and Bioavailability: For poorly water-soluble drugs, this compound is often used to enhance solubility and improve bioavailability.[8][9] The solubilization capacity can be affected by the purity and composition of the this compound, potentially leading to inconsistent drug delivery profiles.

  • Biopharmaceutical Formulation Stability: In protein-based therapeutics, this compound is crucial for preventing aggregation at interfaces.[10] Impurities in this compound, such as peroxides, can promote protein oxidation, while enzymatic impurities from the manufacturing process of the biologic can lead to the hydrolysis of polysorbates, resulting in the formation of free fatty acids and subsequent particulation.[10]

Experimental Protocols for Comparative Evaluation

To mitigate the risks associated with supplier variability, it is essential to perform a functional comparison of this compound from different sources. The following are detailed protocols for key performance-indicating experiments.

Emulsification Efficiency Test

This experiment evaluates the ability of this compound from different suppliers to form and stabilize an oil-in-water (O/W) emulsion.

Methodology:

  • Preparation of Oil and Aqueous Phases:

    • Prepare an oil phase (e.g., medium-chain triglyceride oil).

    • Prepare an aqueous phase (e.g., purified water or a relevant buffer).

  • Preparation of Emulsions:

    • For each this compound sample, prepare a series of aqueous solutions at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

    • Add a fixed volume of the oil phase to a fixed volume of each aqueous this compound solution (e.g., a 1:9 oil-to-water ratio).

    • Homogenize the mixture using a high-shear homogenizer at a constant speed and time to form a coarse emulsion.

  • Particle Size Analysis:

    • Immediately after homogenization, measure the droplet size distribution of the emulsion using a laser diffraction particle size analyzer.

    • Repeat the measurement at predetermined time intervals (e.g., 1, 24, and 48 hours) to assess emulsion stability (creaming or coalescence).

  • Data Analysis:

    • Compare the mean droplet size (d50) and the polydispersity index (PDI) of the emulsions prepared with this compound from different suppliers. A smaller and more uniform droplet size indicates higher emulsification efficiency.

    • Evaluate the change in droplet size over time. A smaller change indicates better emulsion stability.

Emulsification_Efficiency_Workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Analysis cluster_data Data Comparison prep_oil Prepare Oil Phase emulsify Homogenize Oil and Aqueous Phases prep_oil->emulsify prep_aq Prepare Aqueous Phase with this compound Samples prep_aq->emulsify particle_size Measure Droplet Size Distribution (t=0) emulsify->particle_size stability Measure Droplet Size Over Time (t=x, t=y) particle_size->stability compare Compare Mean Droplet Size, PDI, and Stability stability->compare Dissolution_Enhancement_Workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_data Data Comparison prep_drug Select Poorly Soluble Drug prep_mix Prepare Physical Mixtures with this compound Samples prep_drug->prep_mix diss_test Perform Dissolution Test (USP Apparatus 2) prep_mix->diss_test sampling Withdraw and Filter Samples at Time Intervals diss_test->sampling hplc Analyze Drug Concentration by HPLC sampling->hplc compare Compare Dissolution Profiles hplc->compare Supplier_Qualification_Logic cluster_input Input cluster_evaluation Evaluation cluster_decision Decision suppliers Potential this compound Suppliers (A, B, C) physchem Physicochemical Analysis (Table 1) suppliers->physchem performance Performance Testing (Emulsification, Dissolution) suppliers->performance decision Select Optimal Supplier physchem->decision performance->decision

References

A Comparative Guide to Validating the Purity and Quality of Tween 65

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of excipients is a critical step in formulation development. Tween 65 (Polysorbate 65), a nonionic surfactant, is widely used as an emulsifier, stabilizer, and solubilizer in pharmaceutical, cosmetic, and food products.[1][2] Its performance is directly linked to its composition and the presence of impurities. This guide provides a comparative overview of methods to validate a this compound sample, presents supporting experimental data, and compares it with common alternatives.

Methods for Purity and Quality Assessment

The validation of a this compound sample relies on a combination of pharmacopoeial methods and advanced analytical techniques. Quality assurance measures are essential to verify the consistency and quality of different batches.[1] These methods identify the substance, quantify its main components, and detect potential impurities, such as peroxides and aldehydes, which can impact stability and safety.[3]

Pharmacopoeial and Wet Chemistry Tests

Various pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide standardized monographs for this compound.[1] These include basic identification and purity tests that offer a baseline for quality assessment.

  • Appearance: A visual inspection for physical state and color. This compound is typically a tan or yellow-waxy solid.[2][4]

  • Solubility: Testing solubility in various solvents like ethanol, isopropanol, and mineral oil.[1][4]

  • Acid Value: Measures the amount of free fatty acids, indicating hydrolysis. A lower value suggests higher purity.

  • Saponification Value: Indicates the average molecular weight of the fatty acid esters.

  • Hydroxyl Value: Measures the content of free hydroxyl groups.

  • Water Content: Determines the amount of water present, which can affect stability.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for a detailed characterization of polysorbates.[3] When coupled with detectors like Charged Aerosol Detection (CAD), which does not require a chromophore, these methods can quantify the complex mixture of fatty acid esters that constitute this compound and resolve low-molecular-weight impurities.[3]

  • Full Gradient HPLC: Used for a comprehensive characterization, separating major components from low molecular weight impurities.[3]

  • Rapid Separation Liquid Chromatography (RSLC): Offers a much faster analysis time for routine quantification and partial characterization.[3]

Comparison of Quality Specifications

The quality of a this compound sample can be compared against its own specifications and those of common alternatives like Polysorbate 80 and Poloxamer 188. Polysorbates are widely used, but concerns over their degradation have led to the exploration of alternatives like poloxamers.[5]

ParameterThis compound (Polysorbate 65)Tween 80 (Polysorbate 80)Poloxamer 188
Primary Fatty Acid Tristearate (Stearic/Palmitic Acid)[6][7]Monooleate (Oleic Acid)[8]N/A (Block Copolymer)[9]
HLB Value 10.5[4][10]15.0[11]~29
Appearance Tan/Yellow Waxy Solid[2][4]Yellow Oily Liquid[12]White, Prilled Micro-beads
Acid Value (mg KOH/g) ≤ 2.0[4]≤ 2.0≤ 0.5
Saponification Value (mg KOH/g) 45 - 55[4]45 - 55N/A
Hydroxyl Value (mg KOH/g) 65 - 80[4]65 - 80N/A
Water Content (%) ≤ 3.0[4]≤ 3.0≤ 0.5
Primary Use O/W Emulsifier, Stabilizer[1]O/W Emulsifier, Solubilizer[9]Stabilizer, Solubilizer[9]
Key Advantage Highly effective for O/W emulsions[7]Extensive history in biologics[5]Less complex structure, stable[9]
Key Disadvantage Complex compositionProne to oxidation and hydrolysis[8][13]Less historical data in biologics[9]

Experimental Protocols

Detailed and reproducible protocols are essential for accurate quality assessment.

Protocol: Determination of Acid Value

Objective: To measure the free fatty acids in a this compound sample.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL flask.

  • Solvent Addition: Add 50 mL of a neutralized ethanol-ether mixture (1:1 v/v) and 1 mL of phenolphthalein (B1677637) solution.

  • Titration: Titrate the solution with standardized 0.1 M potassium hydroxide (B78521) (KOH) solution, shaking constantly, until a persistent pink color is observed.

  • Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.

  • Calculation: Calculate the acid value using the formula: Acid Value = (5.61 * (V_sample - V_blank) * M_KOH) / W_sample Where:

    • V_sample = Volume of KOH used for the sample (mL)

    • V_blank = Volume of KOH used for the blank (mL)

    • M_KOH = Molarity of the KOH solution

    • W_sample = Weight of the sample (g)

Protocol: HPLC-CAD Analysis of this compound

Objective: To separate and characterize the components of a this compound sample and identify impurities.

Methodology:

  • System: UHPLC system with a Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution (Full Gradient Example):

    • 0-5 min: 30% B

    • 5-35 min: Ramp linearly from 30% to 95% B

    • 35-45 min: Hold at 95% B

    • 45-46 min: Return to 30% B

    • 46-50 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Data Analysis: Analyze the resulting chromatogram to identify the distribution of polysorbate esters and detect any early-eluting peaks corresponding to low-molecular-weight impurities.[3]

Visualized Workflows and Relationships

Diagrams help clarify complex analytical workflows and the relationships between different surfactants.

G cluster_0 Phase 1: Initial Quality Assessment cluster_1 Phase 2: Pharmacopoeial Testing (Wet Chemistry) cluster_2 Phase 3: Advanced Chromatographic Analysis cluster_3 Phase 4: Final Disposition Sample This compound Sample Receipt Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test Visual->Solubility Acid Acid Value Solubility->Acid Saponification Saponification Value Solubility->Saponification Hydroxyl Hydroxyl Value Solubility->Hydroxyl Water Water Content (Karl Fischer) Solubility->Water HPLC HPLC-CAD Analysis Acid->HPLC Saponification->HPLC Hydroxyl->HPLC Water->HPLC Purity Purity Profile & Impurity Detection HPLC->Purity Composition Fatty Acid Composition (via GC-MS after hydrolysis) HPLC->Composition Spec Compare to Specifications Purity->Spec Composition->Spec Pass Pass / Release Fail Fail / Reject Spec->Pass Spec->Fail G cluster_polysorbate Polysorbates (Sorbitan Esters) cluster_poloxamer Poloxamers (Block Copolymers) cluster_other Other Polyoxyethylene Derivatives Surfactants Nonionic Surfactants for Pharma T65 This compound (Tristearate) Surfactants->T65 P188 Poloxamer 188 (Kolliphor® P188) Surfactants->P188 KHS15 Kolliphor® HS 15 Surfactants->KHS15 T80 Tween 80 (Monooleate) T20 Tween 20 (Monolaurate) KELP Kolliphor® ELP

References

A comparative analysis of Tween 60 and Tween 65 in specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tween 60 (polysorbate 60) and Tween 65 (polysorbate 65) are non-ionic surfactants widely employed as emulsifiers, stabilizers, and solubilizers in a multitude of research and pharmaceutical applications. Both belong to the polysorbate family, derived from polyethoxylated sorbitan (B8754009) esterified with fatty acids. However, a critical structural distinction—the number of fatty acid chains—gives rise to significant differences in their physicochemical properties and, consequently, their performance in specific applications.

This guide provides an objective comparison of Tween 60 and this compound, supported by their physicochemical data, to aid researchers in selecting the appropriate surfactant for their formulation needs.

Physicochemical Properties: A Head-to-Head Comparison

The primary difference between Tween 60 and this compound lies in their lipophilic moiety. Tween 60 is a monostearate, meaning it has one stearic acid chain, whereas this compound is a tristearate, containing three stearic acid chains.[1] This structural variance directly impacts their balance between hydrophilicity and lipophilicity, a key factor in their function.

PropertyTween 60This compoundSignificance for Researchers
Chemical Name Polyoxyethylene (20) sorbitan monostearate[2]Polyoxyethylene (20) sorbitan tristearate[2]Defines the fundamental chemical structure.
Synonyms Polysorbate 60, Emulsifier T-60[2]Polysorbate 65, Emulsifier T-65Common names used in literature and commercial products.
Molecular Formula C₆₄H₁₂₆O₂₆[2]C₁₀₀H₁₉₄O₂₈The larger formula of this compound reflects its three fatty acid chains.
HLB Value 14.9[2]10.5[2]Critical Parameter : Tween 60 is strongly hydrophilic, ideal for oil-in-water (O/W) emulsions. This compound is significantly more lipophilic, making it suitable for water-in-oil (W/O) emulsions or as a co-emulsifier.
Appearance Yellow clear oily liquid or paste[2]Yellow-waxy solidAffects handling and dissolution procedures during formulation.
Solubility Soluble in water, ethanol, ethyl acetate[1]Soluble in ethanol, isopropanol, and mineral oilTween 60's water solubility is a key advantage for aqueous formulations. This compound's oil solubility is beneficial for non-aqueous systems.
Critical Micelle Conc. (CMC) ~0.0167 mM (in water at 298K)[3][4]Not readily reported; expected to be significantly lower than Tween 60CMC is the concentration at which surfactants self-assemble into micelles. This compound's higher lipophilicity suggests it will form micelles at a much lower concentration in aqueous media.

Comparative Analysis in Key Research Applications

The distinct HLB values of Tween 60 and this compound dictate their suitability for different applications, particularly in the formation of emulsions and drug delivery systems.

Nanoemulsion Formation

The formation of stable nanoemulsions is highly dependent on the HLB value of the surfactant.

  • Tween 60 (HLB 14.9): With its high HLB value, Tween 60 is an excellent choice for creating oil-in-water (O/W) nanoemulsions .[1] It effectively reduces interfacial tension between oil droplets and the continuous aqueous phase, leading to the formation of small, stable droplets. Studies have shown that in preliminary experiments for creating morin-loaded nanoemulsions, Tween 60 produced smaller dispersed droplet sizes compared to Tween 80, another high-HLB surfactant. Increasing the concentration of Tween 60 in a nanoemulsion formulation can lead to a reduction in particle size and improved storage stability.

  • This compound (HLB 10.5): The lower HLB value of this compound makes it more suitable for water-in-oil (W/O) emulsions , where water droplets are dispersed in a continuous oil phase. It can also be used in combination with a high-HLB surfactant like Tween 60 to precisely modulate the overall HLB of the emulsifier system, allowing for the stabilization of complex formulations.

Drug Delivery Systems

In drug development, both surfactants serve as crucial excipients, but for different purposes.

  • Tween 60: It is widely used to enhance the solubility and bioavailability of poorly water-soluble drugs in O/W formulations.[5] Research has demonstrated that Tween 60 can also function as a P-glycoprotein (P-gp) inhibitor.[6][7] P-gp is an efflux transporter in the intestinal wall that pumps drugs out of cells, limiting their absorption. By inhibiting P-gp, Tween 60 can significantly increase the oral bioavailability of certain drug compounds.[6] Nanoemulsions formulated with a sufficient amount of Tween 60 have shown higher drug absorption, attributed to this P-gp suppression mechanism.[7]

  • This compound: Due to its more lipophilic nature, this compound is valuable in formulations for highly lipophilic drugs.[8] It can be used to create stable W/O drug delivery systems or solid lipid nanoparticles, enhancing the encapsulation and stability of the active pharmaceutical ingredient.[8]

Experimental Protocols

Below is a generalized protocol for the preparation of an oil-in-water nanoemulsion, a common application for Tween 60.

Protocol: Preparation of an Oil-in-Water (O/W) Nanoemulsion via High-Pressure Homogenization

1. Materials:

  • Oil Phase: Medium Chain Triglycerides (MCT) or other suitable oil.

  • Aqueous Phase: Deionized water.

  • Surfactant: Tween 60.

  • Active Pharmaceutical Ingredient (API), if applicable (dissolved in the appropriate phase).

2. Equipment:

  • High-pressure homogenizer.

  • High-shear mixer (e.g., Ultra-Turrax).

  • Magnetic stirrer with heating plate.

  • Beakers and graduated cylinders.

3. Methodology:

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the predetermined amount of Tween 60 in deionized water. Heat the solution to 50-60°C while stirring to ensure complete dissolution.

    • Oil Phase: If using a solid or semi-solid lipid, heat it to 50-60°C until fully melted. If encapsulating an oil-soluble API, dissolve it in the oil phase at this stage.

  • Formation of Pre-emulsion:

    • While maintaining the temperature, add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer.

    • Once all the oil is added, subject the mixture to high-shear mixing at 10,000-15,000 rpm for 5-10 minutes to form a coarse pre-emulsion.[9]

  • Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Homogenize the emulsion at a pressure of 10,000-20,000 psi for 5-10 cycles.[9] Ensure the system is cooled to prevent excessive heat buildup.

  • Cooling and Characterization:

    • Allow the resulting nanoemulsion to cool to room temperature.

    • Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Mandatory Visualization

G Figure 1: From Structure to Application T60 Tween 60 (Polyoxyethylene Sorbitan Monostearate) Structure_T60 One Stearate Chain (Less Lipophilic) T60->Structure_T60 T65 This compound (Polyoxyethylene Sorbitan Tristearate) Structure_T65 Three Stearate Chains (More Lipophilic) T65->Structure_T65 HLB_T60 High HLB Value (14.9) Structure_T60->HLB_T60 HLB_T65 Low HLB Value (10.5) Structure_T65->HLB_T65 App_T60 Oil-in-Water (O/W) Emulsions Aqueous Formulations HLB_T60->App_T60 App_T65 Water-in-Oil (W/O) Emulsions Lipophilic Formulations HLB_T65->App_T65

Figure 1: Structural differences influencing properties and applications.

G Figure 2: Experimental Workflow for Nanoemulsion Preparation prep_aq 1. Prepare Aqueous Phase (Water + Tween 60) heat 3. Heat Both Phases (e.g., 60°C) prep_aq->heat prep_oil 2. Prepare Oil Phase (Lipid + API) prep_oil->heat mix 4. Create Pre-emulsion (High-Shear Mixing) heat->mix Combine Phases homogenize 5. Homogenize (High-Pressure Cycles) mix->homogenize characterize 6. Cool & Characterize (DLS for Size, PDI) homogenize->characterize

Figure 2: Workflow for O/W nanoemulsion preparation.

Conclusion

The choice between Tween 60 and this compound is not arbitrary but a critical formulation decision driven by fundamental physicochemical principles.

  • Choose Tween 60 for applications requiring a high-HLB surfactant, such as the formulation of stable oil-in-water (O/W) nanoemulsions , aqueous drug delivery systems, and when leveraging its potential as a P-gp inhibitor to enhance oral bioavailability.

  • Choose this compound for systems that benefit from a lower-HLB surfactant, including the development of water-in-oil (W/O) emulsions , the stabilization of highly lipophilic compounds, or when used as a co-surfactant to achieve a specific intermediate HLB value.

Ultimately, the tristearate structure of this compound renders it significantly more lipophilic than the monostearate Tween 60, defining their respective roles in research and development. A clear understanding of this core difference enables scientists to make informed decisions, leading to more stable, effective, and targeted formulations.

References

Validating ELISA Protocols: A Comparative Guide to Blocking Agents with a Focus on Tween

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of an Enzyme-Linked Immunosorbent Assay (ELISA) is paramount. A critical step influencing the accuracy and sensitivity of this widely used technique is the blocking stage. Incomplete or improper blocking can lead to high background noise and non-specific binding, ultimately compromising data integrity. This guide provides a comprehensive comparison of commonly used blocking agents, with a particular focus on validating protocols that utilize Tween 20. We present supporting experimental data, detailed methodologies, and a clear visual workflow to aid in the selection of the most appropriate blocking strategy for your specific assay needs.

Performance Comparison of Common ELISA Blocking Agents

The choice of a blocking agent can significantly impact the signal-to-noise ratio and overall performance of an ELISA. While Tween 20, a non-ionic detergent, is frequently used, it is often employed in combination with a protein-based blocker. The table below summarizes the performance characteristics of Tween 20, Bovine Serum Albumin (BSA), and Non-Fat Dry Milk, three of the most prevalent blocking agents in use today.

Blocking AgentTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Tween 20 0.05% - 0.2% in wash buffersNon-ionic detergent that reduces non-specific binding by disrupting weak hydrophobic interactions.[1][2]Inexpensive, readily available, reduces background noise.Considered a temporary blocker; may not be sufficient as a sole blocking agent and can be removed by washing.[1][2] May not effectively block all unoccupied sites on the plate.[3][4]
Bovine Serum Albumin (BSA) 1% - 5%A protein that physically adsorbs to unoccupied sites on the microplate well, preventing non-specific binding of subsequent reagents.[5][6]Effective at reducing background, generally compatible with most antibody-based assays.[5][7]Can have lot-to-lot variability, may contain endogenous enzymes or immunoglobulins that can cause cross-reactivity.[1][6] More expensive than Tween 20 or non-fat milk.
Non-Fat Dry Milk 0.1% - 5%A complex mixture of proteins (primarily casein) that coats the well surface.[5][8]Inexpensive, readily available, and often a very effective blocker due to its protein diversity.[1][5]Can contain phosphoproteins that may interfere with assays detecting phosphorylated targets.[8] May also contain biotin, which can interfere with streptavidin-biotin detection systems.[8] Can sometimes mask epitopes on the coated antigen.[1]

Experimental Protocol: Comparative Analysis of Blocking Agents in a Direct ELISA

To empirically determine the most effective blocking strategy for a specific antigen-antibody pair, a comparative experiment is recommended. The following protocol outlines a procedure for a direct ELISA to compare the performance of Tween 20, BSA, and Non-Fat Dry Milk.

Materials:

  • 96-well high-binding polystyrene microplate

  • Antigen of interest

  • Blocking Buffers:

    • PBS with 0.1% Tween 20 (PBST)

    • 1% BSA in PBS

    • 5% Non-Fat Dry Milk in PBS

  • HRP-conjugated primary antibody specific to the antigen

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the antigen to the desired concentration in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer).

    • Add 100 µL of the diluted antigen to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Divide the plate into sections for each blocking agent to be tested.

    • Add 200 µL of the respective blocking buffer to each well:

      • Column 1-4: PBST (0.1% Tween 20)

      • Column 5-8: 1% BSA in PBS

      • Column 9-12: 5% Non-Fat Dry Milk in PBS

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Primary Antibody Incubation:

    • Dilute the HRP-conjugated primary antibody in the corresponding blocking buffer used for each section of the plate.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the antibody solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Reaction Stoppage:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative ELISA protocol.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_blocking Blocking Step cluster_detection Detection AntigenCoating Antigen Coating Wash1 Wash AntigenCoating->Wash1 Block_Tween Block with 0.1% Tween 20 Block_BSA Block with 1% BSA Block_Milk Block with 5% Non-Fat Milk Wash2 Wash Block_Tween->Wash2 Block_BSA->Wash2 Block_Milk->Wash2 Antibody Add HRP-Conjugated Primary Antibody Wash2->Antibody Wash3 Wash Antibody->Wash3 Substrate Add TMB Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450nm Stop->Read

Caption: Comparative ELISA workflow for evaluating different blocking agents.

Conclusion

The optimal blocking agent for an ELISA is often application-dependent. While Tween 20 is a valuable component of wash buffers and can contribute to reducing background, it may not be sufficient as a standalone blocking agent.[1][2] For many standard ELISAs, protein-based blockers like BSA or non-fat milk provide more robust blocking.[5] However, potential cross-reactivity and interference from components within these protein mixtures must be considered.[6][8] By performing a comparative experiment as outlined in this guide, researchers can validate their ELISA protocol and select the blocking strategy that yields the highest signal-to-noise ratio and ensures the generation of reliable and reproducible data.

References

Safety Operating Guide

Proper Disposal of Tween 65: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and operational excellence. This guide provides detailed procedures for the proper disposal of Tween 65 (Polysorbate 65), a common nonionic surfactant and emulsifier in pharmaceutical and research applications. Adherence to these guidelines will help safeguard personnel and minimize environmental impact.

This compound is generally not classified as a hazardous waste.[1] However, proper disposal is essential to maintain a safe laboratory environment and comply with local regulations.[1] It is a biodegradable substance, which is a key consideration for its environmental impact.[2][3]

Key Properties for Disposal Consideration

A summary of this compound's properties relevant to its disposal is presented below.

PropertyValueImplication for Disposal
Biodegradability Biodegradable[2][3]Can be broken down by natural processes, reducing long-term environmental persistence.
Hazard Classification Not classified as hazardous for transportSimplifies shipping for disposal, but local regulations still apply.
Solubility Soluble in ethanol, isopropanol, and mineral oil; dispersible in water.[4][5]Affects the choice of cleanup materials for spills and the potential for aqueous disposal routes.
Form Yellow-waxy solid[4]Handling procedures should account for its physical state at room temperature.

Procedural Guidance for this compound Disposal

The following steps provide a framework for the safe handling and disposal of this compound waste in a laboratory setting.

1. Waste Characterization and Segregation:

  • Pure this compound: Unused or expired this compound that has not been mixed with other chemicals should be considered non-hazardous waste.

  • Mixtures: this compound mixed with hazardous substances must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component of the mixture.

  • Segregation: Always segregate pure this compound waste from hazardous waste streams to avoid cross-contamination and unnecessary disposal costs.

2. Spill Management and Cleanup:

  • Personal Protective Equipment (PPE): Before cleaning up a spill, at a minimum, wear safety glasses and gloves.

  • Containment: For a spill, contain the material to prevent it from spreading.

  • Cleanup:

    • For solid this compound, sweep up the material and place it in a suitable, labeled container for disposal.

    • For liquid solutions containing this compound, absorb the spill with an inert material such as sand, earth, or vermiculite.[1]

    • Place the absorbent material into a sealed container for disposal.[1]

    • Clean the spill area with soap and water.

3. Disposal of Uncontaminated this compound:

  • Consult Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department and local wastewater regulations. Some municipalities may have specific limits for surfactants discharged into the sanitary sewer.

  • Solid Waste:

    • Place uncontaminated solid this compound waste in a clearly labeled, sealed container.

    • Dispose of the container in the regular solid waste stream, as permitted by your institution. Avoid placing it in laboratory trash cans that may be handled by custodial staff unaware of the contents.[6]

  • Aqueous Solutions:

    • For small quantities of dilute aqueous solutions of this compound, disposal down the sanitary sewer may be permissible.[7]

    • It is crucial to obtain prior approval from your local EHS office.[6]

    • When disposing of down the drain, flush with copious amounts of water to dilute the solution.

4. Disposal of Contaminated this compound:

  • Hazardous Waste Stream: If this compound is mixed with hazardous materials, it must be disposed of as hazardous waste.

  • Labeling: The waste container must be clearly labeled with the contents, including all chemical components and their approximate concentrations.

  • Storage: Store the hazardous waste in a designated, properly ventilated area, away from incompatible materials.

  • Pickup: Arrange for pickup and disposal by a certified hazardous waste contractor, following your institution's established procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tween65_Disposal_Workflow start Start: this compound Waste is_mixed Is the this compound mixed with hazardous substances? start->is_mixed consult_ehs Consult Institutional EHS & Local Regulations is_mixed->consult_ehs No hazardous_waste Treat as Hazardous Waste: 1. Label Container with all Components 2. Store in Designated Area 3. Arrange for Hazardous Waste Pickup is_mixed->hazardous_waste Yes spill_or_bulk Spill or Bulk Waste? consult_ehs->spill_or_bulk spill_cleanup Follow Spill Cleanup Protocol: 1. Wear PPE 2. Contain Spill 3. Absorb with Inert Material 4. Place in Sealed Container spill_or_bulk->spill_cleanup Spill solid_or_liquid Solid or Aqueous Solution? spill_or_bulk->solid_or_liquid Bulk Waste solid_disposal Dispose as Non-Hazardous Solid Waste in a Sealed, Labeled Container spill_cleanup->solid_disposal solid_or_liquid->solid_disposal Solid liquid_disposal Permitted for Drain Disposal? solid_or_liquid->liquid_disposal Aqueous end End of Process solid_disposal->end liquid_disposal->solid_disposal No (Absorb and dispose as solid) drain_disposal Dispose Down Sanitary Sewer with Copious Amounts of Water liquid_disposal->drain_disposal Yes drain_disposal->end hazardous_waste->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures and consulting with local safety and environmental authorities, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.